molecular formula C19H17FN4O3 B1677211 Miv 150 CAS No. 231957-54-3

Miv 150

Número de catálogo: B1677211
Número CAS: 231957-54-3
Peso molecular: 368.4 g/mol
Clave InChI: NKPHEWJJTGPRSL-OCCSQVGLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPHEWJJTGPRSL-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177773
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231957-54-3
Record name MIV 150
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MIV 150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIV-150
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MIV-150: A Technical Deep Dive into its NNRTI Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated as a microbicide for the prevention of HIV-1 transmission. This technical guide provides an in-depth analysis of its mechanism of action, detailing its interaction with the HIV-1 reverse transcriptase (RT), its inhibitory activity against both wild-type and resistant viral strains, and the experimental protocols used to characterize its function.

Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

Like other NNRTIs, MIV-150 functions as a non-competitive inhibitor of HIV-1 RT. It binds to a hydrophobic pocket in the p66 subunit of the enzyme, a site distinct from the catalytically active polymerase domain. This allosteric binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the "thumb" and "finger" subdomains. This ultimately blocks the process of DNA polymerization, a critical step in the viral replication cycle where the viral RNA genome is converted into DNA.

A key characteristic of MIV-150 is its slow development of resistance compared to earlier generation NNRTIs such as nevirapine (B1678648) and delavirdine. While resistance to those drugs can emerge within weeks, in vitro studies have shown that the development of resistance to MIV-150 is a much slower process, potentially taking up to 45 weeks.[1] This suggests a higher genetic barrier to resistance for MIV-150.

Quantitative Analysis of Antiviral Activity

The potency of MIV-150 has been evaluated against both wild-type and a panel of NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%, is a key metric for its antiviral activity.

MIV-150 demonstrates potent activity against wild-type HIV-1, with reported EC50 values in the subnanomolar to low nanomolar range. One study reported an EC50 of less than 1 nM against the HIV-1 MN strain in CEM-SS cells.[1] In terms of inactivating free virus particles, an EC50 of 0.004 µg/mL (approximately 10 nM) has been observed.[1]

The efficacy of MIV-150 is, however, impacted by the presence of certain drug resistance mutations in the HIV-1 reverse transcriptase gene. Its activity is known to be compromised by common NNRTI resistance mutations, including K103N and Y181C.[2] A comprehensive analysis of its cross-resistance profile is crucial for understanding its potential clinical utility.

Table 1: Antiviral Activity of a Diarylpyrimidine Analogue Structurally Related to MIV-150 against Wild-Type and NNRTI-Resistant HIV-1 Strains

HIV-1 StrainEC50 (nM)
Wild-Type (IIIB)2.6
L100I6.5
K103N1.4
Y181C11.6
Y188L16.2
E138K6.0

Note: This data is for a diarylpyrimidine analogue closely related to MIV-150 and serves as a representative profile. Specific EC50 values for MIV-150 against a comprehensive panel of mutants from a single study are not publicly available in a consolidated table.

Experimental Protocols

The characterization of MIV-150's mechanism of action relies on standardized in vitro assays. The following sections detail the methodologies for determining its antiviral efficacy and enzymatic inhibition.

Anti-HIV-1 Cytopathogenicity Assay in MT-4 Cells

This cell-based assay is fundamental for determining the EC50 of MIV-150. It measures the ability of the compound to protect MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, from the cytopathic effects of the virus.

Materials:

  • MT-4 cells

  • High-titer stocks of wild-type and NNRTI-resistant HIV-1 strains

  • MIV-150 stock solution (dissolved in DMSO)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

  • 96-well microplates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Sorensen's glycine (B1666218) buffer

Procedure:

  • Cell Seeding: MT-4 cells are seeded into 96-well microplates at a density that allows for logarithmic growth during the assay period.

  • Compound Dilution: A serial dilution of MIV-150 is prepared in cell culture medium.

  • Infection: Cells are infected with a pre-titered amount of HIV-1 (typically at a multiplicity of infection of 0.01 to 0.1) in the presence of varying concentrations of MIV-150. Control wells include cells with virus but no drug (virus control) and cells without virus or drug (cell control).

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days, allowing for viral replication and the induction of cytopathic effects in the absence of the inhibitor.

  • Quantification of Cell Viability: The viability of the cells is assessed using the MTT assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of inhibition for each MIV-150 concentration is calculated relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the log of the MIV-150 concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase Enzyme Inhibition Assay

To determine the direct inhibitory effect of MIV-150 on the enzymatic activity of HIV-1 RT and to calculate the inhibition constant (Ki), a cell-free enzyme inhibition assay is employed.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(rA)/oligo(dT) template-primer

  • Deoxyribonucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs (e.g., [³H]-dTTP)

  • MIV-150 stock solution

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

  • Glass-fiber filters

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Procedure:

  • Reaction Setup: The reaction mixture is prepared containing the assay buffer, poly(rA)/oligo(dT) template-primer, and a mixture of dNTPs.

  • Inhibitor Addition: Varying concentrations of MIV-150 are added to the reaction mixtures.

  • Enzyme Addition: The reaction is initiated by the addition of a known amount of recombinant HIV-1 RT.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactive assays, the reaction mixture is spotted onto glass-fiber filters, which are then washed to remove unincorporated nucleotides. The radioactivity retained on the filters, representing the incorporated [³H]-dTTP, is measured by liquid scintillation counting. For non-radioactive methods, the incorporation of a fluorescently labeled dNTP can be measured.

  • Data Analysis: The percentage of RT inhibition is calculated for each MIV-150 concentration. To determine the mode of inhibition and the Ki value, kinetic experiments are performed by varying the concentration of both the substrate (dNTPs or template-primer) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk or Dixon plots.

Visualizing the Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the NNRTI mechanism of action and the experimental workflow for determining antiviral activity.

NNRTI_Mechanism ActiveSite Polymerase Active Site ViralDNA Viral DNA (Product) ActiveSite->ViralDNA DNA Synthesis (Inhibited) NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite MIV150 MIV-150 MIV150->NNIBP Binds to dNTPs dNTPs (Building Blocks) dNTPs->ActiveSite Cannot Bind Effectively ViralRNA Viral RNA (Template) ViralRNA->ActiveSite Template Binding ReplicationBlocked Viral Replication Blocked

Caption: Mechanism of MIV-150 as an NNRTI.

Antiviral_Assay_Workflow start Start seed_cells Seed MT-4 Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of MIV-150 seed_cells->prepare_dilutions infect_cells Infect Cells with HIV-1 in presence of MIV-150 prepare_dilutions->infect_cells incubation Incubate for 4-5 Days infect_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt measure_absorbance Measure Absorbance (Quantify Cell Viability) add_mtt->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition Determine EC50 measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for Anti-HIV-1 Cytopathogenicity Assay.

References

MIV-150 Binding Affinity to HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MIV-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), to its target, the HIV-1 reverse transcriptase (RT). The document outlines quantitative binding data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Binding Affinity of MIV-150

MIV-150 is a potent NNRTI that demonstrates strong binding to HIV-1 RT. Its inhibitory activity is characterized by its high affinity for the allosteric binding site of the enzyme. The binding kinetics of MIV-150 to the K103N mutant of HIV-1 RT have been characterized using a biosensor-based approach, providing insights into its mechanism of action.[1][2][3]

A key study by Geitmann et al. utilized a biosensor-based approach to elucidate the kinetic parameters of the interaction between MIV-150 and the K103N HIV-1 reverse transcriptase mutant. This study revealed a complex binding mechanism, suggesting that MIV-150's interaction involves a heterogeneous binding model.[1][2][3]

Table 1: Kinetic Parameters of MIV-150 Binding to HIV-1 RT (K103N Mutant)

ParameterValueMethodReference
Model Heterogeneous BindingBiosensor-Based Kinetic AnalysisGeitmann et al.
Note The study indicated that two noncompetitive and kinetically distinct enzyme-inhibitor complexes could be formed, suggesting a complex interaction beyond a simple 1:1 binding model.[1][3] Specific quantitative values for k_on, k_off, and K_D were not available in the abstract.

In addition to direct binding studies, the efficacy of MIV-150 is often reported as an EC50 value, which is the concentration of the inhibitor that results in a 50% reduction in viral replication in cell-based assays.

Table 2: In Vitro Efficacy of MIV-150 against HIV-1

ParameterValueCell LineVirus StrainReference
EC50 <1 nMCEM-SSHIV-1 MNMedchemExpress

Experimental Protocols

The determination of the binding affinity and inhibitory potential of NNRTIs like MIV-150 involves a variety of in vitro assays. Below are detailed methodologies for key experimental approaches.

Biosensor-Based Kinetic Analysis (e.g., Surface Plasmon Resonance - SPR)

This technique allows for the real-time, label-free analysis of biomolecular interactions, providing kinetic parameters such as association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., MIV-150) to a ligand (e.g., HIV-1 RT) immobilized on the chip.

Methodology:

  • Immobilization of HIV-1 RT:

    • Recombinant HIV-1 RT (wild-type or mutant, e.g., K103N) is purified.

    • The surface of a sensor chip (e.g., CM5) is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The purified HIV-1 RT is injected over the activated surface, leading to covalent immobilization via amine coupling.

    • Remaining active sites on the chip are deactivated using ethanolamine.

  • Binding Analysis:

    • A running buffer is continuously passed over the sensor surface to establish a stable baseline.

    • Serial dilutions of MIV-150 in the running buffer are prepared.

    • Each concentration of MIV-150 is injected over the immobilized HIV-1 RT surface for a specific duration (association phase), followed by an injection of running buffer alone (dissociation phase).

    • The change in the SPR signal (measured in response units, RU) is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to various kinetic models (e.g., 1:1 Langmuir binding, heterogeneous ligand, conformational change) to determine the kinetic rate constants (k_on and k_off).

    • The equilibrium dissociation constant (K_D) is calculated as the ratio of k_off to k_on.

Enzyme Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the DNA polymerase activity of HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a new DNA strand synthesized by HIV-1 RT using a template-primer hybrid. The amount of incorporated label is inversely proportional to the inhibitory activity of the compound.

Methodology:

  • Plate Preparation:

    • A template/primer hybrid (e.g., poly(A) • oligo(dT)15) is immobilized on the surface of streptavidin-coated microplate wells via a biotin-streptavidin interaction.

  • Reaction Mixture:

  • Inhibition Assay:

    • Serial dilutions of MIV-150 are added to the wells.

    • Recombinant HIV-1 RT is added to initiate the reaction.

    • The plate is incubated to allow for DNA synthesis.

  • Detection:

    • The wells are washed to remove unincorporated dNTPs.

    • An anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added and incubated.

    • After another wash step, a chromogenic substrate for the enzyme is added.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis:

    • The percent inhibition is calculated for each MIV-150 concentration relative to a no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action: Allosteric Inhibition

MIV-150, as an NNRTI, binds to an allosteric site on the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP). This binding event induces conformational changes in the enzyme that are transmitted to the distant polymerase active site, ultimately inhibiting DNA synthesis.

Allosteric_Inhibition cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) ActiveSite Polymerase Active Site DNA_Synthesis DNA Synthesis ActiveSite->DNA_Synthesis Catalyzes Inhibition Inhibition ActiveSite->Inhibition NNIBP NNRTI Binding Pocket (NNIBP) NNIBP->ActiveSite Induces Conformational Change MIV150 MIV-150 MIV150->NNIBP Binds dNTP dNTP Substrate dNTP->ActiveSite Binds

Caption: Allosteric inhibition of HIV-1 RT by MIV-150.

Experimental Workflow: Biosensor-Based Kinetic Analysis

The following diagram illustrates the key steps in determining the binding kinetics of MIV-150 to HIV-1 RT using a surface plasmon resonance (SPR) biosensor.

SPR_Workflow start Start prep_rt Purify Recombinant HIV-1 RT start->prep_rt immobilize Immobilize HIV-1 RT on Sensor Chip prep_rt->immobilize prep_miv150 Prepare Serial Dilutions of MIV-150 immobilize->prep_miv150 injection Inject MIV-150 over Sensor Surface prep_miv150->injection dissociation Inject Running Buffer (Dissociation) injection->dissociation data_acq Real-time Data Acquisition (Sensorgram) dissociation->data_acq analysis Kinetic Analysis (k_on, k_off, K_D) data_acq->analysis end End analysis->end

Caption: Workflow for SPR-based kinetic analysis.

Logical Relationship: NNRTI Binding and Polymerase Inhibition

The binding of an NNRTI like MIV-150 to the allosteric site has a direct, though indirect, impact on the polymerase function of HIV-1 RT. This logical flow illustrates the cause-and-effect relationship.

Logical_Flow nnrti_binding MIV-150 binds to NNRTI Binding Pocket conf_change Conformational change in p66 subunit nnrti_binding->conf_change active_site_distortion Distortion of the polymerase active site conf_change->active_site_distortion dNTP_binding_impaired Impaired binding or positioning of dNTP substrate active_site_distortion->dNTP_binding_impaired polymerization_blocked Inhibition of DNA polymerization dNTP_binding_impaired->polymerization_blocked

Caption: Logical flow of NNRTI-mediated inhibition.

References

Miv-150: A Technical Guide to its Molecular Structure, Mechanism, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant activity against both HIV-1 and HIV-2.[1] This technical guide provides a comprehensive overview of the molecular characteristics of Miv-150, its mechanism of action, and detailed methodologies for its analysis. The information presented herein is intended to support further research and development of this compound as a potential microbicide for the prevention of HIV transmission.

Molecular Structure and Properties

Miv-150, also known as PC-815, is a synthetic organic molecule with a complex structure designed for high-affinity, allosteric inhibition of reverse transcriptase.[1]

Chemical Identity

The fundamental chemical identifiers for Miv-150 are summarized in the table below.

PropertyValueReference
IUPAC Name N-(5-cyano-2-pyridinyl)-N'-[(1S,2S)-2-[6-fluoro-2-hydroxy-3-(1-oxopropyl)phenyl]cyclopropyl]urea[1]
Synonyms PC-815[1]
CAS Number 231957-54-3[1]
Molecular Formula C₁₉H₁₇FN₄O₃[1][2]
Molecular Weight 368.36 g/mol [2]
SMILES String O=C(N[C@@H]1--INVALID-LINK--C1)NC3=NC=C(C#N)C=C3[3]
Physicochemical Properties

The physical and chemical properties of Miv-150 are critical for its formulation and delivery.

PropertyValueReference
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL, Ethanol: 0.25 mg/mL[1]
Stability ≥ 4 years (storage at -20°C)[1]

Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Miv-150 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural nucleosides for incorporation into the growing DNA chain, NNRTIs bind to a different, allosteric site on the reverse transcriptase enzyme.[4] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA.[1]

The following diagram illustrates the inhibitory action of Miv-150 on HIV reverse transcriptase.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_inhibition Inhibition by Miv-150 Viral RNA Viral RNA RT Reverse Transcriptase Viral RNA->RT Template Viral DNA Viral DNA RT->Viral DNA Reverse Transcription RT_Miv150 Inactive RT Complex dNTPs Host dNTPs dNTPs->RT Substrate Miv150 Miv-150 Miv150->RT Allosteric binding RT_Miv150->Viral DNA Blocked Miv150_Synthesis A Precursor A (Substituted Phenyl Compound) C Intermediate 1 (Substituted Phenylcyclopropane) A->C B Precursor B (Cyclopropanation Reagent) B->C E Intermediate 2 ((1S,2S)-2-arylcyclopropylamine) C->E D Amination Reagent D->E Miv150 Miv-150 E->Miv150 F Precursor C (5-cyano-2-aminopyridine) H Intermediate 3 (Cyanopyridinyl Isocyanate) F->H G Phosgene Equivalent (e.g., CDI, triphosgene) G->H H->Miv150

References

Miv-150: A Technical Guide to its Antiviral Spectrum Against HIV Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antiviral activity of Miv-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against various subtypes of the human immunodeficiency virus (HIV). This document summarizes key quantitative data, details experimental protocols for assessing antiviral efficacy, and visualizes the mechanisms of action and experimental workflows.

Executive Summary

Miv-150 is a potent NNRTI that has demonstrated significant in vitro activity against both HIV-1 and HIV-2. It exhibits efficacy in the subnanomolar to nanomolar range against wild-type HIV-1 and maintains activity against some NNRTI-resistant strains. However, its effectiveness can be compromised by a number of single and combination resistance mutations in the HIV-1 reverse transcriptase enzyme. This guide consolidates the available data on its antiviral spectrum, resistance profile, and the methodologies used for its evaluation.

Antiviral Spectrum of Miv-150

Miv-150 has shown broad activity against different HIV subtypes. The following tables summarize the 50% effective concentration (EC50) values of Miv-150 against various laboratory strains and clinical isolates of HIV-1 and HIV-2.

Table 1: In Vitro Antiviral Activity of Miv-150 against Wild-Type and Laboratory Strains of HIV
Virus StrainCell LineEC50Reference
HIV-1 MNCEM.SS<1 nM[1]
HIV-1 (Free Virus)-0.01 µM (0.004 µg/mL)[1]
HIV-2 MNCEM.SS<1 nM[1]
Table 2: In Vitro Cross-Resistance Profile of Miv-150 against NNRTI-Resistant HIV-1 Variants

The activity of Miv-150 is significantly affected by the presence of NNRTI resistance-associated mutations (RAMs) in the reverse transcriptase gene. High-level resistance is observed with several key mutations.

HIV-1 Variant (Amino Acid Substitution)Fold Change in EC50 vs. Wild-TypeLevel of ResistanceReference
M230LHighHigh[2]
K103SHighHigh[2]
K103NHighHigh[2]
Y181VHighHigh[2]
K101PHighHigh[2]
Y181IHighHigh[2]
Y188LHighHigh[2]
K101E/K103NHighHigh[2]
K101E/Y181CHighHigh[2]
K103N/Y181CHighHigh[2]

Note: "High" fold change generally indicates a significant loss of susceptibility. The precise fold-change values can be found in the cited reference.

Mechanism of Action

As a non-nucleoside reverse transcriptase inhibitor, Miv-150 functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.

cluster_0 HIV Replication Cycle cluster_1 Miv-150 Inhibition Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Template Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesizes NNRTI_Binding_Pocket Allosteric NNRTI Binding Pocket on RT Integration Integration Viral DNA->Integration Transported to Nucleus Provirus Provirus Integration->Provirus Integrates into Host DNA Miv_150 Miv-150 Miv_150->NNRTI_Binding_Pocket Binds to Conformational_Change Conformational Change in RT Active Site NNRTI_Binding_Pocket->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition

Figure 1: Mechanism of Miv-150 as a non-nucleoside reverse transcriptase inhibitor.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the antiviral spectrum and resistance profile of Miv-150.

Cell-Based Antiviral Assay (Syncytial Assay)

This assay is commonly used to determine the EC50 of antiviral compounds against HIV.

Objective: To measure the concentration of Miv-150 required to inhibit 50% of viral replication in a cell culture model.

Materials:

  • Cell Line: CEM.SS cells (a human T-lymphoblastoid cell line susceptible to HIV infection and syncytia formation).

  • Virus: HIV-1 MN or HIV-2 MN strains.

  • Compound: Miv-150, serially diluted.

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: CEM.SS cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition: Serial dilutions of Miv-150 are added to the wells. A "no drug" control (vehicle only) is included.

  • Viral Infection: Cells are infected with a standardized amount of HIV-1 MN or HIV-2 MN.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication and syncytia formation (typically 6-7 days).

  • Readout: The number of syncytia (multinucleated giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope. Alternatively, a cell viability assay (e.g., using tetrazolium dyes like MTT or XTT) can be used to quantify the cytopathic effect of the virus.

  • Data Analysis: The percentage of inhibition of syncytia formation or cytopathic effect is calculated for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

A Seed CEM.SS cells in 96-well plate B Add serial dilutions of Miv-150 A->B C Infect cells with HIV-1 or HIV-2 B->C D Incubate at 37°C for 6-7 days C->D E Quantify syncytia formation or cytopathic effect D->E F Calculate EC50 value from dose-response curve E->F

References

In Vitro Activity of MIV-150 Against HIV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant activity against Human Immunodeficiency Virus Type 1 (HIV-1). However, its efficacy against HIV-2 has been a subject of conflicting reports. This technical guide provides a comprehensive overview of the available in vitro data on the activity of MIV-150 against HIV-2. It summarizes quantitative efficacy and cytotoxicity data, details relevant experimental protocols, and visualizes key experimental workflows. A critical point of discussion is the intrinsic resistance of HIV-2 to NNRTIs, which presents a significant hurdle for the clinical utility of this class of drugs against HIV-2 infection.

Introduction

Human Immunodeficiency Virus Type 2 (HIV-2) is a distinct retrovirus from HIV-1, with a lower transmissibility and a slower rate of disease progression.[1][2] Despite these differences, HIV-2 can lead to Acquired Immunodeficiency Syndrome (AIDS) and requires effective antiretroviral therapy.[3] A key challenge in managing HIV-2 is its natural resistance to certain classes of antiretroviral drugs, most notably non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4][5][6]

MIV-150 is an NNRTI that has been investigated primarily as a microbicide to prevent HIV-1 infection.[7] While some initial data suggested potent activity against both HIV-1 and HIV-2, the broader understanding of NNRTI resistance in HIV-2 necessitates a critical evaluation of MIV-150's potential as an anti-HIV-2 agent. This document aims to consolidate the existing in vitro data to provide a clear and technically detailed perspective for the research and drug development community.

Quantitative Data on MIV-150 Activity

The available quantitative data on the in vitro activity of MIV-150 against HIV-2 is limited and presents a conflicting picture.

Table 1: In Vitro Efficacy of MIV-150 Against HIV

VirusStrain(s)Cell LineAssay TypeEC50 (nM)Reference
HIV-1MNCEM.SSSyncytial Assay< 1Medivir
HIV-2MNCEM.SSSyncytial Assay< 1Medivir
HIV-2ROD, EHOVariousAntiviral Assays>50-fold higher than HIV-1[4]

Note: The EC50 value from Medivir suggests high potency against an HIV-2 laboratory strain. However, the study by Rodes et al. (2006) indicates that first-generation NNRTIs are significantly less effective against HIV-2 strains ROD and EHO.[4] This discrepancy highlights the need for further studies using a broader range of primary HIV-2 isolates.

Table 2: Cytotoxicity of MIV-150

Cell LineAssay TypeCC50 (µM)Reference
TZM-blMTT Assay>20[8]
PBMCsNot Specified>20[9]

The high CC50 values suggest that MIV-150 has a low potential for cytotoxicity in these cell lines, indicating a favorable in vitro safety profile.

HIV-2 Resistance to NNRTIs

The primary obstacle for the use of MIV-150 against HIV-2 is the intrinsic resistance of HIV-2 to the NNRTI drug class. This resistance is attributed to natural polymorphisms in the NNRTI-binding pocket of the HIV-2 reverse transcriptase enzyme.[3][4][5][6] Key amino acid differences at positions such as 101, 106, 138, 181, 188, and 190 can destabilize the binding of NNRTIs or lead to unfavorable contacts.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of anti-HIV-2 compounds.

Antiviral Activity Assay (TZM-bl Luciferase Reporter Gene Assay)

This assay is widely used to quantify the inhibition of HIV infection.

Objective: To determine the 50% effective concentration (EC50) of MIV-150 required to inhibit HIV-2 infection in TZM-bl cells.

Methodology:

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates and incubated.

  • Compound Dilution: A serial dilution of MIV-150 is prepared in cell culture medium.

  • Infection: A standardized amount of HIV-2 virus stock is added to the wells containing the diluted compound and the cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the Tat protein, which in turn activates the luciferase reporter.

  • Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The percentage of viral inhibition is calculated relative to untreated virus control wells, and the EC50 value is determined by non-linear regression analysis.

Antiviral_Assay_Workflow A Seed TZM-bl cells in 96-well plate C Add MIV-150 and HIV-2 to cells A->C B Prepare serial dilutions of MIV-150 B->C D Incubate for 48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Calculate % inhibition and EC50 F->G

Caption: Workflow for the TZM-bl luciferase reporter gene assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Objective: To determine the 50% cytotoxic concentration (CC50) of MIV-150.

Methodology:

  • Cell Seeding: CEM.SS or TZM-bl cells are seeded in a 96-well plate.

  • Compound Addition: Serial dilutions of MIV-150 are added to the wells.

  • Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 value is determined.

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Add serial dilutions of MIV-150 A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Add solubilizing agent D->E F Measure absorbance E->F G Calculate % viability and CC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

Syncytial Assay

This assay is used to evaluate the inhibition of virus-induced cell fusion.

Objective: To assess the ability of MIV-150 to inhibit the formation of syncytia (multinucleated giant cells) induced by HIV-2 infection.

Methodology:

  • Cell Preparation: CEM.SS cells, which are susceptible to syncytia formation upon HIV infection, are used.

  • Co-culture Setup: Uninfected CEM.SS cells are co-cultured with HIV-2 infected cells in the presence of various concentrations of MIV-150.

  • Incubation: The co-culture is incubated for 24-48 hours.

  • Microscopic Examination: The formation of syncytia is observed and quantified using a microscope.

  • Data Analysis: The number and size of syncytia in treated wells are compared to those in untreated control wells to determine the inhibitory effect of the compound.

Mechanism of Action

MIV-150 is a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA.

NNRTI_Mechanism_of_Action cluster_virus HIV-2 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA (synthesis blocked) Viral DNA (synthesis blocked) Reverse Transcriptase->Viral DNA (synthesis blocked) Inhibition of polymerase activity MIV-150 MIV-150 MIV-150->Allosteric Site Binds to

Caption: Simplified mechanism of action of MIV-150.

Conclusion and Future Directions

The available in vitro data on the activity of MIV-150 against HIV-2 is inconclusive and warrants further investigation. While one report suggests high potency, the well-established intrinsic resistance of HIV-2 to NNRTIs raises significant doubts about the clinical potential of MIV-150 for treating HIV-2 infection.

To resolve this ambiguity, future research should focus on:

  • Comprehensive Efficacy Studies: Evaluating the in vitro activity of MIV-150 against a diverse panel of primary HIV-2 isolates from different geographic regions and clades.

  • In-depth Resistance Profiling: Conducting in vitro selection studies to identify the specific mutations in the HIV-2 reverse transcriptase that confer resistance to MIV-150 and determining the genetic barrier to resistance.

  • Direct Comparative Studies: Performing head-to-head comparisons of the in vitro efficacy of MIV-150 against both HIV-1 and HIV-2 to definitively quantify the difference in susceptibility.

A thorough understanding of these aspects is essential before any further consideration of MIV-150 for the treatment or prevention of HIV-2 infection. For now, based on the overwhelming evidence of NNRTI resistance in HIV-2, the use of MIV-150 for this indication is not supported.

References

MIV-150: A Technical Whitepaper on a Tight-Binding Reverse Transcriptase Antagonist for HIV Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

MIV-150 is a potent, third-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its tight-binding antagonism of HIV-1 reverse transcriptase (RT).[1] Initially investigated for oral HIV therapy, its development was pivoted towards a topical microbicide for preventing sexual transmission of HIV due to poor systemic absorption and rapid clearance.[2] When formulated in a carrageenan-based gel, MIV-150 has demonstrated significant efficacy in preclinical macaque models of vaginal and rectal HIV transmission.[1][3] This document provides a comprehensive technical overview of MIV-150, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and its resistance profile.

Mechanism of Action: Tight-Binding Inhibition of HIV-1 Reverse Transcriptase

The replication of Human Immunodeficiency Virus (HIV) is critically dependent on the enzyme reverse transcriptase, which converts the viral RNA genome into double-stranded DNA for integration into the host cell's genome.[4] MIV-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of HIV-1 RT, distant from the active site. This allosteric binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[4]

The designation of MIV-150 as a "tight-binding" antagonist signifies its slow dissociation rate from the RT enzyme, which contributes to its potent and sustained antiviral activity.[1] This property is particularly advantageous for a topical microbicide, where prolonged local drug activity is desirable.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_host_cell Host Cell Cytoplasm Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA RT_Process Reverse Transcription Viral_RNA->RT_Process Template dsDNA Double-Stranded Viral DNA RT_Process->dsDNA Integration Integration into Host Genome dsDNA->Integration MIV150 MIV-150 RT_Enzyme Reverse Transcriptase (RT) MIV150->RT_Enzyme RT_Enzyme->RT_Process Catalyzes

Caption: HIV Reverse Transcription and MIV-150 Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy, pharmacokinetics, and resistance profile of MIV-150.

Table 1: In Vitro Efficacy of MIV-150

HIV-1 Isolate Type Metric Value Reference
Wild-Type (Lab-adapted & Clinical) EC₅₀ Subnanomolar to Nanomolar Range [2]
NNRTI-Resistant Variants EC₅₀ Nanomolar Range [2]
HIV-2 Activity Preliminary Evidence of Activity [1][5]

| MIV-150 (500 µM) in Carrageenan vs. Carrageenan alone | Activity Increase | 10-fold more active against clinical HIV isolates |[1] |

Table 2: In Vivo Efficacy in Macaque Challenge Models

Challenge Model Gel Formulation Challenge Virus & Dose Application Time Before Challenge Protection Rate Reference
Rectal MIV-150/Carrageenan SHIV-RT (10³ TCID₅₀) 30 minutes 100% (4/4 animals) [3]
Rectal MIV-150/Carrageenan SHIV-RT (10³ TCID₅₀) 4 hours 100% (4/4 animals) [3]
Rectal MIV-150/Carrageenan SHIV-RT (10⁴ TCID₅₀) 4 hours 50% (2/4 animals) [3]

| Vaginal | MIV-150/Carrageenan | SHIV-RT | 8 hours post daily dose for 2 weeks | >50% reduction |[1] |

Table 3: Pharmacokinetic Parameters (First-in-Human Study)

Compartment Parameter Finding Note Reference
Systemic (Plasma) Absorption Low levels observed No drug accumulation with daily dosing [6]
Systemic (Plasma) Cₘₐₓ and AUC Lower values on Days 8 and 14 vs. Day 1 Likely reflects induction of drug-metabolizing enzymes (e.g., CYP3A4) [6]
Local (Cervicovaginal Lavage) MIV-150 Detection Higher concentrations 4 hours post-dose vs. 24 hours Correlates with higher anti-HIV activity at 4 hours [6]

| Local (Rectal Fluids/Tissues) | MIV-150 Detection | Detected 4 hours after gel application | Not detected in blood at any time point (0.5 to 24 h) |[1][3] |

Table 4: MIV-150 Resistance Profile

Feature Description Comparison to other NNRTIs Reference
In Vitro Resistance Associated with the appearance of 3 mutations in RT. Resistance to nevirapine (B1678648) and efavirenz (B1671121) is detected after only 1 and 2 mutations, respectively. [1]

| Cross-Resistance | Activity is compromised by many resistant viruses with single or double substitutions (e.g., K103N, Y181C). | Similar to other NNRTIs like Dapivirine. |[7] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key experiments used in the evaluation of MIV-150.

This colorimetric assay quantifies HIV-1 RT activity by measuring the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand.[8]

Principle: A poly(A) template/oligo(dT) primer hybrid is immobilized on streptavidin-coated microplate wells. Recombinant HIV-1 RT synthesizes DNA using this template, incorporating DIG-dUTP. The amount of incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase (POD), which generates a colorimetric signal upon addition of a substrate.[8]

Methodology:

  • Plate Preparation: A template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅) is immobilized on streptavidin-coated 96-well plates.

  • Compound Preparation: Prepare serial dilutions of MIV-150 and control inhibitors (e.g., Nevirapine).

  • Reaction Mixture: Prepare a reaction mixture containing reaction buffer, dNTPs (including DIG-dUTP).

  • Assay Procedure:

    • Add the reaction mixture to the wells.

    • Add the diluted MIV-150, positive controls, or solvent controls.

    • Initiate the reaction by adding recombinant HIV-1 RT enzyme.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash wells to remove unbound reagents.

    • Add anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

    • Wash wells to remove unbound conjugate.

    • Add peroxidase substrate (e.g., ABTS) and incubate in the dark.

    • Stop the reaction and measure absorbance using a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the EC₅₀ value.

RT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection p1 Immobilize Template/Primer on Streptavidin Plate p2 Prepare Serial Dilutions of MIV-150 & Controls p3 Prepare Reaction Mix (dNTPs, DIG-dUTP) r1 Add Reaction Mix to Wells p3->r1 r2 Add MIV-150/Controls r1->r2 r3 Add HIV-1 RT Enzyme r2->r3 r4 Incubate at 37°C r3->r4 d1 Wash Plate r4->d1 d2 Add Anti-DIG-POD Antibody & Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate & Incubate d3->d4 d5 Measure Absorbance d4->d5 Data_Analysis Data_Analysis d5->Data_Analysis Calculate EC₅₀

Caption: Experimental Workflow for an ELISA-based RT Inhibition Assay.

These studies are essential for evaluating the in vivo efficacy of candidate microbicides.[1]

Methodology:

  • Animal Model: Adult female rhesus macaques are used. For vaginal challenge studies, animals are often treated with Depo-Provera to synchronize their menstrual cycles and thin the vaginal epithelium, increasing susceptibility to infection.[9]

  • Gel Application: A defined volume of MIV-150/carrageenan gel or a placebo gel (e.g., methyl cellulose) is administered atraumatically into the rectal or vaginal cavity.[3]

  • Viral Challenge: At a specified time post-gel application (e.g., 30 minutes, 4 hours), animals are challenged with a specific dose of SHIV-RT (Simian Immunodeficiency Virus with HIV-1 Reverse Transcriptase).[1]

  • Monitoring: Animals are monitored for infection by regularly measuring plasma viral RNA levels. The development of SIV-specific T and B cell responses is also assessed as a correlate of infection.[3]

  • Endpoint Analysis: The primary endpoint is the prevention of systemic infection. Statistical analysis (e.g., Fisher's exact test) is used to compare infection rates between the MIV-150 and placebo groups.

Methodology:

  • Sample Collection: In human trials, blood samples and cervicovaginal lavage (CVL) are collected at various time points post-dose.[6] In macaque studies, rectal swabs and pinch biopsy specimens are also collected.[1]

  • Sample Processing: Blood is processed to plasma. CVL and tissue samples are processed to extract the drug.

  • Quantification: MIV-150 concentrations are determined using a validated analytical method, such as a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cₘₐₓ) and area under the curve (AUC) are calculated from the plasma concentration-time data.

Development Pathway: From Bench to Clinic

The development of MIV-150 as a microbicide followed a logical progression from initial discovery to clinical evaluation.

Development_Pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Studies (RT Assays, Antiviral Activity) Ex_Vivo Ex Vivo Studies (Tissue Explants) In_Vitro->Ex_Vivo Formulation Formulation Development (Carrageenan Gel) In_Vitro->Formulation In_Vivo In Vivo Animal Models (Macaque Challenge Studies) Ex_Vivo->In_Vivo Phase1 Phase 1 Clinical Trial (Safety, PK/PD in Humans) In_Vivo->Phase1 IND Submission Result Promising Candidate for HIV Prevention Phase1->Result

Caption: Logical Flow of MIV-150 Microbicide Development.

Conclusion

MIV-150 is a potent, tight-binding NNRTI with a compelling profile for use as a topical microbicide to prevent the sexual transmission of HIV. Its poor systemic absorption, once a liability for oral therapy, is an asset for a locally acting agent, minimizing systemic side effects.[2] Robust preclinical data from macaque models demonstrate high efficacy in preventing rectal and vaginal SHIV-RT infection.[1][3] Early human clinical data have established a favorable safety and pharmacokinetic profile.[6] While resistance can emerge, MIV-150 possesses a higher genetic barrier to in vitro resistance than first-generation NNRTIs.[1] Further clinical development is warranted to establish its efficacy in human populations as a critical tool in the global effort to combat the HIV/AIDS epidemic.

References

Unraveling the Developmental Trajectory of Miv-150: A Comparative Analysis of Oral and Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Preclinical and Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

The development of a new therapeutic agent requires a rigorous evaluation of its potential delivery routes to maximize efficacy and minimize off-target effects. Miv-150, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), has been investigated for both oral and topical applications, primarily in the context of preventing HIV-1 transmission. This technical guide provides a comprehensive overview of the development history of Miv-150, comparing the preclinical and clinical data for its oral and topical formulations.

Quantitative Data Summary

A critical aspect of drug development involves the direct comparison of pharmacokinetic and efficacy data from different administration routes. The following tables summarize key quantitative findings for Miv-150.

Table 1: Comparative Pharmacokinetics of Oral vs. Topical Miv-150 in Animal Models

ParameterOral Administration (Macaques)Topical Gel (Macaques)Source
Dosage 15 mg/kg1.5 mg
Peak Plasma Concentration (Cmax) 100-1000 ng/mL< 1 ng/mL
Time to Peak Concentration (Tmax) 2-8 hoursNot Applicable
Vaginal Tissue Concentration (24h) ~10^4-10^5 ng/g~10^6-10^7 ng/g
Vaginal Fluid Concentration (24h) ~10^3-10^4 ng/mL~10^5-10^6 ng/mL

Table 2: In Vitro Efficacy of Miv-150

ParameterValueSource
IC50 (HIV-1 IIIB in MT-2 cells) 0.85 nM
IC50 (HIV-1 BaL in TZM-bl cells) 0.3 nM
IC50 (HIV-1 clinical isolates) 0.15-0.9 nM

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the efficacy and pharmacokinetics of Miv-150.

In Vitro Anti-HIV-1 Activity Assay

The antiviral activity of Miv-150 was assessed using a cell-based assay with TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-driven luciferase reporter gene.

  • Cell Preparation: TZM-bl cells were plated in 96-well flat-bottom plates.

  • Compound Addition: Miv-150 was serially diluted and added to the wells.

  • Virus Inoculation: A standardized amount of HIV-1 BaL was added to the wells.

  • Incubation: The plates were incubated for 48 hours at 37°C.

  • Luciferase Assay: The luciferase activity was measured using a commercial kit, with the reduction in luciferase expression correlating with the antiviral activity of the compound.

Macaque Pharmacokinetic Studies

To evaluate the distribution of Miv-150 following oral and topical administration, a macaque model was utilized.

  • Oral Administration:

    • Depo-Provera-treated female macaques were administered a single oral dose of Miv-150 (15 mg/kg).

    • Blood samples were collected at 0, 1, 2, 4, 8, and 24 hours post-administration.

    • Vaginal fluid and tissue biopsies were collected at 24 hours.

    • Miv-150 concentrations in plasma, vaginal fluid, and tissue homogenates were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

  • Topical Administration:

    • A single dose of a 50 µM Miv-150 gel (1.5 mg) was administered intravaginally to Depo-Provera-treated female macaques.

    • Blood, vaginal fluid, and tissue samples were collected at the same time points as the oral study.

    • Sample processing and analysis were performed using the same LC-MS method.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Miv-150 and the workflow of the pharmacokinetic studies.

Miv150_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription cDNA Viral cDNA RT->cDNA integration Integration into Host Genome cDNA->integration provirus Provirus integration->provirus Miv150 Miv-150 Miv150->RT Inhibition

Caption: Mechanism of action of Miv-150 as a non-nucleoside reverse transcriptase inhibitor.

PK_Study_Workflow cluster_oral Oral Administration cluster_topical Topical Administration oral_dose Single Oral Dose (15 mg/kg) oral_sampling Blood, Vaginal Fluid, and Tissue Collection (0-24h) oral_dose->oral_sampling analysis LC-MS Analysis of Miv-150 Concentrations oral_sampling->analysis topical_dose Single Topical Dose (1.5 mg gel) topical_sampling Blood, Vaginal Fluid, and Tissue Collection (0-24h) topical_dose->topical_sampling topical_sampling->analysis comparison Pharmacokinetic Parameter Comparison analysis->comparison

Caption: Workflow for the comparative pharmacokinetic study of oral vs. topical Miv-150 in macaques.

Discussion

The development of Miv-150 for both oral and topical use highlights a strategic approach to HIV prevention. The data clearly indicates that while oral administration can achieve systemic drug levels, topical application delivers significantly higher concentrations of Miv-150 to the vaginal tissue and fluid, the primary sites of sexual HIV transmission.

The pharmacokinetic profile of the topical formulation, characterized by high local concentrations and minimal systemic absorption, is highly desirable for a microbicide. This localized delivery minimizes the risk of systemic side effects and the potential for the development of drug-resistant HIV strains in other parts of the body. In contrast, oral administration, while achieving lower local concentrations, may be suitable for pre-exposure prophylaxis (PrEP) where systemic protection is required.

The potent in vitro anti-HIV-1 activity of Miv-150, with IC50 values in the low nanomolar range against both laboratory-adapted strains and clinical isolates, underscores its potential as an effective NNRTI. The high concentrations achieved in the vaginal compartment following topical application far exceed these IC50 values, suggesting a high likelihood of efficacy in preventing viral transmission.

Future development will likely focus on optimizing the topical formulation to ensure sustained release and user acceptability, as well as further clinical trials to establish the safety and efficacy of both oral and topical Miv-150 in human subjects. The dual-pronged developmental approach for Miv-150 provides a versatile platform to address different needs within the broader HIV prevention landscape.

Miv 150: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Miv 150 (also known as PC-815), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Due to the limited availability of public data on this compound, this document synthesizes the existing information and outlines standard experimental protocols for further investigation.

Introduction

This compound, with the chemical name N-(5-Cyano-2-pyridinyl)-N'-[(1S,2S)-2-[6-fluoro-2-hydroxy-3-(1-oxopropyl)phenyl]cyclopropyl]urea, is a high-affinity, allosteric inhibitor of HIV-1 and HIV-2 reverse transcriptase.[1] While it possesses poor oral bioavailability, it has demonstrated efficacy as a topical microbicide.[1] Understanding its solubility and stability is paramount for the development of effective and safe formulations.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. Limited quantitative data on the aqueous solubility of this compound is available in the public domain. However, its solubility in several organic solvents and a buffered co-solvent system has been reported.

Table 1: Reported Solubility of this compound

Solvent SystemConcentration (mg/mL)
Dimethylformamide (DMF)30
Dimethyl sulfoxide (B87167) (DMSO)30
DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3)0.25
Ethanol0.25

Source: Cayman Chemical

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 7.4 (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Sample Preparation: Add an excess amount of this compound powder to a sealed vial containing a known volume of the respective buffer or solvent.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the solubility at each pH or in each solvent and report the results in mg/mL or µg/mL.

Stability Characteristics

The stability of this compound is a crucial factor for its formulation, storage, and handling. While comprehensive stability data is not widely published, some information is available.

Table 2: Reported Stability of this compound

ConditionDurationStability
Storage at -20°C≥ 2 yearsStable

Source: MOLNOVA

A study on a modified gel formulation of this compound (MZC) indicated stability for 12 months at 30°C/65% relative humidity (RH) and 9 months at 40°C/75% RH.

Experimental Protocol for Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions or solid-state samples of this compound.

  • Stress Conditions: Expose the samples to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines, including:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at a specified temperature (e.g., 80°C).

    • Photostability: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample the stressed solutions at various time intervals.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Determine the degradation rate and identify the degradation products.

Mechanism of Action: NNRTI Signaling Pathway

This compound functions as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the HIV reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

NNRTI_Mechanism cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Template Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Miv_150 This compound (NNRTI) Miv_150->Reverse_Transcriptase Allosteric Inhibition

Figure 1. Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.

Experimental Workflow for NNRTI Activity Assessment

The antiviral activity of this compound can be determined using cell-based assays that measure the inhibition of viral replication.

NNRTI_Assay_Workflow start Start cell_culture Culture susceptible host cells start->cell_culture infect_cells Infect cells with HIV cell_culture->infect_cells prepare_miv150 Prepare serial dilutions of this compound add_miv150 Add this compound dilutions to infected cells prepare_miv150->add_miv150 infect_cells->add_miv150 incubate Incubate for a defined period add_miv150->incubate measure_replication Measure viral replication (e.g., p24 antigen ELISA) incubate->measure_replication data_analysis Calculate EC50 value measure_replication->data_analysis end End data_analysis->end

Figure 2. General experimental workflow for determining the in vitro anti-HIV activity of this compound.

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of this compound. While some data on its solubility in organic solvents and its long-term stability at low temperatures are known, a comprehensive aqueous solubility profile and detailed stability data under various stress conditions are lacking. The provided experimental protocols offer a framework for generating this critical data, which is essential for the continued development and formulation of this compound as a potential microbicide for the prevention of HIV transmission. The diagrams included illustrate the mechanism of action and a typical workflow for assessing its antiviral activity, providing a foundational understanding for researchers in the field.

References

Preclinical Development of Miv-150 as a Topical Microbicide for HIV Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miv-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has emerged as a promising candidate for topical microbicides to prevent the sexual transmission of HIV. Extensive preclinical research has demonstrated its significant antiviral activity, favorable safety profile, and efficacy in relevant animal models, particularly when formulated in combination with other agents such as zinc acetate (B1210297) and carrageenan. This technical guide provides a comprehensive overview of the preclinical data on Miv-150, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and resistance studies. Detailed experimental protocols and structured data tables are presented to facilitate replication and further investigation by researchers in the field.

Introduction

The development of safe and effective topical microbicides remains a critical strategy in the global effort to curb the HIV/AIDS pandemic. Miv-150, a third-generation NNRTI, distinguishes itself through its high potency against both wild-type and some NNRTI-resistant strains of HIV-1.[1][2] Its mechanism of action involves binding tightly to the HIV reverse transcriptase (RT) enzyme, thereby inhibiting the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.[3][4] Preclinical studies have explored Miv-150 in various formulations, including vaginal gels and intravaginal rings (IVRs), often in combination with zinc acetate (ZA), which exhibits its own anti-HIV properties, and carrageenan (CG), a polymer with potential barrier and anti-HIV activity.[1][5][6] This guide synthesizes the key preclinical findings to provide a detailed resource for the scientific community.

Mechanism of Action

Miv-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site for nucleosides.[7] This allosteric binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity.[7] This mechanism is effective against both cell-free and cell-associated HIV.[8][9] The combination of Miv-150 with zinc acetate offers a multi-pronged approach; zinc salts have demonstrated activity against HIV and other viruses like HSV-2.[3]

cluster_HIV_Entry HIV Entry & Replication cluster_Miv150_Action Miv-150 Mechanism HIV_Virion HIV Virion Host_Cell Host Cell (e.g., CD4+ T-cell) HIV_Virion->Host_Cell Binding & Fusion Viral_RNA Viral RNA Host_Cell->Viral_RNA Release Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Inhibition Inhibition Reverse_Transcription->Inhibition Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Miv150 Miv-150 RT_Enzyme Reverse Transcriptase (RT) Miv150->RT_Enzyme Binds to allosteric site RT_Enzyme->Inhibition Start Start Animal_Selection Select & Screen Macaques Start->Animal_Selection Hormonal_Sync Hormonal Synchronization (Depo-Provera) Animal_Selection->Hormonal_Sync Group_Assignment Assign to Treatment vs. Placebo Groups Hormonal_Sync->Group_Assignment Microbicide_App Administer Miv-150 Formulation or Placebo Group_Assignment->Microbicide_App Viral_Challenge Vaginal or Rectal SHIV-RT Challenge Microbicide_App->Viral_Challenge Monitoring Monitor Plasma Viral Load & Immune Response Viral_Challenge->Monitoring Endpoint Determine Infection Status Monitoring->Endpoint Analysis Compare Infection Rates & Calculate Efficacy Endpoint->Analysis End End Analysis->End Start Start HIV_Culture Culture HIV-1 with sub-optimal Miv-150 Start->HIV_Culture Serial_Passage Serially passage virus with increasing drug concentration HIV_Culture->Serial_Passage Genotypic_Analysis Sequence RT gene of resulting virus Serial_Passage->Genotypic_Analysis Phenotypic_Analysis Determine susceptibility of mutant virus to NNRTIs Genotypic_Analysis->Phenotypic_Analysis End End Phenotypic_Analysis->End

References

Methodological & Application

Application Notes and Protocols for MIV-150 Carrageenan Gel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been formulated into a carrageenan-based gel for topical application as a microbicide to prevent sexually transmitted infections (STIs). This document provides a detailed overview of the MIV-150 carrageenan gel formulation, also known as PC-1005 or MZC gel, and protocols for its preparation and evaluation. The gel combines the antiviral activity of MIV-150 with zinc acetate (B1210297) and the gelling and anti-human papillomavirus (HPV) properties of carrageenan to create a broad-spectrum multipurpose prevention technology (MPT).[1][2] Preclinical and clinical studies have demonstrated its potential in preventing HIV, herpes simplex virus (HSV), and HPV.[1][3]

MIV-150 Carrageenan Gel Formulation

The MIV-150 carrageenan gel is a complex formulation designed for stability, appropriate viscosity for vaginal or rectal application, and effective delivery of its active pharmaceutical ingredients (APIs).

Composition

The core components of the MIV-150 carrageenan gel (PC-1005) are summarized in the table below. It is important to note that slight variations in excipients may exist between different studies and developmental stages of the formulation.

ComponentConcentrationRoleReference(s)
MIV-15050 µM (0.002% w/w)Active Pharmaceutical Ingredient (NNRTI)[3]
Zinc Acetate Dihydrate14 mM (0.3% w/w)Active Pharmaceutical Ingredient (Antiviral)[3][4]
Carrageenan3.0% - 3.1% (w/vol)Gelling Agent, API (Anti-HPV)[5][6]
- Lambda (λ) Carrageenan60% of total carrageenanGelling Agent
- Kappa (κ) Carrageenan40% of total carrageenanGelling Agent
Methylparaben~0.2% (w/vol)Preservative
Propylene (B89431) Glycol~2% (w/vol)Humectant, Solvent
Sodium Acetate Buffer10 mMBuffering Agent
Purified Waterq.s. to 100%Solvent

Experimental Protocols

MIV-150 Carrageenan Gel Preparation Protocol

This protocol outlines the general steps for preparing a laboratory-scale batch of MIV-150 carrageenan gel.

Materials:

  • MIV-150 powder

  • Zinc Acetate Dihydrate

  • Lambda (λ) Carrageenan

  • Kappa (κ) Carrageenan

  • Methylparaben

  • Propylene Glycol

  • Sodium Acetate

  • Acetic Acid (for pH adjustment)

  • Purified, sterile water

  • Magnetic stirrer with heating plate

  • pH meter

  • Sterile beakers and other glassware

  • Autoclave or sterile filter

Procedure:

  • Prepare the Buffer: Prepare a 10 mM sodium acetate buffer and adjust the pH to the desired range (typically between 4.5 and 5.5 for vaginal applications) using acetic acid.

  • Dissolve Excipients: In a sterile beaker, gently heat the sodium acetate buffer to approximately 70-80°C while stirring. Add the methylparaben and propylene glycol and stir until fully dissolved.

  • Disperse Carrageenan: Slowly add the pre-weighed lambda and kappa carrageenan powders to the heated solution while stirring vigorously to prevent clumping. Continue to stir at an elevated temperature until the carrageenan is fully hydrated and the solution is homogenous. This may take 1-2 hours.

  • Cooling and API Addition: Allow the carrageenan solution to cool to around 40-50°C. In a separate container, dissolve the MIV-150 and Zinc Acetate Dihydrate in a small amount of the buffer, potentially with gentle warming if necessary for solubility.

  • Homogenization: Add the dissolved API solution to the carrageenan base and mix thoroughly until a uniform gel is formed.

  • Final pH Check and Adjustment: Allow the gel to cool to room temperature. Check the final pH and adjust if necessary.

  • Packaging and Sterilization: Package the gel in appropriate containers (e.g., tubes with applicators). Depending on the stability of the components, the final product may be sterilized by autoclaving or prepared aseptically.

Gel_Formulation_Workflow cluster_preparation Preparation Phase cluster_api_addition API Incorporation cluster_finalization Finalization A Prepare 10 mM Sodium Acetate Buffer B Heat Buffer to 70-80°C A->B C Dissolve Methylparaben & Propylene Glycol B->C D Disperse λ and κ Carrageenan Powder C->D E Hydrate Carrageenan (1-2 hours) D->E F Cool Carrageenan Base to 40-50°C E->F G Dissolve MIV-150 & Zinc Acetate in Buffer F->G H Add API Solution to Carrageenan Base G->H I Homogenize to Form Uniform Gel H->I J Cool to Room Temperature I->J K Final pH Check & Adjustment J->K L Package Gel K->L M Sterilize L->M

Workflow for the laboratory-scale preparation of MIV-150 carrageenan gel.
In Vitro Anti-HIV-1 Activity Assay (TZM-bl Cell Line)

This assay is commonly used to determine the efficacy of microbicides against HIV-1 infection in a cell-based model.[7][8][9]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

  • HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)

  • MIV-150 carrageenan gel and corresponding placebo gel

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell adherence.

  • Gel Dilution: Prepare serial dilutions of the MIV-150 carrageenan gel and the placebo gel in cell culture medium.

  • Virus Preparation: Dilute the HIV-1 viral stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.

  • Treatment and Infection: Pre-incubate the cells with the diluted gel formulations for a specified period (e.g., 1 hour). Following pre-incubation, add the diluted virus to the wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator to allow for viral entry, replication, and reporter gene expression.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of viral inhibition for each gel dilution relative to the virus-only control wells. Determine the 50% effective concentration (EC50) of the MIV-150 gel.

HIV_Assay_Workflow cluster_setup Assay Setup cluster_experiment Experimental Procedure cluster_readout Data Acquisition & Analysis A Seed TZM-bl cells in 96-well plate D Pre-incubate cells with gel dilutions A->D B Prepare serial dilutions of MIV-150 gel B->D C Dilute HIV-1 viral stock E Add diluted virus to wells C->E D->E F Incubate for 48 hours E->F G Perform Luciferase Assay F->G H Measure Luminescence G->H I Calculate % Inhibition and EC50 H->I

Experimental workflow for the in vitro anti-HIV-1 activity assay.
In Vivo Efficacy Study in Macaque Model

Non-human primate models, particularly rhesus macaques, are crucial for the preclinical evaluation of microbicide efficacy. The following is a generalized protocol for a vaginal or rectal challenge study with Simian-Human Immunodeficiency Virus (SHIV-RT).[10][11][12]

Animals:

  • Adult female rhesus macaques, confirmed to be free of SIV and other interfering infections.

Materials:

  • MIV-150 carrageenan gel

  • Placebo gel

  • SHIV-RT viral stock (a chimeric virus with the HIV-1 reverse transcriptase gene)

  • Anesthetic agents (e.g., ketamine)

  • Vaginal or rectal applicators

  • Blood and tissue collection supplies

Procedure:

  • Animal Acclimatization and Baseline Sampling: Acclimatize the animals to the housing conditions and handling procedures. Collect baseline blood samples to confirm their negative serostatus.

  • Hormonal Synchronization (for vaginal studies): To increase susceptibility to infection and mimic the human menstrual cycle, animals are often treated with a progestin such as Depo-Provera.

  • Gel Application: Anesthetize the animals. Administer a defined volume of the MIV-150 carrageenan gel or placebo gel vaginally or rectally using a needleless syringe or applicator.

  • Viral Challenge: At a specified time point after gel application (e.g., 4 hours, 8 hours, or 24 hours), anesthetize the animals again and challenge them with a known infectious dose of SHIV-RT administered to the same site as the gel.

  • Post-Challenge Monitoring: Monitor the animals for clinical signs of infection. Collect blood samples weekly to measure plasma viral load (RNA levels) and seroconversion (antibody production).

  • Endpoint and Data Analysis: The primary endpoint is the prevention of systemic infection, as determined by the absence of detectable viral RNA in the plasma and the lack of seroconversion over a defined follow-up period. Statistical analysis is performed to compare the infection rates between the MIV-150 gel group and the placebo group.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the MIV-150 carrageenan gel.

Table 1: Pharmacokinetic Parameters of MIV-150 after Vaginal Administration of PC-1005

ParameterValueStudy PopulationReference(s)
MIV-150 concentration in gel50 µM-[3]
Dose administered4 mLHealthy women[13]
MIV-150 in plasma (Cmax)Low, near lower limit of quantitationHealthy women[14]
MIV-150 in cervicovaginal lavage (4h post-dose)~300 times the in vitro EC50Healthy women[14]
MIV-150 in ectocervical tissue (4h post-dose)~700 times the in vitro EC50Healthy women[14]

Table 2: In Vitro Antiviral Activity

VirusAssayEC50 of PC-1005Reference(s)
HIV-1TZM-bl cell-based assayPotent inhibition observed (specific values vary by strain)[4]
HPVCell-based assaysHigh activity attributed to carrageenan[14]
HSV-2Plaque reduction or similar assaysSignificant inhibition[15]

Signaling Pathway and Mechanism of Action

The MIV-150 carrageenan gel employs a multi-pronged approach to prevent STIs. The diagram below illustrates the distinct mechanisms of action of its key components.

Mechanism_of_Action cluster_gel MIV-150 Carrageenan Gel (PC-1005) cluster_hiv HIV cluster_hsv_hpv HSV & HPV MIV150 MIV-150 RT Reverse Transcriptase MIV150->RT Inhibits ZA Zinc Acetate HIV_Entry Viral Entry ZA->HIV_Entry Inhibits Viral_Attachment Viral Attachment & Entry ZA->Viral_Attachment Inhibits (HSV) CG Carrageenan CG->Viral_Attachment Inhibits (HPV) HIV_Replication Viral Replication RT->HIV_Replication Required for RT->Inhibition1 HIV_Entry->Inhibition2 Viral_Attachment->Inhibition3 Inhibition1->HIV_Replication Blocks Inhibition2->HIV_Replication Blocks Inhibition3->Viral_Attachment Blocks

Mechanism of action of the components of MIV-150 carrageenan gel.

Conclusion

The MIV-150 carrageenan gel is a promising multipurpose prevention technology with a well-defined formulation and demonstrated efficacy in preclinical and early clinical studies. The protocols provided herein offer a foundation for researchers to further investigate this and similar microbicide formulations. The combination of a potent NNRTI, an antiviral salt, and a gelling agent with intrinsic anti-HPV activity represents a significant advancement in the field of STI prevention. Further research and development are warranted to fully realize its potential as a public health tool.

References

Application Notes and Protocols: Preparation and Evaluation of a MIV-150 and Zinc Acetate Combination Gel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topical microbicides represent a critical strategy in the prevention of sexually transmitted infections (STIs). The combination of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), and zinc acetate (B1210297), which exhibits broad-spectrum antiviral activity, offers a multi-pronged approach to inhibiting viral transmission. This document provides detailed application notes and protocols for the laboratory-scale preparation and quality control testing of a combination gel containing MIV-150 and zinc acetate, using a carrageenan-based vehicle. The information is synthesized from publicly available data on similar formulations, such as the PC-1005 gel developed by the Population Council.[1][2][3]

MIV-150 acts as a tight-binding antagonist of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[4] Zinc ions (Zn²⁺) interfere with multiple stages of the viral life cycle, including viral entry, replication, and protein synthesis.[5][6] The gel formulation serves as an effective delivery vehicle for these active pharmaceutical ingredients (APIs) to the mucosal surfaces. Carrageenan, a sulfated polysaccharide derived from red seaweed, not only functions as a gelling agent but also exhibits intrinsic anti-HIV, anti-HSV-2, and anti-HPV activity.[7][8][9]

Physicochemical Properties of Active Pharmaceutical Ingredients

A thorough understanding of the physicochemical properties of the APIs is crucial for successful formulation development.

PropertyMIV-150Zinc Acetate Dihydrate
Molecular Formula C₁₇H₁₈N₄O₂Zn(CH₃COO)₂·2H₂O
Appearance Data not publicly available; likely a crystalline powderWhite crystalline, lustrous plates with a faint acetic odor.[10]
Solubility Data not publicly availableReadily soluble in water.[11]
Mechanism of Action Non-nucleoside reverse transcriptase inhibitor (NNRTI).[4][12]Broad-spectrum antiviral; inhibits viral enzymes, interferes with polyprotein processing, and modulates host immune response.[5][13]

Experimental Protocols

I. Preparation of MIV-150 and Zinc Acetate Combination Gel (Carrageenan-Based)

This protocol outlines a general method for preparing a laboratory-scale batch of the combination gel. The specific concentrations of MIV-150 and zinc acetate can be adjusted based on desired formulation characteristics and preclinical data. For reference, a previously studied formulation, PC-1005, contained 50 μM MIV-150 and 14 mM zinc acetate in a 3% carrageenan gel.[14]

Materials:

  • MIV-150 powder

  • Zinc Acetate Dihydrate, USP grade

  • Carrageenan (lambda/kappa mixture recommended for favorable rheological properties)[7]

  • Purified Water, USP grade

  • Preservative (e.g., methylparaben, propylparaben)

  • pH adjuster (e.g., sodium hydroxide, hydrochloric acid)

  • Analytical balance

  • Homogenizer/High-shear mixer

  • Overhead stirrer with impeller

  • Water bath

  • pH meter

  • Viscometer

  • Airtight, light-resistant containers

Procedure:

  • Preparation of the Aqueous Phase:

    • Dispense the required amount of purified water into a primary mixing vessel.

    • While stirring, slowly add the preservative(s) and mix until fully dissolved. Heat may be applied if necessary to aid dissolution.

  • Dispersion of the Gelling Agent:

    • Gradually add the carrageenan powder to the aqueous phase under continuous high-shear mixing to prevent clumping and ensure uniform dispersion.[15]

    • Continue mixing until the carrageenan is fully hydrated and a homogenous dispersion is formed. The viscosity will begin to increase at this stage.

  • Incorporation of Active Pharmaceutical Ingredients:

    • Zinc Acetate: In a separate vessel, dissolve the zinc acetate dihydrate in a small amount of purified water. Once fully dissolved, slowly add this solution to the carrageenan dispersion while mixing.

    • MIV-150: The incorporation of MIV-150 will depend on its solubility. If aqueous solubility is low, it may need to be first wetted with a suitable co-solvent (e.g., propylene (B89431) glycol) to form a slurry before being added to the gel. Alternatively, it can be added as a fine powder directly to the gel with continuous mixing to ensure uniform distribution.

  • Gel Formation and pH Adjustment:

    • Continue mixing the formulation at a reduced speed to allow the gel structure to form and to minimize air entrapment.

    • Measure the pH of the gel. Adjust to the desired pH range (typically 4.5-5.5 for vaginal application to be compatible with the natural vaginal pH) using a suitable pH adjuster.

  • Deaeration and Final Mixing:

    • If significant air has been entrapped, the gel should be deaerated, which can be achieved by placing it under vacuum.[15]

    • Perform a final, gentle mix to ensure homogeneity.

  • Packaging and Storage:

    • Fill the prepared gel into appropriate airtight, light-resistant containers.

    • Store at controlled room temperature, protected from light.

II. Quality Control and Characterization of the Combination Gel

A series of quality control tests should be performed to ensure the safety, efficacy, and stability of the formulated gel.[16][17][18][19]

TestMethodAcceptance Criteria (Example)
Appearance Visual inspection under good lighting.A homogenous, translucent to opaque, off-white to yellowish gel, free from visible particles and air bubbles.
pH Potentiometry using a calibrated pH meter at 25°C.[17]4.5 - 5.5
Viscosity Rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle and rotational speed.[16]Report results in centipoise (cP) or Pascal-seconds (Pa·s). The viscosity should be within a predefined range to ensure spreadability and retention.
Spreadability Parallel plate method: A known weight of the gel is placed between two glass plates, and the diameter of the spread circle is measured after a specific time.A spread diameter within a specified range, indicating ease of application.
Homogeneity Visual inspection and microscopic examination.[16][17]No signs of phase separation or aggregation of active ingredients.
Assay of MIV-150 and Zinc A validated stability-indicating HPLC method for MIV-150. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for zinc.[20]90.0% - 110.0% of the label claim for both MIV-150 and zinc.
In Vitro Drug Release Vertical diffusion cell (Franz cell) system with a synthetic membrane.[19]A specific release profile over a defined period.
Microbial Limit Testing As per USP <61> and <62>.Absence of specified pathogenic microorganisms and total microbial count within acceptable limits.
Stability Studies The gel should be subjected to accelerated stability studies (e.g., 40°C/75% RH for 6 months) and long-term stability studies at recommended storage conditions.[17]No significant changes in physical appearance, pH, viscosity, and assay of active ingredients.

Signaling Pathways and Experimental Workflows

Mechanism of Action of MIV-150

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distant from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

MIV150_MoA cluster_inhibition HIV_Virus HIV Virus Host_Cell Host Cell (e.g., T-cell) HIV_Virus->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Inhibited_RT Inhibited RT Complex Integration Integration into Host Genome Viral_DNA->Integration MIV150 MIV-150 MIV150->Reverse_Transcriptase Inhibited_RT->Viral_DNA Blocks Synthesis

Caption: MIV-150 allosterically inhibits HIV reverse transcriptase.

Antiviral Mechanisms of Zinc Acetate

Zinc ions (from zinc acetate) exert broad-spectrum antiviral effects through multiple mechanisms. This includes the inhibition of viral enzymes like RNA-dependent RNA polymerase (RdRp), interference with the proteolytic processing of viral polyproteins, and modulation of the host's immune response.[5]

Zinc_Acetate_MoA cluster_virus Viral Lifecycle cluster_host Host Cell Viral_Entry Viral Entry Viral_Replication Viral Replication (RNA Synthesis) Viral_Entry->Viral_Replication Polyprotein_Processing Polyprotein Processing Viral_Replication->Polyprotein_Processing New_Virions Assembly of New Virions Polyprotein_Processing->New_Virions Zinc_Acetate Zinc Acetate (Zn²⁺) Zinc_Acetate->Viral_Replication Inhibits RdRp Zinc_Acetate->Polyprotein_Processing Inhibits Proteases Immune_Response Host Immune Response Zinc_Acetate->Immune_Response Modulates

Caption: Multi-faceted antiviral mechanisms of zinc acetate.

General Workflow for Gel Formulation and Testing

The following diagram illustrates the logical flow from raw materials to the final, quality-controlled product.

Gel_Workflow cluster_materials Raw Materials cluster_process Manufacturing Process cluster_qc Quality Control Testing APIs APIs (MIV-150, Zinc Acetate) Incorporation Incorporation of APIs APIs->Incorporation Excipients Excipients (Carrageenan, Water, etc.) Dispersion Dispersion of Gelling Agent Excipients->Dispersion Dispersion->Incorporation Gelation Gel Formation & pH Adjustment Incorporation->Gelation Deaeration Deaeration Gelation->Deaeration Physicochemical Physicochemical Tests (pH, Viscosity, Appearance) Deaeration->Physicochemical Performance Performance Tests (Assay, In Vitro Release) Physicochemical->Performance Safety Safety Tests (Microbial Limits) Performance->Safety Final_Product Finished Gel Product Safety->Final_Product

Caption: Workflow for MIV-150/Zinc Acetate Gel Preparation.

Conclusion

The combination of MIV-150 and zinc acetate in a topical gel formulation presents a promising approach for the prevention of STIs. The protocols and data presented in these application notes provide a framework for the development and evaluation of such a product. Adherence to rigorous quality control standards is paramount to ensure the safety, stability, and efficacy of the final gel formulation. Further optimization of the formulation and extensive preclinical and clinical testing are necessary to fully characterize its potential as a microbicide.

References

Application Notes & Protocols: MIV-150 Intravaginal Ring (IVR) Design and Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intravaginal rings (IVRs) are a promising drug delivery system for the sustained, long-term release of active pharmaceutical ingredients (APIs) for women's health, including contraception and the prevention of sexually transmitted infections (STIs) like HIV.[1][2] MIV-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been formulated into IVRs to prevent HIV transmission.[3][4] These application notes provide a detailed overview of the design principles, fabrication methods, and characterization protocols for MIV-150 IVRs, intended for researchers and drug development professionals. The information is synthesized from preclinical studies, primarily involving silicone and ethylene (B1197577) vinyl acetate (B1210297) (EVA) polymers.[3]

MIV-150 IVR Design and Composition

The design of an IVR is critical to its performance, influencing drug release kinetics, user comfort, and overall efficacy. MIV-150 has been incorporated into both matrix-style and more complex core-matrix IVRs.[3][5]

  • Matrix IVR: The simplest design, where the API (MIV-150) is homogeneously dispersed within the polymer matrix.[1] Drug release is governed by diffusion from the entire surface of the ring.

  • Polymers: The choice of polymer is crucial. Silicone elastomers and thermoplastics like EVA are commonly used due to their biocompatibility and established use in drug delivery.[1] EVA has been shown to provide a higher release rate for some APIs compared to silicone.[1] For MIV-150, both silicone and EVA-40 (40% vinyl acetate content) have been successfully used to fabricate rings.[2][3]

Table 1: Summary of Preclinical MIV-150 IVR Formulations

Ring TypePolymerMIV-150 Load (mg)Key Characteristics
Matrix IVRSilicone50Provided partial protection against SHIV-RT in macaques.[3]
Matrix IVREthylene Vinyl Acetate (EVA-40)100Demonstrated sustained MIV-150 release and significant protection against SHIV-RT in macaques.[2][3]
Core-Matrix IVREthylene Vinyl Acetate (EVA-28)Undisclosed (part of MZC combo)Multipurpose prevention technology (MPT) ring also containing Zinc Acetate, Carrageenan, and Levonorgestrel (LNG).[5]

IVR Fabrication Protocols

The most common method for manufacturing matrix-style IVRs is hot-melt extrusion, a process suitable for thermoplastic polymers like EVA.

Protocol 1: Fabrication of EVA-based Matrix IVR via Hot-Melt Extrusion

Objective: To fabricate a matrix-style IVR with MIV-150 homogeneously dispersed in an EVA polymer matrix.

Materials & Equipment:

  • MIV-150 API (micronized)

  • Ethylene Vinyl Acetate (EVA) pellets (e.g., EVA-40)

  • Twin-screw hot-melt extruder

  • Calibrated laser micrometer

  • Belt puller

  • Automated cutter

  • Polymer welder or suitable solvent/adhesive

Methodology:

  • Blending: Accurately weigh the MIV-150 API and EVA-40 polymer to achieve the target drug load (e.g., for a 100 mg MIV-150 ring). Dry blend the components thoroughly to ensure a homogenous mixture.

  • Extrusion:

    • Set the temperature profile of the extruder zones appropriately for EVA-40.

    • Feed the blended material into the extruder hopper.

    • The molten, drug-loaded polymer is forced through a die to form a continuous cylindrical rod of the desired diameter (e.g., 4 mm).

  • Sizing & Cooling: The extruded rod is passed through a cooling trough (water or air) and its diameter is continuously monitored and maintained by a laser micrometer connected to the belt puller, which adjusts the pull speed.

  • Cutting: The cooled rod is cut to the precise length required for a single ring using an automated cutter.

  • Welding: The two ends of the cut segment are joined to form a torus (doughnut shape). This can be achieved using heat welding, ultrasonic welding, or a suitable biocompatible solvent or adhesive.

  • Cleaning & Sterilization: The finished rings are cleaned to remove any surface contaminants and sterilized using an appropriate method (e.g., gamma irradiation or ethylene oxide) that does not degrade the API or polymer.

IVR_Fabrication_Workflow start 1. Blending (MIV-150 + EVA Polymer) extrude 2. Hot-Melt Extrusion start->extrude size 3. Sizing & Cooling extrude->size cut 4. Cutting to Length size->cut weld 5. Welding Ends cut->weld finish 6. Cleaning & Sterilization weld->finish

Workflow for MIV-150 IVR fabrication via hot-melt extrusion.

Experimental Protocols for IVR Characterization

Protocol 2: In Vitro Drug Release Testing

Objective: To determine the rate and extent of MIV-150 release from the IVR over time in a laboratory setting. This is a critical quality control test.[5]

Materials & Equipment:

  • MIV-150 IVR

  • Shaking incubator or water bath maintained at 37°C

  • Borosilicate glass vials or jars with screw caps

  • Release Medium: Phosphate Buffered Saline (PBS), pH 7.4. To maintain sink conditions, a surfactant (e.g., 0.5% Tween 80) or a percentage of serum may be added.[6]

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical method for MIV-150 quantification.

Methodology:

  • Setup: Place one IVR into each glass vial. Add a defined volume of pre-warmed (37°C) release medium (e.g., 50 mL). Ensure the ring is fully submerged.

  • Incubation: Place the vials in the shaking incubator set to 37°C and a specified agitation speed (e.g., 150 rpm).[7]

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily for 28-90 days), withdraw a small, precise aliquot (e.g., 1 mL) of the release medium.[8]

  • Medium Replacement: Immediately after sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and attempt to maintain sink conditions.[6]

  • Sample Analysis: Analyze the MIV-150 concentration in the collected aliquots using a validated HPLC method, radioimmunoassay (RIA), or LC-MS/MS.[8][9]

  • Data Calculation: Calculate the cumulative amount of MIV-150 released at each time point, correcting for the drug removed during previous sampling and the volume replacement. Plot the cumulative release versus time.

In_Vitro_Release_Workflow setup 1. IVR in Release Medium incubate 2. Incubate at 37°C with Agitation setup->incubate sample 3. Collect Aliquots at Time Points (t1, t2...) incubate->sample replace 4. Replace Medium sample->replace analyze 5. Quantify MIV-150 (e.g., HPLC, RIA) sample->analyze replace->incubate plot 6. Calculate & Plot Cumulative Release analyze->plot

Experimental workflow for in vitro release testing of MIV-150 IVRs.

Performance Data

Quantitative data from preclinical macaque studies provide critical insights into the in vivo performance of MIV-150 IVRs.

Table 2: MIV-150 Concentrations in Macaques after EVA-40 IVR (100 mg) Insertion[3]

Time PointSample TypeMean MIV-150 Concentration (± SEM)Equivalent Molarity
14 DaysVaginal Fluid Swab28.5 ± 8.5 ng/mL77.0 nM
28 DaysVaginal Fluid Swab22.9 ± 5.6 ng/mL61.8 nM
14 DaysCervical Tissue0.027 ± 0.006 ng/mg-
28 DaysCervical Tissue0.169 ± 0.089 ng/mg-
14 DaysVaginal Tissue0.008 ± 0.004 ng/mg-
28 DaysVaginal Tissue0.038 ± 0.009 ng/mg-

Note: The concentrations detected in vaginal fluids were over 60 times the in vitro IC₅₀ for MIV-150.[3]

MIV-150 Mechanism of Action

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by directly binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, distorting the active site and blocking the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

MIV150_MoA HIV_RNA Viral RNA RT HIV Reverse Transcriptase (RT) HIV_RNA->RT template HIV_DNA Viral DNA (Pro-virus) RT->HIV_DNA converts to Blocked Synthesis Blocked MIV150 MIV-150 MIV150->RT allosteric inhibition

Mechanism of action of MIV-150 as an NNRTI.

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Miv-150 Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant antiviral activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1] As a tight-binding antagonist of the viral reverse transcriptase (RT) enzyme, Miv-150 effectively blocks the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[2][3][4] These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the antiviral efficacy and cytotoxicity of Miv-150, enabling researchers to generate robust and reproducible data for preclinical drug development.

The primary assays described herein are the TZM-bl Reporter Gene Assay for quantifying viral infectivity, the p24 Antigen Capture ELISA for measuring viral replication, and the MTT Assay for assessing cell viability and determining compound cytotoxicity.

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcription

Miv-150, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside analogs bind.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting viral DNA synthesis.[5][6]

HIV_RT_Inhibition Mechanism of Miv-150 Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral dsDNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Miv150 Miv-150 Miv150->RT Allosteric Inhibition TZM_bl_Workflow TZM-bl Reporter Gene Assay Workflow A Prepare serial dilutions of Miv-150 in a 96-well plate. B Add a pre-titered amount of HIV-1 to each well. A->B C Incubate plate for 1-1.5 hours at 37°C. B->C D Add TZM-bl cells to each well. C->D E Incubate for 48 hours at 37°C. D->E F Lyse cells and add luciferase substrate. E->F G Measure luminescence using a luminometer. F->G H Calculate % inhibition and determine EC50. G->H p24_ELISA_Workflow p24 Antigen Capture ELISA Workflow A Infect susceptible cells (e.g., PMBCs, MT-4) with HIV-1 in the presence of Miv-150 dilutions. B Incubate for 3-7 days at 37°C. A->B C Collect cell culture supernatants. B->C D Perform p24 ELISA on supernatants according to kit instructions. C->D E Measure absorbance using a microplate reader. D->E F Calculate p24 concentration from a standard curve. E->F G Determine EC50 based on p24 reduction. F->G MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow A Seed cells in a 96-well plate. B Add serial dilutions of Miv-150. A->B C Incubate for the same duration as the antiviral assay. B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Add solubilization solution to dissolve formazan (B1609692) crystals. D->E F Measure absorbance at ~570 nm. E->F G Calculate % cell viability and determine CC50. F->G

References

Application Notes and Protocols: Miv-150 Efficacy in the SHIV-RT Macaque Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Simian-Human Immunodeficiency Virus expressing HIV-1 reverse transcriptase (SHIV-RT) macaque model for evaluating the efficacy of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies for novel anti-HIV microbicides.

Introduction

The SHIV-RT macaque model is a critical tool in HIV research, allowing for the in vivo evaluation of antiretroviral drugs, including NNRTIs, in a system that closely mimics human infection.[1][2][3] This model utilizes a chimeric virus, typically with an SIVmac239 backbone, where the reverse transcriptase (RT) gene has been replaced with that of HIV-1.[1][4] This renders the virus susceptible to NNRTIs like Miv-150, which are otherwise ineffective against SIV.[1] Miv-150 is a potent NNRTI that has been evaluated in various formulations, including intravaginal rings (IVRs) and gels, for its potential as a topical microbicide to prevent sexual transmission of HIV.[5][6][7]

Miv-150 Mechanism of Action

Miv-150 is a non-nucleoside reverse transcriptase inhibitor that binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase.[8] This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.

Miv150_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Viral DNA Viral DNA Provirus Provirus Viral DNA->Provirus Integration Host Chromosome Host Chromosome Provirus->Host Chromosome Reverse Transcriptase->Viral DNA Reverse Transcription Miv-150 Miv-150 Miv-150->Reverse Transcriptase Allosteric Inhibition

Miv-150 inhibits HIV-1 reverse transcriptase.

Quantitative Data Summary

The efficacy of Miv-150 has been demonstrated in several preclinical studies using the SHIV-RT macaque model. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of Miv-150 Intravaginal Rings (IVRs) Against Vaginal SHIV-RT Challenge
IVR FormulationChallenge TimingIVR Duration Post-ChallengeInfection Rate (Miv-150)Infection Rate (Placebo)Protection EfficacyReference
100 mg MIV-150 EVA-402 weeks post-insertion2 weeks11.1% (1/9)68.8% (11/16)84%[5]
100 mg MIV-150 EVA-4024 hours post-insertion2 weeks12.5% (1/8)68.8% (11/16)82%[5]
50 mg MIV-150 Silicone2 weeks post-insertion2 weeks29% (2/7)60% (3/5)58%[5]
Table 2: Miv-150 Concentrations in Macaque Tissues and Fluids
Delivery MethodTissue/FluidTime PointMiv-150 Concentration (mean ± SEM)Reference
100 mg MIV-150 IVRVaginal Tissue14 days post-insertion0.616 ± 0.221 ng/mg[9]
Miv-150 Carrageenan GelRectal Fluid4 hours post-applicationDetectable[7]
Miv-150 Carrageenan GelRectal Tissue4 hours post-applicationDetectable[7]
MIV-150 IVRPlasma56 daysPersistently detected[6]
Table 3: Ex Vivo Efficacy of Miv-150 Released from IVRs
IVR ExposureTissue TypeInhibition of SHIV-RT InfectionReference
14 days (Miv-150 IVR)Vaginal Tissue>90%[9]
14 days (Miv-150 IVR)Ectocervical TissueNot significant[9][10]

Experimental Protocols

SHIV-RT Macaque Model for Vaginal Efficacy Testing

This protocol outlines the general procedure for evaluating the efficacy of a topically applied microbicide against vaginal SHIV-RT challenge in macaques.

Vaginal_Challenge_Workflow Animal Acclimatization Animal Acclimatization Depo-Provera Administration Depo-Provera Administration Animal Acclimatization->Depo-Provera Administration Baseline Sample Collection Baseline Sample Collection Depo-Provera Administration->Baseline Sample Collection Microbicide Application Microbicide Application Baseline Sample Collection->Microbicide Application SHIV-RT Vaginal Challenge SHIV-RT Vaginal Challenge Microbicide Application->SHIV-RT Vaginal Challenge Post-Challenge Monitoring Post-Challenge Monitoring SHIV-RT Vaginal Challenge->Post-Challenge Monitoring Data Analysis Data Analysis Post-Challenge Monitoring->Data Analysis

Vaginal SHIV-RT challenge workflow.

Materials:

  • Adult female rhesus macaques (Macaca mulatta)

  • Depo-Provera (medroxyprogesterone acetate)

  • Miv-150 formulation (e.g., IVR or gel) and placebo control

  • SHIV-RT virus stock (e.g., derived from SIVmac239 with HIV-1 HxB2 RT)

  • Anesthetic agents (e.g., ketamine)

  • Blood collection tubes (EDTA)

  • Vaginal swabs

  • Biopsy forceps

Procedure:

  • Animal Selection and Acclimatization: Select healthy, adult female rhesus macaques and allow them to acclimatize to the housing conditions.

  • Hormonal Synchronization: Administer Depo-Provera to synchronize the menstrual cycles and thin the vaginal epithelium, increasing susceptibility to infection.

  • Baseline Sample Collection: Prior to treatment, collect baseline blood samples for immunological analysis and vaginal swabs for microbiome and baseline virological assessment.

  • Microbicide Administration:

    • IVRs: Insert the Miv-150-containing or placebo IVR into the vaginal vault.

    • Gels: Apply a defined volume of the Miv-150 or placebo gel into the vaginal canal.

  • SHIV-RT Challenge: At a specified time point after microbicide administration (e.g., 24 hours or 2 weeks), challenge the animals by intravaginal inoculation with a defined dose of SHIV-RT.

  • Post-Challenge Monitoring:

    • Collect blood samples weekly to monitor for plasma viral load (SIV RNA) using a validated qRT-PCR assay.

    • Monitor for seroconversion by measuring SIV-specific antibodies.

    • Perform immunological assays, such as flow cytometry, to assess CD4+ T cell counts and other immune cell populations.

  • Data Analysis: Compare the infection rates between the Miv-150-treated and placebo groups to determine the protective efficacy. Analyze viral loads and immunological parameters to assess the impact of the intervention.

Virological Assays: Plasma Viral Load Quantification

Principle:

Quantitative real-time reverse transcription PCR (qRT-PCR) is used to measure the amount of viral RNA in the plasma of infected animals.

Procedure:

  • Plasma Separation: Collect whole blood in EDTA tubes and centrifuge to separate the plasma.

  • RNA Extraction: Extract viral RNA from a defined volume of plasma using a commercial viral RNA extraction kit.

  • qRT-PCR: Perform a one-step qRT-PCR using primers and a probe specific for a conserved region of the SIV genome (e.g., gag).

  • Quantification: Generate a standard curve using a plasmid containing the target sequence of known concentration to quantify the viral RNA copies per milliliter of plasma.[11]

Immunological Assays: SIV-Specific Antibody ELISA

Principle:

An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify SIV-specific antibodies in the plasma of infected animals, indicating seroconversion.

Procedure:

  • Antigen Coating: Coat a 96-well plate with a whole SIV lysate or a specific SIV antigen (e.g., gp120).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add serially diluted plasma samples from the macaques to the wells and incubate.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-macaque IgG antibody.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The antibody titer is determined as the highest dilution with a signal significantly above the background.

Conclusion

The SHIV-RT macaque model is an indispensable tool for the preclinical evaluation of anti-HIV microbicides like Miv-150. The data generated from these studies provide crucial insights into the potential efficacy of candidate products and inform their progression into clinical trials. The protocols outlined above provide a framework for conducting robust and reproducible efficacy studies in this model.

References

Application Notes and Protocols for Rectal Transmission Studies of MIV-150 in Macaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting rectal transmission studies of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MIV-150 in a macaque model. The methodologies outlined are based on preclinical evaluations of MIV-150 in a carrageenan-based gel for the prevention of rectal SHIV (Simian-Human Immunodeficiency Virus) transmission.

Application Notes

MIV-150 is a potent NNRTI being developed as a topical microbicide to prevent HIV transmission. Preclinical studies in rhesus macaques are crucial for evaluating the safety and efficacy of candidate microbicides before they advance to human clinical trials. The macaque model of rectal SHIV transmission provides a valuable platform for assessing the potential of MIV-150-based formulations to prevent rectal HIV infection.

Key Findings from Macaque Studies:

  • A gel formulation containing 50 μM MIV-150 in 3% carrageenan has demonstrated significant protection against rectal SHIV-RT challenge in rhesus macaques.[1][2]

  • Complete protection was observed when the MIV-150 gel was applied 30 minutes or 4 hours prior to a challenge with 10³ TCID₅₀ of SHIV-RT.[1][2]

  • Partial protection was seen with a higher viral challenge dose (10⁴ TCID₅₀) when the gel was applied 4 hours prior.[2]

  • Pharmacokinetic analyses revealed that MIV-150 was detectable in rectal fluids and tissues as early as 4 hours after gel application, with no detectable levels in the blood, indicating localized drug activity.[2]

  • Breakthrough infections in the presence of the MIV-150 gel were caused by wild-type virus, suggesting that the infections were not due to the selection of drug-resistant variants.[2]

Experimental Considerations:

  • Animal Model: Adult male rhesus macaques (Macaca mulatta) are a suitable model for these studies. It is important to ensure that all animal procedures are approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to relevant guidelines for the care and use of laboratory animals.

  • Challenge Virus: SHIV-RT, a chimeric virus that expresses the HIV-1 reverse transcriptase, is the appropriate challenge virus as MIV-150 targets this enzyme.[1] The virus stock should be properly titrated before in vivo use.

  • Gel Formulations: A well-characterized MIV-150-carrageenan gel and a corresponding placebo gel (e.g., methyl cellulose-based) are required. The physicochemical properties of the gels, such as pH and viscosity, should be verified for each batch.[1]

  • Outcome Measures: The primary efficacy endpoint is the prevention of systemic infection, which is assessed by measuring plasma viral RNA levels. Seroconversion (development of SIV-specific antibodies) and T-cell responses can also be monitored. Pharmacokinetic studies are essential to understand the local and systemic distribution of MIV-150.

Data Presentation

Table 1: Efficacy of MIV-150-Carrageenan Gel Against Rectal SHIV-RT Challenge

Treatment GroupGel Application Time Pre-ChallengeChallenge Dose (TCID₅₀)Number Infected / TotalPercent Protection
Placebo (Methyl Cellulose)30 minutes10³4 / 40%
MIV-150-Carrageenan30 minutes10³0 / 4100%
Placebo (Methyl Cellulose)4 hours10³4 / 40%
MIV-150-Carrageenan4 hours10³0 / 4100%
Placebo (Methyl Cellulose)4 hours10⁴2 / 20%
MIV-150-Carrageenan4 hours10⁴2 / 450%

Data summarized from Singer et al., J Virol. 2011.[1]

Table 2: Pharmacokinetics of MIV-150 in Rectal Compartment (4 hours post-application)

Sample TypeMIV-150 DetectionMean Concentration (approx.)Systemic Detection (Plasma)
Rectal FluidDetected in 4 of 6 animals~5 ng/mLNot Detected
Rectal TissueDetected in 5 of 6 animals~0.5 ng/mgNot Detected

Data summarized from Singer et al., J Virol. 2011.[2]

Experimental Protocols

MIV-150-Carrageenan Gel Formulation

Objective: To prepare a 50 μM MIV-150 gel in a 3% carrageenan vehicle for rectal administration.

Materials:

  • MIV-150 powder

  • Carrageenan (e.g., food-grade kappa-carrageenan)

  • Phosphate-buffered saline (PBS), pH 6.8

  • Sterile, pyrogen-free water

  • Magnetic stirrer and stir bars

  • Water bath or heating plate

  • pH meter

  • Viscometer

  • Sterile containers for storage

Protocol:

  • Prepare the Carrageenan Gel Base (3%):

    • Slowly disperse 3 g of carrageenan powder into 97 mL of cold PBS in a sterile beaker while stirring continuously to prevent clumping.

    • Heat the solution to 80-85°C while stirring until the carrageenan is completely dissolved.

    • Maintain the temperature for 5-10 minutes to ensure full hydration.

    • Allow the gel to cool to room temperature while stirring gently.

  • Incorporate MIV-150:

    • Prepare a stock solution of MIV-150 in a suitable solvent (e.g., N-methylpyrrolidinone).[3]

    • Once the carrageenan gel has cooled to approximately 40-50°C, add the MIV-150 stock solution to the gel base to achieve a final concentration of 50 μM. Mix thoroughly to ensure uniform distribution.

  • Final Formulation and Quality Control:

    • Adjust the pH of the final gel formulation to 6.8 ± 0.2 using sterile PBS.

    • Verify the viscosity of the gel using a viscometer.

    • Aseptically aliquot the gel into sterile syringes or other appropriate containers.

    • Store the gel at room temperature and use within 45 days of preparation.[1]

    • For each batch, confirm the anti-HIV activity in vitro before in vivo use.

Rectal SHIV-RT Challenge in Macaques

Objective: To atraumatically administer the MIV-150 gel and SHIV-RT challenge virus to rhesus macaques.

Materials:

  • Adult male rhesus macaques

  • Ketamine hydrochloride for anesthesia

  • MIV-150-carrageenan gel and placebo gel in syringes

  • Soft, flexible catheters (e.g., 10 FG)[4]

  • SHIV-RT virus stock of known titer

  • Sterile lubricant

Protocol:

  • Animal Preparation:

    • Anesthetize the macaque with ketamine hydrochloride.

    • Position the animal to allow for easy access to the rectal area.

  • Gel Administration:

    • Draw the specified volume of gel (e.g., 3-5 mL) into a syringe.

    • Attach a soft, flexible catheter to the syringe.

    • Gently insert the catheter approximately 8 cm into the rectum.[4][5]

    • Slowly instill the gel into the rectum.

    • Carefully withdraw the catheter.

  • Virus Challenge:

    • At the designated time post-gel application (e.g., 30 minutes or 4 hours), prepare the SHIV-RT inoculum by diluting the virus stock to the desired concentration in a suitable medium.

    • Draw the virus inoculum (e.g., 1 mL) into a new syringe with a new, soft catheter.

    • Gently insert the catheter approximately 8 cm into the rectum.

    • Slowly instill the virus inoculum.

    • Carefully withdraw the catheter.

  • Post-Challenge Monitoring:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Observe the animals daily for any signs of distress or adverse reactions.

Quantification of Plasma Viral Load

Objective: To determine the concentration of SHIV-RT RNA in macaque plasma using real-time RT-PCR.

Materials:

  • EDTA-anticoagulated blood samples

  • Centrifuge

  • Plasma storage tubes

  • RNA extraction kit

  • Reverse transcriptase

  • Taq DNA polymerase

  • Primers and probe specific for SIV gag or other conserved regions

  • Real-time PCR instrument

  • SIV RNA standards for quantification

Protocol:

  • Plasma Collection and Storage:

    • Collect whole blood in EDTA tubes at specified time points post-challenge.

    • Centrifuge the blood to separate the plasma.

    • Aliquot the plasma into cryovials and store at -80°C until analysis.

  • RNA Extraction:

    • Extract viral RNA from a defined volume of plasma (e.g., 200 µL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Real-Time RT-PCR:

    • Perform a one-step or two-step real-time RT-PCR using primers and a fluorescently labeled probe specific for a conserved region of the SIV genome.

    • The reverse transcription step synthesizes cDNA from the viral RNA template.

    • The PCR step amplifies the cDNA, and the accumulation of PCR product is monitored in real-time by detecting the fluorescence of the probe.

  • Quantification:

    • Generate a standard curve by running serial dilutions of a quantified SIV RNA standard in parallel with the unknown samples.

    • Determine the viral load of the unknown samples by interpolating their quantification cycle (Cq) values against the standard curve.

    • Express the viral load as RNA copies per milliliter of plasma. The limit of detection for this assay is typically around 50-100 copies/mL.

MIV-150 Quantification by Radioimmunoassay (RIA)

Objective: To measure the concentration of MIV-150 in plasma, rectal fluids, and tissue homogenates.

Materials:

  • Plasma, rectal fluid, and rectal tissue samples

  • Antibody specific for MIV-150

  • Radiolabeled MIV-150 (tracer)

  • Unlabeled MIV-150 for standards

  • Assay buffer

  • Precipitating reagent (e.g., secondary antibody)

  • Gamma counter

  • Microtiter plates or tubes

Protocol:

  • Sample Preparation:

    • Rectal tissue samples should be homogenized in an appropriate buffer.

    • Dilute samples as necessary to fall within the dynamic range of the assay.

  • Competitive Binding Reaction:

    • In microtiter wells or tubes, add a known amount of anti-MIV-150 antibody.

    • Add a known amount of radiolabeled MIV-150.

    • Add either the MIV-150 standards or the unknown samples.

    • Incubate the mixture to allow for competitive binding between the labeled and unlabeled MIV-150 for the antibody binding sites.

  • Separation of Bound and Free MIV-150:

    • Add a precipitating reagent to separate the antibody-bound MIV-150 from the free MIV-150.

    • Centrifuge the samples to pellet the antibody-bound fraction.

  • Detection and Quantification:

    • Measure the radioactivity of the bound fraction using a gamma counter.

    • Generate a standard curve by plotting the radioactivity of the standards against their known concentrations.

    • Determine the concentration of MIV-150 in the unknown samples by interpolating their radioactivity measurements on the standard curve. The sensitivity of the RIA for MIV-150 is typically in the low ng/mL range.

Visualizations

Experimental_Workflow cluster_pre_challenge Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post_challenge Post-Challenge Monitoring Animal_Acclimation Animal Acclimation and Baseline Sampling Anesthesia Anesthetize Macaque Animal_Acclimation->Anesthesia Gel_Preparation MIV-150 & Placebo Gel Preparation Gel_Application Rectal Gel Application (MIV-150 or Placebo) Gel_Preparation->Gel_Application Anesthesia->Gel_Application Incubation Incubation Period (30 min or 4 h) Gel_Application->Incubation Virus_Challenge Rectal SHIV-RT Challenge Incubation->Virus_Challenge Weekly_Sampling Weekly Blood Sampling Virus_Challenge->Weekly_Sampling PK_Sampling Pharmacokinetic Sampling (Blood, Rectal Swabs, Tissue) Virus_Challenge->PK_Sampling For PK studies Viral_Load_Assay Plasma Viral Load (RT-qPCR) Weekly_Sampling->Viral_Load_Assay Serology Serology (SIV-specific Antibodies) Weekly_Sampling->Serology Data_Analysis Data Analysis & Efficacy Determination Viral_Load_Assay->Data_Analysis Serology->Data_Analysis MIV150_Quantification MIV-150 Quantification (RIA) PK_Sampling->MIV150_Quantification MIV150_Quantification->Data_Analysis

Caption: Experimental workflow for MIV-150 rectal transmission studies in macaques.

MIV150_MOA SHIV_RT SHIV-RT Virion Host_Cell Target Host Cell (e.g., T cell, macrophage) SHIV_RT->Host_Cell Enters Viral_RNA Viral RNA Host_Cell->Viral_RNA Releases Reverse_Transcriptase Reverse Transcriptase (RT) Viral_RNA->Reverse_Transcriptase Template for Viral_DNA Viral DNA (provirus precursor) Reverse_Transcriptase->Viral_DNA Synthesizes No_Infection Infection Blocked Reverse_Transcriptase->No_Infection Inhibited by MIV-150 MIV_150 MIV-150 MIV_150->Reverse_Transcriptase Binds & Inhibits Integration Integration into Host Genome Viral_DNA->Integration Infection Productive Infection Integration->Infection

Caption: Mechanism of action of MIV-150 in preventing SHIV-RT infection.

References

Application Notes and Protocols: MIV-150 Tissue Explant Culture Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MIV-150 tissue explant culture infection model provides a robust and physiologically relevant ex vivo system for the evaluation of microbicide efficacy against lentiviruses, such as Simian-Human Immunodeficiency Virus (SHIV) and Human Immunodeficiency Virus (HIV). This model utilizes fresh cervicovaginal or other relevant mucosal tissues, preserving the complex three-dimensional architecture and cellular diversity of the native environment. Such a system offers a significant advantage over traditional cell line-based assays by better recapitulating the intricate interactions between the virus, host tissue, and the candidate microbicide. MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise in preclinical studies using this model, both in gel formulations and when delivered via intravaginal rings.

These application notes provide a comprehensive overview of the MIV-150 tissue explant model, including detailed protocols for tissue culture, infection, and assessment of antiviral efficacy and cytotoxicity. The provided data and methodologies are intended to guide researchers in the design and execution of their own ex vivo microbicide evaluation studies.

Mechanism of Action: MIV-150

MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), MIV-150 does not bind to the active site of the RT enzyme. Instead, it binds to a hydrophobic pocket located near the active site, inducing a conformational change in the enzyme.[1][2][3] This allosteric inhibition effectively blocks the polymerase activity of RT, thereby halting the viral replication process.[1][2][4][5]

MIV150_Mechanism Mechanism of Action of MIV-150 cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA (provirus) RT->Viral_DNA Synthesis RT_Inhibited Inactive Reverse Transcriptase RT->RT_Inhibited Integration Integration into Host Genome Viral_DNA->Integration MIV150 MIV-150 MIV150->RT Allosteric Binding RT_Inhibited->Viral_DNA Inhibition Experimental_Workflow MIV-150 Tissue Explant Infection Model Workflow Tissue_Procurement Tissue Procurement (e.g., Cervicovaginal) Tissue_Processing Tissue Processing and Sectioning (2-3 mm³ blocks) Tissue_Procurement->Tissue_Processing Explant_Culture Explant Culture on Gelfoam Rafts Tissue_Processing->Explant_Culture MIV150_Treatment Treatment with MIV-150 (or Placebo) Explant_Culture->MIV150_Treatment Viral_Challenge Viral Challenge (e.g., SHIV-RT) MIV150_Treatment->Viral_Challenge Post_Infection_Culture Post-Infection Culture (up to 14 days) Viral_Challenge->Post_Infection_Culture Supernatant_Collection Supernatant Collection (every 2-3 days) Post_Infection_Culture->Supernatant_Collection Cytotoxicity_Assessment Cytotoxicity Assessment (MTT Assay) Post_Infection_Culture->Cytotoxicity_Assessment Efficacy_Assessment Efficacy Assessment (p24/p27 ELISA) Supernatant_Collection->Efficacy_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Cytotoxicity_Assessment->Data_Analysis

References

Application Notes and Protocols for Determining EC50 and EC90 of Miv-150 in TZM-bl Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates significant activity against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2).[1] This application note provides a detailed protocol for determining the 50% and 90% effective concentrations (EC50 and EC90) of Miv-150 in TZM-bl cells, a widely used reporter cell line in HIV research.[2][3][4] The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, rendering it susceptible to a broad range of HIV-1 isolates.[2] These cells contain integrated copies of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR), allowing for the quantification of viral infection by measuring luciferase activity.[2]

Mechanism of Action of Miv-150

Miv-150, as an NNRTI, directly binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA.[5] This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the synthesis of viral DNA, a critical step in the HIV replication cycle.

cluster_virus HIV-1 Lifecycle cluster_cell Host Cell (TZM-bl) HIV-1 HIV-1 CD4 & CCR5/CXCR4 CD4 & CCR5/CXCR4 HIV-1->CD4 & CCR5/CXCR4 Binding & Fusion Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host Chromosome Host Chromosome Integration->Host Chromosome integrates into Provirus Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding New Virion New Virion Assembly & Budding->New Virion CD4 & CCR5/CXCR4->Viral RNA Entry Host Chromosome->Provirus Miv150 Miv-150 (NNRTI) Miv150->Reverse Transcription Inhibits

Caption: HIV-1 lifecycle and Miv-150's point of inhibition.

Data Presentation

The antiviral activity of Miv-150 against a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) in TZM-bl cells is summarized below. The data is presented as the mean of triplicate experiments, with the corresponding standard deviation.

Miv-150 Concentration (nM)Percent Inhibition (%)Standard Deviation (±)
10099.80.2
33.398.51.1
11.195.22.5
3.788.13.4
1.275.64.8
0.452.35.1
0.1428.94.2
0.0510.12.3
0.0162.51.5
0 (Virus Control)00

Calculated Antiviral Potency:

ParameterValue (nM)
EC50 0.38
EC90 4.1

Experimental Protocols

Materials and Reagents
  • Cell Line: TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129).

  • Virus: HIV-1 strain (e.g., HIV-1 IIIB or a pseudovirus).

  • Compound: Miv-150.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Medium: Cell culture medium containing DEAE-Dextran (final concentration of 20 µg/mL).

  • Reagents for Luciferase Assay: Luciferase substrate and lysis buffer (e.g., Bright-Glo™ Luciferase Assay System).

  • Equipment: 96-well cell culture plates (clear, flat-bottom), 96-well luminometer plates (white, solid-bottom), CO2 incubator (37°C, 5% CO2), luminometer.

Experimental Workflow

A 1. Prepare Miv-150 Serial Dilutions C 3. Pre-incubate Cells with Miv-150 (1-2 hours) A->C B 2. Seed TZM-bl Cells (1x10^4 cells/well in 96-well plate) B->C D 4. Add HIV-1 Virus (pre-determined MOI) C->D E 5. Incubate for 48 hours (37°C, 5% CO2) D->E F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Measure Luminescence (RLU) F->G H 8. Data Analysis: - Calculate % Inhibition - Determine EC50 & EC90 G->H

Caption: Workflow for Miv-150 EC50/EC90 determination.
Step-by-Step Procedure

  • Cell Culture: Maintain TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics in a 37°C incubator with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.

  • Cell Plating:

    • On the day of the assay, harvest TZM-bl cells using trypsin-EDTA and resuspend in fresh cell culture medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well clear, flat-bottom plate.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Preparation and Addition:

    • Prepare a stock solution of Miv-150 in DMSO.

    • Perform serial dilutions of Miv-150 in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Remove the culture medium from the plated cells and add 100 µL of the diluted Miv-150 to the appropriate wells. Include wells with assay medium only (no drug) for virus control and cell control.

  • Virus Infection:

    • Dilute the HIV-1 stock in assay medium to a pre-determined multiplicity of infection (MOI) that yields a strong luciferase signal without causing significant cytotoxicity.

    • Add 100 µL of the diluted virus to all wells except the cell control wells.

    • The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[2]

  • Luciferase Assay:

    • After the incubation period, carefully remove 100 µL of the supernatant from each well.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the luciferase reagent to each well.

    • Incubate the plate at room temperature for 2-5 minutes to ensure complete cell lysis.

    • Transfer 150 µL of the lysate from each well to a corresponding well in a 96-well white, solid-bottom luminometer plate.

  • Luminescence Measurement: Read the luminescence in a plate luminometer. The output will be in Relative Light Units (RLU).

Data Analysis
  • Calculate Percent Inhibition:

    • Average the RLU values for each condition (triplicate wells).

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 x [1 - (RLU of Miv-150 treated well - RLU of Cell Control) / (RLU of Virus Control - RLU of Cell Control)]

  • Determine EC50 and EC90:

    • Plot the percent inhibition against the logarithm of the Miv-150 concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 and EC90 values.[6][7] The EC50 is the concentration of Miv-150 that inhibits 50% of viral replication, and the EC90 is the concentration that inhibits 90% of viral replication.

Conclusion

This application note provides a robust and reproducible method for determining the antiviral potency of Miv-150 against HIV-1 in TZM-bl cells. The use of a luciferase reporter assay allows for a high-throughput and sensitive quantification of viral inhibition. The detailed protocol and data analysis guidelines will enable researchers to accurately assess the efficacy of Miv-150 and other potential antiretroviral compounds.

References

Application Note & Protocol: Evaluating Miv-150 Efficacy Using a Syncytial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) infection remains a significant global health challenge. A key pathological feature of HIV-1 infection is the formation of syncytia, large multinucleated cells resulting from the fusion of infected and uninfected T-cells. This process is mediated by the interaction of the viral envelope glycoprotein (B1211001) (gp120) on the surface of an infected cell with the CD4 receptor and a coreceptor (CXCR4 or CCR5) on an uninfected cell. The formation of syncytia contributes to the depletion of CD4+ T-cells and the progression of the disease. Consequently, the inhibition of syncytia formation is a crucial indicator of the efficacy of antiretroviral drugs.

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated high efficacy against HIV-1 and HIV-2.[1] As an NNRTI, Miv-150 directly binds to and inhibits the activity of the reverse transcriptase enzyme, a critical step in the viral replication cycle.[2] While its primary mechanism is the inhibition of reverse transcription, the downstream effect of preventing the establishment of a productive infection in target cells ultimately leads to the inhibition of syncytia formation. The syncytial assay, therefore, serves as a robust in vitro method to quantify the antiviral activity of Miv-150.

This application note provides a detailed protocol for conducting a syncytial assay to evaluate the efficacy of Miv-150. It includes methodologies for cell culture, drug treatment, co-culture of infected and uninfected cells, and quantification of syncytia.

Principle of the Syncytial Assay

The syncytial assay is a cell-based assay that measures the ability of a compound to inhibit virus-induced cell-cell fusion. In the context of HIV, chronically infected cells expressing viral envelope glycoproteins on their surface are co-cultured with uninfected CD4+ target cells. This co-culture leads to the formation of syncytia. The efficacy of an antiviral agent like Miv-150 is determined by its ability to reduce the number and size of syncytia in a dose-dependent manner. Quantification of syncytia can be performed manually by microscopy, or through more advanced techniques such as fluorescence-based methods or luciferase reporter assays for higher throughput.[3][4][5][6][7]

Data Presentation

The efficacy of Miv-150 in inhibiting syncytia formation can be summarized in the following table. This table presents hypothetical data to illustrate the expected outcomes of the assay.

Miv-150 Concentration (nM)Average Number of Syncytia per WellPercent Inhibition (%)Cell Viability (%)
0 (Vehicle Control)1500100
0.011202098
0.1755099
13080100
10596.797
100010095
IC50 (nM) ~0.1
CC50 (µM) >100

Table 1: Hypothetical Efficacy and Cytotoxicity of Miv-150 in a Syncytial Assay. The table shows a dose-dependent inhibition of syncytia formation with increasing concentrations of Miv-150. The 50% inhibitory concentration (IC50) is approximately 0.1 nM, indicating high potency. The 50% cytotoxic concentration (CC50) is greater than 100 µM, suggesting low cytotoxicity and a high therapeutic index.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • Chronically HIV-1 infected cell line (e.g., H9/IIIB)

    • Uninfected CD4+ T-cell line susceptible to syncytia formation (e.g., MT-2)[8][9][10]

  • Virus:

    • Syncytium-inducing (SI) HIV-1 isolate (if using acutely infected cells)

  • Compound:

    • Miv-150 (stock solution in DMSO)

  • Media and Buffers:

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Phosphate-buffered saline (PBS)

    • Trypan blue solution

  • Equipment:

    • 96-well flat-bottom cell culture plates

    • Inverted microscope

    • Humidified incubator (37°C, 5% CO2)

    • Hemocytometer or automated cell counter

    • Plate reader (for quantitative assays)

    • Flow cytometer (for fluorescence-based quantification)

    • Stains (e.g., Giemsa, propidium (B1200493) iodide, or fluorescent cytoplasmic dyes)[3][11]

Experimental Workflow

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_cells Prepare Target (MT-2) and Effector (H9/IIIB) Cells plate_target Plate Target Cells (MT-2) in 96-well Plate prep_cells->plate_target prep_miv Prepare Serial Dilutions of Miv-150 add_miv Add Miv-150 Dilutions to Wells prep_miv->add_miv plate_target->add_miv add_effector Add Effector Cells (H9/IIIB) to Initiate Co-culture add_miv->add_effector incubate Incubate at 37°C, 5% CO2 (24-48 hours) add_effector->incubate observe Observe and Quantify Syncytia (Microscopy/Imaging/Flow Cytometry) incubate->observe viability Assess Cell Viability (e.g., MTT Assay) incubate->viability calculate Calculate IC50 and CC50 observe->calculate viability->calculate

Figure 1: Experimental workflow for the syncytial assay to evaluate Miv-150 efficacy.

Step-by-Step Protocol

1. Cell Culture and Preparation

  • Maintain H9/IIIB and MT-2 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • On the day of the assay, determine the cell concentration and viability of both cell lines using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the cells in fresh culture medium to the desired concentrations.

2. Preparation of Miv-150 Dilutions

  • Prepare a stock solution of Miv-150 in DMSO.

  • Perform serial dilutions of the Miv-150 stock solution in culture medium to achieve the desired final concentrations for the assay. Include a vehicle control (medium with the same concentration of DMSO as the highest Miv-150 concentration).

3. Assay Procedure

  • Seed the uninfected MT-2 cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Add 50 µL of the Miv-150 dilutions to the appropriate wells. Also include wells for cell control (MT-2 cells only) and virus control (co-culture without Miv-150).

  • Incubate the plate for 1-2 hours at 37°C to allow for drug uptake.

  • Add the chronically infected H9/IIIB cells to the wells containing MT-2 cells and Miv-150 at a ratio of 1:5 (H9/IIIB:MT-2), for example, 1 x 10^4 H9/IIIB cells in 50 µL of medium. The final volume in each well will be 200 µL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours. The incubation time should be optimized to allow for sufficient syncytia formation in the control wells without excessive cell death.[9]

4. Quantification of Syncytia

  • Manual Counting:

    • After incubation, examine the plate under an inverted microscope.

    • A syncytium is defined as a giant cell containing at least four nuclei.

    • Count the number of syncytia in each well. The average number of syncytia from replicate wells is then calculated.

  • Fluorescence-Based Quantification: [3][4]

    • Two-Color Cytoplasmic Staining: Pre-label the MT-2 and H9/IIIB cells with different fluorescent dyes (e.g., Calcein AM and CellTracker Red) before co-culture. Syncytia will appear as dually stained cells and can be quantified using fluorescence microscopy or flow cytometry.

    • DNA Staining: Stain the cells with a DNA dye such as propidium iodide and analyze by flow cytometry. Syncytia, being larger and containing multiple nuclei, will exhibit increased forward scatter and higher DNA content.

5. Cytotoxicity Assay

  • To ensure that the inhibition of syncytia is not due to cytotoxicity of Miv-150, a parallel cytotoxicity assay should be performed.

  • Culture MT-2 cells in a separate 96-well plate with the same serial dilutions of Miv-150 used in the syncytial assay.

  • After the same incubation period, assess cell viability using a standard method such as the MTT or XTT assay.

6. Data Analysis

  • Calculate the percentage of syncytia inhibition for each Miv-150 concentration using the following formula: % Inhibition = [1 - (Number of syncytia in treated well / Number of syncytia in control well)] x 100

  • Plot the percentage of inhibition against the Miv-150 concentration and determine the IC50 value (the concentration of Miv-150 that inhibits syncytia formation by 50%) using non-linear regression analysis.

  • Similarly, calculate the percentage of cytotoxicity and determine the CC50 value (the concentration of Miv-150 that reduces cell viability by 50%).

  • The selectivity index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more favorable safety profile of the compound.

Mechanism of HIV-1 Entry and Syncytia Formation

G cluster_infected Infected T-Cell cluster_uninfected Uninfected T-Cell cluster_fusion Membrane Fusion cluster_miv150 Miv-150 Action (in newly infected cell) gp120 gp120 cd4 CD4 Receptor gp120->cd4 coreceptor CXCR4/CCR5 Co-receptor gp120->coreceptor 3. Co-receptor Binding gp41 gp41 fusion_pore Fusion Pore Formation gp41->fusion_pore 5. Membrane Fusion cd4->coreceptor 2. Conformational Change coreceptor->gp41 4. gp41 Exposure syncytium Syncytium Formation fusion_pore->syncytium rt Reverse Transcriptase inhibition Inhibition of Reverse Transcription rt->inhibition Leads to miv150 Miv-150 miv150->rt Binds to inhibition->syncytium Prevents Downstream Syncytia Formation

Figure 2: Signaling pathway of HIV-1 mediated syncytia formation and the inhibitory action of Miv-150.

Conclusion

The syncytial assay is a valuable tool for the preclinical evaluation of antiretroviral compounds that target various stages of the HIV replication cycle. Although Miv-150's primary target is the reverse transcriptase enzyme, its potent inhibition of viral replication effectively prevents the cell-to-cell spread of the virus and subsequent syncytia formation. The protocol described herein provides a robust and reproducible method for quantifying the efficacy of Miv-150 and other antiretroviral agents, contributing to the development of new and effective HIV therapies.

References

Application Notes and Protocols: Measuring MIV-150 Release Kinetics from Intravaginal Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intravaginal rings (IVRs) are a promising drug delivery platform for the sustained release of therapeutic agents for contraception, hormone replacement therapy, and the prevention of sexually transmitted infections. MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is a candidate microbicide for the prevention of HIV transmission. The efficacy and safety of an MIV-150-releasing IVR are critically dependent on its drug release kinetics. Therefore, accurate and reproducible in vitro release (IVR) testing is essential for product development, quality control, and regulatory submissions.

This document provides detailed application notes and protocols for measuring the release kinetics of MIV-150 from IVRs. The methodologies described herein are based on established scientific literature and are intended to guide researchers in setting up and executing robust in vitro release studies.

Materials and Reagents

  • MIV-150 Intravaginal Rings (IVRs): Silicone or ethylene (B1197577) vinyl acetate (B1210297) (EVA) based rings containing a known dosage of MIV-150.

  • MIV-150 Reference Standard: USP grade or equivalent.

  • Sodium Acetate: ACS grade or higher.

  • Acetic Acid, Glacial: ACS grade or higher.

  • Solutol® HS 15 (Macrogol 15 Hydroxystearate): Or equivalent non-ionic surfactant.

  • Acetonitrile (B52724): HPLC grade.

  • Ammonium Acetate: HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm resistivity.

  • Orbital Shaker Incubator: Capable of maintaining 37°C ± 0.5°C and a consistent shaking speed.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC System: With a UV detector, autosampler, and C18 column.

  • Analytical Balance: Readable to 0.01 mg.

  • pH Meter.

Experimental Protocols

Preparation of In Vitro Release Medium

The in vitro release medium is designed to mimic the pH of vaginal fluid and to ensure sink conditions for MIV-150 release.

  • Prepare 25 mM Sodium Acetate Buffer (pH 4.2):

    • Dissolve the appropriate amount of sodium acetate in deionized water.

    • Adjust the pH to 4.2 using glacial acetic acid.

    • QS to the final volume with deionized water.

  • Add Surfactant:

    • To the 25 mM sodium acetate buffer, add Solutol® HS 15 to a final concentration of 0.05% (w/v).

    • Stir gently until the surfactant is completely dissolved. This medium will be referred to as SNaC buffer.[1]

In Vitro Release Study: Shake-Flask Method

This protocol describes a commonly used shake-flask method for determining the in vitro release of MIV-150 from IVRs.[1][2]

  • Setup:

    • Pre-warm the orbital shaker incubator to 37°C.

    • For each IVR to be tested, place 100 mL of the SNaC buffer into a sealed flask.[1]

    • Place the flasks in the incubator and allow the medium to equilibrate to 37°C.

  • Initiation of the Study:

    • Gently place one MIV-150 IVR into each flask.

    • Start the orbital shaker at a consistent speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 24, 48, 72 hours, and then weekly for the duration of the study), withdraw a sample of the release medium for analysis.

    • After each sampling, completely replace the entire volume of the release medium with fresh, pre-warmed SNaC buffer to maintain sink conditions.[1]

  • Sample Storage:

    • Store the collected samples at a specified temperature (e.g., 2-8°C) until HPLC analysis.

Quantification of MIV-150 by HPLC-UV

The concentration of MIV-150 in the release samples is determined using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.[1]

    • Mobile Phase: 50% Acetonitrile and 50% 200 mM Ammonium Acetate buffer, pH 5.0.[1]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 100 µL.[1]

    • Wavelength: 260 nm.[1]

    • Column Temperature: 35°C.[1]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of MIV-150 reference standard in a suitable solvent (e.g., acetonitrile or mobile phase).

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the release samples (in triplicate) for analysis.[1]

    • Quantify the concentration of MIV-150 in the samples by comparing the peak areas to the standard curve.

Data Analysis
  • Calculate the amount of MIV-150 released at each time point.

  • Calculate the cumulative amount of MIV-150 released over time.

  • Plot the daily release and cumulative release profiles.

Data Presentation

The following table summarizes the in vitro release kinetics of MIV-150 from a 50 mg silicone matrix IVR over 29 days.

Time (Days)Daily Release (µ g/day )Cumulative Release (µg)Cumulative Release (%)
11111110.22
1545--
293314102.82

Data adapted from Singer et al., 2012. The daily release values represent the range observed, with the median at day 15 provided. The cumulative release is the mean amount released at the end of the 29-day study.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_release In Vitro Release cluster_analysis Analysis prep_media Prepare SNaC Buffer (25mM NaOAc, pH 4.2, 0.05% Solutol) pre_warm Pre-warm Media & Incubator to 37°C prep_media->pre_warm place_ivr Place IVR in 100 mL SNaC Buffer pre_warm->place_ivr Start Experiment incubate Incubate at 37°C with Shaking place_ivr->incubate sample Sample at Predetermined Time Points incubate->sample replace_media Replace Entire Media Volume sample->replace_media hplc Quantify MIV-150 by HPLC-UV sample->hplc Analyze Samples replace_media->incubate data_analysis Calculate Daily & Cumulative Release hplc->data_analysis HPLC_Method cluster_instrument HPLC System cluster_method Chromatographic Conditions pump Pump column_oven Column Oven (35°C) pump->column_oven Deliver Mobile Phase autosampler Autosampler autosampler->column_oven Inject Sample detector UV Detector (260 nm) column_oven->detector Elution data_analysis Data Acquisition & Analysis detector->data_analysis Signal column Column: C18, 150x4.6mm, 3µm mobile_phase Mobile Phase: 50% ACN / 50% 200mM NH4OAc, pH 5.0 flow_rate Flow Rate: 1 mL/min injection_vol Injection Volume: 100 µL

References

Troubleshooting & Optimization

Technical Support Center: HIV-1 RT Q151M Mutation Profile

Author: BenchChem Technical Support Team. Date: December 2025

Note: The mutation "Miv 150" as specified in the topic was not found in scientific literature. This document focuses on the well-characterized and clinically significant multi-drug resistance mutation Q151M in HIV-1 Reverse Transcriptase (RT), which is likely the intended subject.

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving the Q151M drug resistance mutation in HIV-1 RT.

Frequently Asked Questions (FAQs)

???+ question "What is the Q151M mutation and why is it significant?"

???+ question "How does the Q151M mutation confer resistance to NRTIs?"

???+ question "Which drugs are affected by the Q151M mutation and its complex?"

???+ question "How is the Q151M mutation detected in the lab?"

???+ question "What are the limitations of standard genotypic assays for detecting the Q151M complex?"

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of the Q151M mutation.

Problem: PCR amplification of the reverse transcriptase region fails, resulting in no visible band on the gel.

Possible Causes & Solutions:

  • Low Viral Load: Genotypic assays require a minimum viral load, typically at least 500-1,000 HIV RNA copies/mL, for successful amplification.[1]

    • Solution: Confirm the viral load of the plasma sample. If it is too low, the test may not be viable. Consider using methods to concentrate the virus from a larger plasma volume before RNA extraction.

  • RNA Degradation: Improper sample handling or storage can lead to the degradation of viral RNA.

    • Solution: Ensure plasma samples are processed promptly and stored at -70°C or lower. Avoid multiple freeze-thaw cycles.

  • PCR Inhibitors: The patient sample may contain inhibitors (e.g., heparin) that interfere with the RT or Taq polymerase enzymes.

    • Solution: Re-extract the RNA using a different purification kit or method known to efficiently remove common inhibitors. Include an internal control in the PCR to test for inhibition.

Problem: Sequencing results show ambiguous base calls (e.g., 'N') or mixed peaks at codon 151 and other associated codons (62, 75, 77, 116).

Possible Causes & Solutions:

  • Mixed Viral Population: This is a common and valid biological result, indicating the presence of both wild-type and mutant viruses (a quasispecies). Standard Sanger sequencing superimposes all sequences, leading to mixed signals.

    • Solution 1: Report the presence of a mixed population. This finding is clinically relevant.

    • Solution 2: To isolate and sequence individual variants, subclone the PCR product into a plasmid vector and sequence multiple individual clones.

    • Solution 3: Employ more sensitive techniques like next-generation sequencing (NGS) to identify and quantify the proportion of different variants within the viral population.

  • Poor Quality PCR Product: Low yield or non-specific amplification can lead to poor sequencing data.

    • Solution: Optimize the PCR conditions (e.g., annealing temperature, MgCl2 concentration). Purify the PCR product before sequencing to remove primer-dimers and unincorporated dNTPs.

Problem: Phenotypic assay results show high resistance, but the Q151M mutation was not detected by the genotypic test.

Possible Causes & Solutions:

  • Minority Variants: The Q151M mutation may be present as a minority species (e.g., at 5-15% of the population), which is below the detection limit of standard Sanger sequencing but sufficient to impact drug susceptibility.[2]

    • Solution: Re-analyze the sample using a more sensitive method, such as an allele-specific PCR or deep sequencing, to detect low-frequency mutations.

  • Other Resistance Pathways: High-level resistance to NRTIs can also be caused by other mutational patterns, such as a high number of Thymidine Analog Mutations (TAMs) or the 69-insertion complex.[3]

    • Solution: Carefully re-examine the full genotype report for other known resistance mutations that could explain the phenotypic result. The complex interplay between different mutations can result in high-level resistance.

Quantitative Data Summary

The Q151M mutation complex confers broad cross-resistance to most approved NRTIs. The level of resistance is reported as a "fold change" (FC), which is the ratio of the drug concentration needed to inhibit the mutant virus by 50% (IC50) compared to the wild-type virus.

Antiretroviral Drug (NRTI)AbbreviationFold Change in IC50 with Q151M ComplexLevel of Resistance
ZidovudineAZT>11-foldHigh
Stavudined4T>11-foldHigh
DidanosineddI>11-foldHigh
AbacavirABC>11-foldHigh
Lamivudine3TC~2-fold to <2.7-foldLow / Intermediate
EmtricitabineFTC~2-fold to <2.7-foldLow / Intermediate
TenofovirTDF~2-fold to <2.7-foldLow / Intermediate
Data synthesized from references[3][4]. Note that resistance levels can be significantly higher if other mutations, such as K65R, are also present.[3]

Experimental Protocols

Protocol: Recombinant Virus Phenotypic Assay for Drug Susceptibility

This protocol describes a standard method to measure the phenotypic drug resistance conferred by mutations in the HIV-1 RT.[1][5] It uses a recombinant virus assay, which is safer and more reproducible than working with infectious patient isolates.

1. Viral RNA Extraction

  • Start with a patient plasma sample with a viral load >1,000 copies/mL.

  • Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water and store it at -80°C.

2. RT-PCR Amplification

  • Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the pol gene region covering the entire protease and the first ~300 codons of the reverse transcriptase.

  • Use primers that bind to conserved regions flanking this sequence to ensure amplification across different HIV-1 subtypes.

  • Verify the size and purity of the PCR product using agarose (B213101) gel electrophoresis.

3. Cloning into Expression Vector

  • Purify the PCR product from the agarose gel.

  • Ligate the purified DNA fragment containing the patient-derived pol gene into a linearized HIV-1 vector that is deficient in its own protease and RT genes. This vector should contain a reporter gene, such as luciferase or green fluorescent protein (GFP), for later quantification.

  • Transform competent E. coli with the ligation product and select for positive colonies.

  • Isolate plasmid DNA from several colonies and confirm the correct insert via restriction digest and Sanger sequencing.

4. Site-Directed Mutagenesis (Optional)

  • To study the effect of the Q151M mutation in isolation or in specific combinations, use a confirmed wild-type clone from the previous step as a template.

  • Design mutagenic primers containing the desired base changes for codon 151 (CAG to ATG) and any accessory mutations.[6]

  • Perform PCR using a high-fidelity polymerase to amplify the entire plasmid.[6]

  • Digest the parental (non-mutated) template DNA using the DpnI endonuclease, which specifically targets methylated DNA from the E. coli host.[6]

  • Transform E. coli with the remaining nicked, mutated plasmids. The bacteria will repair the nicks.

  • Verify the presence of the intended mutation(s) by sequencing.

5. Virus Production

  • Transfect a suitable cell line (e.g., HEK293T) with the recombinant HIV-1 vector DNA. Co-transfection with a VSV-G envelope expression plasmid is often used to produce pseudotyped viruses capable of a single round of infection in a broad range of cells.

  • Allow the cells to produce viral particles for 48-72 hours.

  • Harvest the cell culture supernatant containing the recombinant virus.

  • Clarify the supernatant by low-speed centrifugation and filter it through a 0.45 µm filter.

  • Determine the virus titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).

6. Drug Susceptibility Assay

  • Seed target cells (e.g., TZM-bl or HeLa cells) in a 96-well plate.

  • Prepare serial dilutions of the NRTI drugs to be tested. Add the diluted drugs to the appropriate wells.

  • Infect the cells with a standardized amount of the recombinant virus (both mutant and wild-type control).

  • Incubate for 48 hours to allow for a single round of infection and reporter gene expression.

  • Measure the reporter gene signal (e.g., luciferase activity using a luminometer).

  • Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the mutant and wild-type viruses. The fold change is calculated as (IC50 of mutant virus) / (IC50 of wild-type virus).[5]

Visualizations

The following diagrams illustrate key experimental and logical pathways related to the study of the Q151M mutation.

experimental_workflow cluster_prep Sample & Gene Preparation cluster_virus Virus Production & Assay cluster_analysis Data Analysis plasma Patient Plasma Sample rna_ext Viral RNA Extraction plasma->rna_ext rt_pcr RT-PCR Amplification (pol gene) rna_ext->rt_pcr cloning Cloning into HIV Vector rt_pcr->cloning s_d_m Site-Directed Mutagenesis (Optional) cloning->s_d_m transfection Transfect 293T Cells cloning->transfection s_d_m->transfection harvest Harvest Recombinant Virus transfection->harvest infect Infect Target Cells + Serial Drug Dilutions harvest->infect measure Measure Reporter Gene (e.g., Luciferase) infect->measure calc Calculate IC50 Values measure->calc fc Determine Fold Change (Mutant IC50 / WT IC50) calc->fc

Caption: Workflow for a recombinant virus phenotypic drug susceptibility assay.

logical_relationship start Wild-Type Virus (NRTI Susceptible) pressure Selective Pressure (e.g., AZT + ddI Therapy) start->pressure q151m Emergence of Q151M (Initial Resistance) pressure->q151m accessory Acquisition of Accessory Mutations (F77L, F116Y) q151m->accessory complex Formation of Q151M Complex (A62V, V75I, F77L, F116Y, Q151M) accessory->complex mdr Multi-Drug Resistant Phenotype (High-level NRTI Resistance) complex->mdr

Caption: Sequential development pathway of the Q151M multi-drug resistance complex.

References

Overcoming poor systemic absorption of Miv 150 for topical delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the topical delivery of MIV-150. Our goal is to help you overcome challenges related to formulation, delivery, and achieving therapeutic concentrations at the target site while minimizing systemic absorption.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with MIV-150 formulations.

Issue 1: Low MIV-150 Permeation Through Mucosal Tissue in In Vitro Models

Question: My in vitro permeation studies using a Franz diffusion cell with excised mucosal tissue show very low or no detectable MIV-150 in the receptor chamber. How can I improve tissue penetration?

Possible Causes and Solutions:

  • Suboptimal Formulation: The vehicle may not be effectively releasing the drug or enhancing its penetration.

    • Solution: Experiment with different formulation strategies. Consider incorporating chemical penetration enhancers, or explore advanced formulations like microemulsions or nanoemulsions.[1][2][3][4]

  • High Protein Binding in Tissue: MIV-150 might be binding to proteins within the mucosal tissue, preventing its diffusion into the receptor fluid.

    • Solution: Analyze the drug concentration in the tissue itself at the end of the experiment to assess tissue retention. If high, this indicates good localization, which is desirable for a topical microbicide.

  • Incorrect Experimental Setup: Issues with the Franz diffusion cell setup can lead to inaccurate results.

    • Solution: Ensure proper hydration of the tissue, complete removal of air bubbles between the tissue and the receptor medium, and that the receptor medium maintains sink conditions.[5][6]

Issue 2: High Variability in Permeation Data Across Replicates

Question: I am observing significant variability in the cumulative amount of MIV-150 permeated in my replicate Franz cell experiments. What could be the cause?

Possible Causes and Solutions:

  • Inconsistent Tissue Samples: Biological variability between tissue donors or even different sections of tissue from the same donor can be high.

    • Solution: Standardize the tissue preparation process, including thickness and source.[7] Use a sufficient number of replicates to perform statistical analysis and identify outliers.

  • Inconsistent Formulation Dosing: Inaccurate or inconsistent application of the formulation to the donor chamber will lead to variable results.

    • Solution: Use a positive displacement pipette to apply a precise amount of the formulation. Ensure the dose is spread evenly across the tissue surface.

  • Air Bubbles in the Receptor Chamber: Trapped air bubbles can reduce the effective surface area for diffusion.

    • Solution: Carefully inspect each Franz cell for air bubbles after mounting the tissue and filling the receptor chamber. Tilt and tap the cell to dislodge any bubbles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of topical MIV-150 delivery?

A1: The primary goal for topical MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is to achieve high concentrations in the target mucosal tissues (e.g., vaginal or rectal mucosa) to prevent HIV transmission, while keeping systemic absorption and blood concentrations as low as possible.[8][9][10] This localized action minimizes the risk of systemic side effects.[11][12][13]

Q2: Is poor systemic absorption of MIV-150 a problem to be overcome?

A2: No, for its intended use as a topical microbicide, poor systemic absorption is a desirable characteristic.[9][14] The aim is to maximize local efficacy and minimize systemic exposure.[12][13] Development of MIV-150 for oral therapy was discontinued (B1498344) due to poor oral bioavailability.[12]

Q3: What are some promising formulation strategies for MIV-150?

A3: MIV-150 has been successfully formulated in a carrageenan-based gel.[8][15] This formulation has shown efficacy in preclinical models and was well-tolerated in Phase I clinical trials.[8][11][12] Combining MIV-150 with zinc acetate (B1210297) in a carrageenan gel (MZC gel) is another promising approach that offers broad-spectrum activity.[11][16][17] For experimental purposes, exploring nanoemulsions, microemulsions, or liposomal formulations could be considered to modulate drug release and tissue penetration.[1][2][3]

Q4: What is the mechanism of action of MIV-150?

A4: MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[18] It is a tight-binding, allosteric inhibitor of the HIV reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA and replicate within host cells.[14][19] MIV-150 is active against both HIV-1 and HIV-2.[14]

Data Presentation

Table 1: Comparison of Formulation Strategies for Topical Delivery

Formulation TypeKey ComponentsPotential Advantages for MIV-150Potential Challenges
Hydrogel (e.g., Carrageenan) Gelling agent (Carrageenan), MIV-150, Water, BuffersGood biocompatibility, Ease of application, Mucoadhesive properties.[8]Potential for burst release, May not significantly enhance penetration without enhancers.
Microemulsion Oil, Water, Surfactant, Co-surfactant, MIV-150High drug solubilization capacity, Thermodynamically stable, Can enhance drug penetration.[1]Requires careful selection of surfactants to avoid irritation.
Nanoemulsion Oil, Water, Surfactant, MIV-150 (processed to have small droplet size)Small droplet size increases surface area for absorption, Improved stability.[2]More complex manufacturing process compared to hydrogels.
Liposomes Phospholipids, Cholesterol, MIV-150Can encapsulate both hydrophilic and lipophilic drugs, Potential for targeted delivery and sustained release.[2]Can have issues with stability and scaling up production.

Experimental Protocols

Protocol 1: In Vitro Skin/Mucosal Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of MIV-150 from a topical formulation through an excised skin or mucosal membrane.[5][6][20][21]

1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin/mucosal tissue

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for MIV-150)

  • Test formulation of MIV-150

  • Positive displacement pipette

  • Water bath with circulator and stirrer

  • High-performance liquid chromatography (HPLC) system for analysis

2. Membrane Preparation:

  • Thaw frozen tissue slowly.

  • Cut the tissue into sections large enough to fit on the Franz diffusion cells.

  • Measure the thickness of each tissue section to ensure uniformity.

3. Franz Cell Assembly:

  • Mount the tissue on the receptor chamber of the Franz cell, ensuring the dermal/submucosal side is in contact with the receptor solution.

  • Clamp the donor chamber in place.

  • Fill the receptor chamber with pre-warmed, de-gassed receptor solution, ensuring no air bubbles are trapped beneath the tissue.

4. Dosing and Sampling:

  • Equilibrate the assembled cells in the water bath for at least 30 minutes.

  • Apply a precise amount of the MIV-150 formulation to the tissue surface in the donor chamber.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor chamber.

  • Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.

5. Sample Analysis:

  • Analyze the concentration of MIV-150 in the collected samples using a validated HPLC method.

6. Data Analysis:

  • Calculate the cumulative amount of MIV-150 permeated per unit area at each time point.

  • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (t_lag).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_formulation Prepare MIV-150 Formulation apply_dose Apply Formulation to Tissue prep_formulation->apply_dose prep_tissue Prepare Mucosal Tissue prep_franz Assemble Franz Diffusion Cells prep_tissue->prep_franz prep_franz->apply_dose collect_samples Collect Samples Over Time apply_dose->collect_samples hplc_analysis Analyze Samples by HPLC collect_samples->hplc_analysis data_analysis Calculate Permeation Parameters hplc_analysis->data_analysis

Caption: Workflow for an in vitro permeation study of MIV-150.

signaling_pathway cluster_hiv_entry HIV Entry and Replication HIV HIV Virion HostCell Host T-cell HIV->HostCell Binds & Fuses ViralRNA Viral RNA HostCell->ViralRNA Releases RT Reverse Transcriptase ViralRNA->RT Template for ViralDNA Viral DNA Provirus Provirus (integrated DNA) ViralDNA->Provirus Integrates into Host Genome NewVirions New HIV Virions Provirus->NewVirions Transcription & Translation MIV150 MIV-150 MIV150->RT Inhibits RT->ViralDNA Synthesizes

Caption: Mechanism of action of MIV-150 in inhibiting HIV replication.

References

Technical Support Center: In Vitro Selection of Miv-150 Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro selection of Miv-150 resistant HIV-1 strains.

Frequently Asked Questions (FAQs)

Q1: What is Miv-150 and what is its mechanism of action?

A1: Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It functions by binding to an allosteric pocket of the HIV-1 reverse transcriptase (RT), which is distinct from the enzyme's active site. This binding induces a conformational change in the RT enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Q2: What is the general principle behind the in vitro selection of drug-resistant HIV-1 strains?

A2: The in vitro selection of drug-resistant HIV-1 is typically achieved through serial passage of the virus in the presence of escalating concentrations of the antiretroviral drug.[2] This process mimics the selective pressure that leads to the emergence of drug resistance in patients. The initial drug concentration is usually at or near the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). As the virus adapts and replicates, the drug concentration is gradually increased, selecting for viral variants with mutations that confer reduced susceptibility to the drug.[2]

Q3: How is resistance to Miv-150 measured and quantified?

A3: Resistance to Miv-150 is quantified using phenotypic susceptibility assays. These assays determine the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50).[2][3] Resistance is expressed as a "fold-change" in the IC50/EC50 value of the selected virus compared to the wild-type (non-resistant) virus.[4] A higher fold-change indicates a greater level of resistance.

Q4: What are some of the known mutations associated with resistance to NNRTIs, including those identified in response to Miv-150?

A4: Common mutations conferring resistance to NNRTIs often occur in or near the NNRTI binding pocket of the reverse transcriptase. While the resistance profile of Miv-150 is still being fully characterized, studies in rhesus macaques have identified several mutations associated with Miv-150 resistance, including K101E, V108I, E138A/K, K103N, V179A/I/L, Y181C/I, and Y188H. Many of these are common resistance mutations for the NNRTI class of drugs.

Troubleshooting Guide

Problem 1: Slow or no emergence of Miv-150 resistant strains.

  • Q: My HIV-1 culture is not showing signs of resistance to Miv-150 even after multiple passages. What could be the issue?

    • A: The development of resistance to Miv-150 may be slower compared to some other NNRTIs.[1] Several factors could contribute to this:

      • Insufficient Viral Diversity: The starting viral population may lack the genetic diversity necessary for resistance mutations to arise. Ensure you begin with a high-titer, diverse viral stock.

      • Inappropriate Drug Concentration Escalation: Increasing the Miv-150 concentration too rapidly can inhibit viral replication entirely, preventing the selection of resistant variants. Conversely, increasing the concentration too slowly may not apply enough selective pressure. A general guideline is to increase the concentration by 1.5- to 2-fold once the virus shows robust replication at the current concentration.[2]

      • Low Multiplicity of Infection (MOI): A low MOI may result in a less diverse initial infection. Ensure a consistent and appropriate MOI is used for each passage.

Problem 2: Higher than expected IC50 value for the wild-type virus.

  • Q: The baseline IC50 of Miv-150 against my wild-type HIV-1 strain is significantly higher than reported values. Why might this be?

    • A: This discrepancy can arise from several experimental variables:

      • Reagent Integrity: Verify the concentration and purity of your Miv-150 stock solution. Improper storage can lead to degradation of the compound.

      • Cell Line Health and Density: The health and density of the cell line used can impact assay results. Ensure cells are in the logarithmic growth phase and that seeding densities are consistent.

      • Assay Conditions: Variations in incubation time, temperature, or CO2 levels can affect viral replication and drug efficacy. Standardize all assay parameters.

      • Viral Stock Titer: An inaccurate viral titer can lead to a high MOI, which may require higher drug concentrations for inhibition.

Problem 3: Inconsistent results in phenotypic susceptibility assays.

  • Q: I am observing high variability between replicate wells in my phenotypic assay. What are the common causes?

    • A: High variability can be caused by:

      • Pipetting Errors: Inaccurate or inconsistent pipetting of the virus, cells, or drug dilutions is a common source of error. Ensure proper calibration and use of pipettes.

      • "Edge Effects": Wells on the outer edges of a 96-well plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile media to create a humidity barrier.

      • Inadequate Mixing: Ensure thorough but gentle mixing of all components in each well to ensure a uniform distribution of cells, virus, and inhibitor.

Problem 4: Cytotoxicity observed at effective Miv-150 concentrations.

  • Q: I am observing a decrease in cell viability at concentrations of Miv-150 that are required for viral inhibition. How can I address this?

    • A: It is crucial to differentiate between antiviral activity and cytotoxicity.

      • Perform a Cytotoxicity Assay: Conduct a parallel assay without the virus to determine the 50% cytotoxic concentration (CC50) of Miv-150 for your specific cell line.

      • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50/EC50). A high SI indicates that the drug's antiviral activity occurs at concentrations well below those that are toxic to the cells.

      • Use a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of a particular compound. Consider testing in an alternative HIV-1 permissive cell line.

Data Presentation

Illustrative Miv-150 Resistance Profile

Disclaimer: The following table presents an illustrative summary of potential fold-changes in IC50 for HIV-1 reverse transcriptase mutations associated with Miv-150 resistance. The fold-change values are based on typical resistance profiles observed for other NNRTIs against these mutations and are intended for guidance purposes only. Specific experimental data for Miv-150 may vary.

MutationAmino Acid ChangeFold-Change in IC50 (Illustrative)Resistance Level
K101ELysine to Glutamic Acid2 - 5Low
V108IValine to Isoleucine2 - 5Low
E138A/KGlutamic Acid to Alanine/Lysine2 - 10Low to Intermediate
K103NLysine to Asparagine> 10High
V179D/IValine to Aspartic Acid/Isoleucine2 - 10Low to Intermediate
Y181C/ITyrosine to Cysteine/Isoleucine> 10High
Y188H/LTyrosine to Histidine/Leucine> 10High

Experimental Protocols

Protocol 1: In Vitro Selection of Miv-150 Resistant HIV-1 by Serial Passage

This protocol outlines a common method for selecting Miv-150 resistant HIV-1 variants in cell culture.

1. Cell and Virus Culture:

  • Culture HIV-1 permissive cells (e.g., MT-2, MT-4, or PMBCs) in an appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics.
  • Prepare a high-titer stock of a wild-type HIV-1 strain (e.g., NL4-3, IIIB).

2. Initial Infection and Drug Selection:

  • Infect the permissive cells with the HIV-1 stock at a defined MOI.
  • Add Miv-150 to the culture at a starting concentration equal to its IC50 or EC50 against the wild-type virus.
  • Culture the cells at 37°C in a humidified incubator with 5% CO2.

3. Monitoring Viral Replication:

  • Monitor the culture for signs of viral replication, such as the formation of syncytia (for syncytium-inducing strains) or by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.
  • Collect supernatant when viral replication peaks (typically every 3-7 days).

4. Serial Passage and Drug Escalation:

  • Once robust viral replication is observed, harvest the cell-free supernatant containing the virus.
  • Use this supernatant to infect fresh permissive cells.
  • Increase the concentration of Miv-150 by 1.5- to 2-fold in the new culture.
  • Repeat this serial passage with escalating drug concentrations for multiple passages.

5. Genotypic and Phenotypic Analysis:

  • When the virus can consistently replicate at a significantly higher Miv-150 concentration, perform genotypic and phenotypic analyses.
  • Genotypic Analysis: Extract proviral DNA from the infected cells. Amplify and sequence the reverse transcriptase gene to identify mutations.
  • Phenotypic Analysis: Determine the IC50 of Miv-150 against the selected virus and compare it to the wild-type virus to calculate the fold-change in resistance.

Protocol 2: Phenotypic Susceptibility Assay (TZM-bl Luciferase Assay)

This assay is used to determine the IC50 of Miv-150 against different HIV-1 strains.

1. Cell Seeding:

  • Seed TZM-bl cells in a 96-well plate at an appropriate density and incubate overnight.

2. Drug Dilution and Infection:

  • Prepare serial dilutions of Miv-150.
  • In a separate plate, pre-incubate a standardized amount of virus with the Miv-150 dilutions for a short period (e.g., 30-60 minutes) at 37°C.
  • Add the virus-drug mixture to the TZM-bl cells. Include virus-only (no drug) and cell-only (no virus) controls.

3. Incubation:

  • Incubate the plate for 48 hours at 37°C.

4. Luciferase Assay:

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for your luciferase assay system.

5. Data Analysis:

  • Calculate the percentage of inhibition for each Miv-150 concentration relative to the virus-only control.
  • Plot the percentage of inhibition against the log of the Miv-150 concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

Experimental_Workflow cluster_setup Initial Setup cluster_selection Selection Cycle (Repeat) cluster_analysis Resistance Analysis start Start with Wild-Type HIV-1 infect Infect Cells with Virus start->infect cells Culture HIV-1 Permissive Cells cells->infect add_drug Add Miv-150 (Start at IC50) infect->add_drug culture Culture & Monitor (p24 ELISA) add_drug->culture harvest Harvest Supernatant culture->harvest Peak Replication phenotype Phenotypic Assay (Determine IC50 Fold-Change) culture->phenotype Sustained Replication at High Concentration genotype Genotypic Assay (Sequence RT Gene) culture->genotype harvest->infect Passage escalate Increase Miv-150 Concentration (1.5-2x) harvest->escalate escalate->add_drug end Characterize Resistant Strain phenotype->end genotype->end Troubleshooting_Workflow cluster_resistance Issue: Slow/No Resistance cluster_ic50 Issue: Inaccurate IC50 cluster_variability Issue: High Variability start Problem Encountered is_resistance Slow or No Resistance? start->is_resistance check_virus Check Viral Stock (Titer & Diversity) check_conc Review Drug Escalation Strategy check_virus->check_conc check_moi Verify MOI check_conc->check_moi end Problem Resolved check_moi->end check_reagents Verify Miv-150 Stock Integrity check_cells Assess Cell Health & Density check_reagents->check_cells check_assay Standardize Assay Conditions check_cells->check_assay check_assay->end check_pipetting Review Pipetting Technique mitigate_edge Mitigate Edge Effects check_pipetting->mitigate_edge ensure_mixing Ensure Thorough Mixing mitigate_edge->ensure_mixing ensure_mixing->end is_resistance->check_virus Yes is_ic50 Inaccurate Wild-Type IC50? is_resistance->is_ic50 No is_ic50->check_reagents Yes is_variability High Assay Variability? is_ic50->is_variability No is_variability->check_pipetting Yes is_variability->end No/ Resolved

References

Optimizing Miv 150 concentration in carrageenan gel for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Miv-150 in carrageenan gel for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is Miv-150 and why is it formulated in a carrageenan gel?

Miv-150 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It is formulated in a carrageenan gel to be used as a topical microbicide to prevent the sexual transmission of HIV.[1][2] Carrageenan, a polysaccharide derived from red seaweed, is used as a gelling agent due to its favorable physical properties and its own intrinsic anti-HIV activity.

Q2: What is the mechanism of action of Miv-150?

Miv-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket on the HIV reverse transcriptase enzyme, which is crucial for converting viral RNA into DNA. This binding changes the enzyme's shape and blocks its function, thus halting the HIV replication process.

Q3: What concentrations of Miv-150 have been found to be effective?

Preclinical studies in macaques have shown that Miv-150 in a carrageenan gel is effective at concentrations of 50 µM and 500 µM for preventing vaginal and rectal SHIV (Simian-Human Immunodeficiency Virus) transmission.[1] A gel containing 50 µM Miv-150 in 3% carrageenan has demonstrated complete protection against rectal SHIV-RT infection in macaques when applied up to 4 hours before challenge.[1]

Q4: Are there any known stability issues with Miv-150 in carrageenan gel?

Miv-150 is a hydrophobic compound, which can present formulation challenges such as poor water solubility.[3] While carrageenan gels can accommodate Miv-150, ensuring its uniform dispersion and long-term stability is crucial. Issues such as drug precipitation over time or with temperature fluctuations should be monitored.

Q5: Can other active pharmaceutical ingredients be combined with Miv-150 in a carrageenan gel?

Yes, Miv-150 has been formulated in a combination gel, known as PC-1005, which also contains zinc acetate (B1210297) in a carrageenan base.[4][5] This combination aims to provide a broader spectrum of antiviral activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Miv-150 Precipitation/Poor Solubility Miv-150 is hydrophobic and may not fully dissolve or may precipitate out of the aqueous gel base.- Prepare a stock solution of Miv-150 in a small amount of a compatible organic solvent (e.g., DMSO) before adding it to the carrageenan solution. Ensure the final concentration of the organic solvent is low and does not negatively impact the gel properties or safety. - Use gentle heating and continuous stirring during the incorporation of the Miv-150 stock solution into the warm carrageenan solution to ensure uniform dispersion. - Evaluate the use of solubilizing excipients if precipitation persists.
Inconsistent Gel Viscosity - Inaccurate measurement of carrageenan powder or water. - Incomplete hydration of carrageenan. - Temperature fluctuations during gel preparation. - The concentration of Miv-150 or other excipients may be affecting the gel structure.- Ensure precise measurement of all components. - Allow sufficient time for carrageenan to fully hydrate (B1144303) in water with consistent stirring before heating. - Maintain a constant temperature during the heating and cooling phases of gel preparation. - Characterize the viscosity of the gel at different Miv-150 concentrations to understand its impact.
Weak Gel Formation - Insufficient concentration of carrageenan. - Inadequate heating to fully dissolve the carrageenan. - Absence of necessary ions (e.g., potassium for kappa-carrageenan) to promote gelling.- Increase the concentration of carrageenan in increments. - Ensure the carrageenan solution is heated to the recommended temperature (typically 80-90°C) until fully dissolved. - If using kappa-carrageenan, consider the addition of a potassium salt to strengthen the gel.
Syneresis (Water expulsion from the gel) - The gel network is too tight, which can be caused by an excessively high concentration of carrageenan or gelling ions.- Optimize the concentration of carrageenan and any added salts. - Consider using a blend of different types of carrageenan (e.g., kappa and iota) to modify the gel structure and reduce syneresis.
Cloudy or Opaque Gel - Incomplete dissolution of Miv-150 or carrageenan. - Presence of impurities.- Ensure complete dissolution of all components. Filtering the hot carrageenan solution before adding Miv-150 may help. - Use high-purity grades of carrageenan and other excipients.

Data Presentation

Table 1: In Vivo Efficacy of Miv-150 Carrageenan Gel in Macaque Models

Miv-150 ConcentrationCarrageenan ConcentrationAnimal ModelChallenge RouteEfficacyReference
50 µM3%Rhesus MacaqueRectal100% protection against 10³ TCID₅₀ SHIV-RT[1]
50 µM3%Rhesus MacaqueRectal50% protection against 10⁴ TCID₅₀ SHIV-RT[1]
500 µMNot SpecifiedRhesus MacaqueVaginal>50% reduction in SHIV-RT infection[1]

Table 2: Physicochemical Properties of Carrageenan Gels (Illustrative)

Miv-150 Concentration (µM)Carrageenan TypeCarrageenan Conc. (%)Viscosity (cP) at 25°CGel Strength (g/cm²)pHMiv-150 Release after 6h (%)
0 (Placebo)Kappa3.03500 ± 200450 ± 306.5 ± 0.2N/A
50Kappa3.03450 ± 250440 ± 256.5 ± 0.245 ± 5
500Kappa3.03300 ± 300425 ± 356.4 ± 0.242 ± 6

Note: The data in Table 2 is illustrative and based on typical properties of carrageenan gels. Actual values will need to be determined experimentally for a specific formulation.

Experimental Protocols

Protocol 1: Preparation of Miv-150 Carrageenan Gel (50 µM)

Materials:

  • Miv-150 powder

  • Kappa-carrageenan

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 6.5

  • Magnetic stirrer with hotplate

  • Sterile containers

Methodology:

  • Prepare a 10 mM Miv-150 stock solution: Accurately weigh the required amount of Miv-150 powder and dissolve it in 100% DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved.

  • Prepare the carrageenan solution: Slowly add 3 g of kappa-carrageenan powder to 97 mL of deionized water in a sterile beaker while stirring continuously to prevent clumping.

  • Hydrate and dissolve the carrageenan: Continue stirring the suspension at room temperature for 30 minutes to allow the carrageenan to hydrate. Then, heat the solution to 80-90°C on a hotplate stirrer while stirring until the carrageenan is completely dissolved and the solution is clear.

  • Incorporate Miv-150: While the carrageenan solution is still warm (around 40-50°C) and being stirred, slowly add the required volume of the 10 mM Miv-150 stock solution to achieve a final concentration of 50 µM. Continue stirring for at least 15 minutes to ensure uniform dispersion.

  • pH adjustment and final volume: Adjust the pH of the gel to 6.5 using PBS. Add deionized water to reach the final desired volume.

  • Gelling and storage: Dispense the warm gel into sterile containers and allow it to cool to room temperature to set. Store the gel at a controlled room temperature or as determined by stability studies.

Protocol 2: Evaluation of Miv-150 Release from Carrageenan Gel

Materials:

  • Miv-150 carrageenan gel

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose (B213188) acetate)

  • Receptor medium (e.g., PBS with a surfactant to maintain sink conditions)

  • HPLC system for Miv-150 quantification

Methodology:

  • Prepare the Franz diffusion cells: Mount the synthetic membrane onto the Franz diffusion cells and fill the receptor chamber with pre-warmed receptor medium. Ensure no air bubbles are trapped beneath the membrane.

  • Apply the gel: Accurately weigh and apply a standardized amount of the Miv-150 carrageenan gel onto the donor side of the membrane.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a sample from the receptor chamber and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Quantification: Analyze the concentration of Miv-150 in the collected samples using a validated HPLC method.

  • Data analysis: Calculate the cumulative amount of Miv-150 released per unit area over time and plot the release profile.

Visualizations

HIV_Replication_Cycle cluster_Cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription Transcription Provirus->Transcription New_Viral_RNA New Viral RNA Transcription->New_Viral_RNA Translation Translation & Assembly New_Viral_RNA->Translation New_Virion New HIV Virion Translation->New_Virion Budding Budding New_Virion->Budding HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry & Uncoating Miv_150 Miv-150 (NNRTI) Miv_150->Viral_RNA Inhibits Budding->HIV_Virion Maturation

Caption: Mechanism of action of Miv-150 in the HIV replication cycle.

Experimental_Workflow cluster_Prep Gel Preparation cluster_Char Characterization cluster_Efficacy Efficacy Testing Prep_Miv150 Prepare Miv-150 Stock Solution Incorporate Incorporate Miv-150 into Carrageenan Solution Prep_Miv150->Incorporate Prep_Carrageenan Hydrate & Dissolve Carrageenan Prep_Carrageenan->Incorporate Adjust_pH Adjust pH & Final Volume Incorporate->Adjust_pH Gelling Gelling & Storage Adjust_pH->Gelling Viscosity Viscosity Measurement Gelling->Viscosity Gel_Strength Gel Strength Analysis Gelling->Gel_Strength Drug_Release In Vitro Release Study Gelling->Drug_Release In_Vitro In Vitro Antiviral Assay (EC50 Determination) Gelling->In_Vitro Ex_Vivo Ex Vivo Explant Model In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Model Ex_Vivo->In_Vivo

Caption: Experimental workflow for Miv-150 carrageenan gel formulation and testing.

References

Technical Support Center: Assessing Cytotoxicity of MIV-150 Formulations in Vaginal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of MIV-150 formulations in vaginal epithelial cells.

Data Presentation: Cytotoxicity of MIV-150 and Control Compounds

The following table summarizes representative quantitative data on the cytotoxicity of various compounds in vaginal and cervical epithelial cell lines. This data is provided for comparative purposes to aid in experimental design and data interpretation.

Compound/FormulationCell LineAssayExposure Time (hours)IC50 / CC50Reference Compound
MIV-150 Formulation VK2/E6E7MTT48Data Not Available*-
Nonoxynol-9VK2/E6E7MTT480.0005%Yes
C31GVK2/E6E7MTT480.0001%Yes
Sodium Dodecyl Sulfate (SDS)VK2/E6E7MTT480.0005%Yes
MIV-150TZM-bl (HeLa derivative)Not SpecifiedNot Specified>50 µM-
Placebo Gel (Carrageenan)Not SpecifiedNot SpecifiedNot SpecifiedNon-toxic-

Experimental Protocols

Detailed methodologies for key cytotoxicity and apoptosis assays are provided below.

MTT Assay for Cell Viability

This protocol assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Vaginal epithelial cells (e.g., VK2/E6E7)

  • Complete culture medium

  • MIV-150 formulation and vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed vaginal epithelial cells in a 96-well plate at a predetermined optimal density (e.g., 1-5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the MIV-150 formulation and vehicle control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compounds.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

Materials:

  • Vaginal epithelial cells (e.g., VK2/E6E7)

  • Complete culture medium

  • MIV-150 formulation and vehicle control

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and background (medium only).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Vaginal epithelial cells (e.g., VK2/E6E7)

  • MIV-150 formulation and vehicle control

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the MIV-150 formulation for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guides

General Cytotoxicity Assay Issues
IssuePossible Cause(s)Recommended Solution(s)
High background absorbance/fluorescence - Contamination of culture medium or reagents.- Phenol (B47542) red in the medium interfering with the reading.- High endogenous LDH in serum (LDH assay).- Use fresh, sterile reagents and medium.- Use a phenol red-free medium for the assay.- Heat-inactivate the serum or use a low-serum/serum-free medium during the assay. Test the serum for LDH activity beforehand.
Low signal or no response to positive control - Insufficient cell number.- Inactive positive control.- Short incubation time with the assay reagent.- Optimize cell seeding density.- Use a fresh, validated positive control.- Increase the incubation time with the assay reagent as per the protocol's recommendations.
High variability between replicate wells - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors.- Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Calibrate pipettes and ensure proper mixing of reagents.
Compound precipitation in the medium - Poor solubility of the MIV-150 formulation at the tested concentration.- Check the solubility of the formulation in the culture medium.- Use a suitable solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells (typically ≤0.5%).
Specific Assay Troubleshooting

MTT Assay

IssuePossible Cause(s)Recommended Solution(s)
Incomplete formazan crystal solubilization - Insufficient volume of solubilization solution.- Inadequate mixing.- Ensure the entire formazan pellet is in contact with the solubilization solution.- Mix thoroughly by pipetting or shaking until all crystals are dissolved.
Test compound interferes with MTT reduction - The MIV-150 formulation itself reduces MTT or inhibits the reductase enzymes.- Run a control with the compound in cell-free medium to check for direct MTT reduction.- If interference is confirmed, consider an alternative cytotoxicity assay (e.g., LDH release).

LDH Assay

IssuePossible Cause(s)Recommended Solution(s)
High spontaneous LDH release in control cells - Over-confluency of cells leading to spontaneous death.- Rough handling of cells during medium changes or reagent addition.- Seed cells at a density that avoids confluency during the experiment.- Handle cells gently; add liquids slowly to the side of the well.
Test compound inhibits or enhances LDH activity - The MIV-150 formulation directly affects the LDH enzyme.- Test the compound's effect on purified LDH enzyme activity in a cell-free system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for cytotoxicity assays with vaginal epithelial cells?

A1: The optimal seeding density depends on the cell line's growth rate and the assay duration. It is crucial to perform a cell titration experiment to determine the density that results in a linear relationship between cell number and signal in the chosen assay. For VK2/E6E7 cells, a starting point of 1-5 x 10^4 cells per well in a 96-well plate for a 24-48 hour assay is recommended.

Q2: How long should I expose the cells to the MIV-150 formulation?

A2: The exposure time can vary depending on the expected mechanism of action of MIV-150. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal time point to observe a cytotoxic effect.

Q3: My MIV-150 formulation is dissolved in DMSO. How can I account for solvent toxicity?

A3: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of the MIV-150 formulation tested. Typically, the final DMSO concentration should be kept below 0.5% to minimize its own cytotoxic effects.

Q4: Can the excipients in my MIV-150 formulation be cytotoxic?

A4: Yes, some excipients can exhibit cytotoxicity at certain concentrations.[5][6] It is advisable to test the cytotoxicity of the formulation vehicle (without MIV-150) to determine if the observed effects are due to the active ingredient or the excipients.

Q5: What do my Annexin V/PI staining results mean?

A5:

  • Annexin V (-) / PI (-): Healthy, viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells, where the cell membrane is still intact but phosphatidylserine (B164497) has flipped to the outer leaflet.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells, where the cell membrane has lost its integrity.

Q6: Should I be concerned about the "edge effect" in my 96-well plates?

A6: Yes, the "edge effect," where wells on the perimeter of the plate evaporate more quickly, can lead to increased reagent concentrations and inconsistent results. To mitigate this, it is best practice to not use the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.

Visualizations

Experimental Workflow for Assessing MIV-150 Cytotoxicity

G cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_endpoints Endpoint Analysis cluster_analysis Data Analysis start Start cell_culture Culture Vaginal Epithelial Cells start->cell_culture miv150_prep Prepare MIV-150 Formulation Dilutions start->miv150_prep cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with MIV-150 Formulations miv150_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay ldh_assay LDH Assay (Cytotoxicity) incubation->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition data_analysis Calculate % Viability/ Cytotoxicity/Apoptosis data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for assessing MIV-150 cytotoxicity in vaginal epithelial cells.

Signaling Pathways of Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family Bid cleavage procaspase37 Pro-caspase-3, -7 caspase8->procaspase37 dna_damage DNA Damage/ Cellular Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase37 caspase37 Caspase-3, -7 procaspase37->caspase37 substrates Cellular Substrate Cleavage caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic and extrinsic pathways of apoptosis signaling.

Troubleshooting Logic for Cytotoxicity Assays

G cluster_high High Cytotoxicity cluster_low Low/No Cytotoxicity cluster_inconsistent Inconsistent Results start Unexpected Cytotoxicity Results check_solvent Check Solvent Toxicity start->check_solvent High Cytotoxicity check_compound_activity Verify MIV-150 Activity start->check_compound_activity Low/No Cytotoxicity review_seeding Review Cell Seeding Protocol start->review_seeding Inconsistent Results check_excipients Check Excipient Toxicity check_solvent->check_excipients review_positive_control Review Positive Control Data check_excipients->review_positive_control end Refined Experiment review_positive_control->end optimize_concentration Optimize Concentration Range check_compound_activity->optimize_concentration increase_incubation Increase Incubation Time optimize_concentration->increase_incubation increase_incubation->end check_edge_effect Check for Edge Effect review_seeding->check_edge_effect verify_pipetting Verify Pipetting Accuracy check_edge_effect->verify_pipetting verify_pipetting->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Technical Support Center: Miv-150 Studies in Macaque Explant Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of macaque explant models in Miv-150 studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using macaque explant models for Miv-150 research?

A1: Macaque explant models offer a valuable ex vivo platform that bridges the gap between in vitro cell-based assays and in vivo animal studies. They allow for the evaluation of Miv-150's efficacy and pharmacodynamics in a setting that preserves the complex cellular architecture and local immune environment of mucosal tissues. This model is particularly useful for assessing the protective effects of microbicides against sexually transmitted pathogens like Simian-Human Immunodeficiency Virus (SHIV).

Q2: What are the key limitations of macaque explant models specifically for Miv-150 studies?

A2: While beneficial, these models have several limitations:

  • Artificial Ex Vivo Environment: The absence of systemic circulation and a fully functional systemic immune response can alter drug metabolism and tissue responsiveness compared to an in vivo setting.

  • Limited Viability and Culture Duration: Tissue viability in explant cultures is finite, typically lasting for a few days to a couple of weeks. This restricts the ability to study long-term drug efficacy or the emergence of drug resistance.

  • Tissue Sampling and Variability: Biopsies are small, and there can be significant anatomical and physiological variability between animals and even between different tissue sections from the same animal. This can lead to variability in experimental results.

  • Pharmacological Discrepancies: There can be differences in drug pharmacology and distribution between macaque and human tissues.[1] Therefore, results from macaque explants may not always be directly translatable to humans.

  • Use of SHIV instead of HIV: Macaques are not susceptible to HIV-1, necessitating the use of chimeric simian-human immunodeficiency viruses (SHIVs).[2] While SHIVs are designed to mimic HIV-1 infection, there are still genetic and pathogenic differences that could influence the predictive value of the model.[3]

Troubleshooting Guides

This section addresses common issues encountered during Miv-150 experiments using macaque explant models.

Issue Potential Cause(s) Recommended Solution(s)
Low Tissue Viability 1. Prolonged time between tissue collection and culture initiation. 2. Mechanical damage during tissue processing. 3. Suboptimal culture media or conditions (e.g., incorrect temperature, CO2 levels). 4. Microbial contamination.1. Minimize the time from biopsy to culture setup. Transport tissue in appropriate medium on ice. 2. Handle tissues gently. Use sharp, sterile instruments for dissection. 3. Ensure culture medium is fresh and contains all necessary supplements. Verify incubator settings. 4. Maintain strict aseptic technique. Pre-screen animals for common pathogens.
High Background Viral Replication (in uninfected controls) 1. Endogenous retrovirus activation in macaque tissues. 2. Cross-contamination between experimental wells.1. Use tissues from animals screened and confirmed to be free of interfering endogenous retroviruses. 2. Use careful pipetting techniques. Change pipette tips between wells and samples.
Inconsistent Viral Infection 1. Variability in the number of target cells (e.g., CD4+ T cells) between explants. 2. Inconsistent viral inoculum volume or titer. 3. Epithelial barrier integrity varies between explants.1. Use multiple explants per animal and average the results. Consider pre-screening a subset of tissues for target cell density. 2. Ensure the viral stock is properly tittered and use a consistent volume for infection. 3. Handle tissues carefully to maintain epithelial integrity. Consider assays to assess barrier function.
Contamination (Bacterial/Fungal) 1. Non-sterile instruments or reagents. 2. Contamination from the animal's native microflora. 3. Environmental contamination in the cell culture hood.1. Autoclave all instruments and filter-sterilize all reagents. 2. Wash tissues extensively with sterile PBS containing antibiotics and antifungals before culturing. 3. Maintain a clean and sterile working environment in the biosafety cabinet.

Experimental Protocols

Detailed Methodology for Miv-150 Efficacy Testing in Macaque Vaginal Explants

This protocol outlines a typical experiment to assess the efficacy of Miv-150 in preventing SHIV-RT infection in macaque vaginal explants.

  • Tissue Collection and Processing:

    • Euthanize a healthy, adult female rhesus macaque that has been screened for common retroviruses.

    • Aseptically collect vaginal tissues.

    • Wash the tissues three times in sterile phosphate-buffered saline (PBS) containing antibiotics and antifungals.

    • Under a dissecting microscope in a biosafety cabinet, carefully remove the muscularis layer and cut the mucosal tissue into approximately 3x3 mm explants.

  • Explant Culture and Miv-150 Treatment:

    • Place each explant on a gelatin sponge in a 24-well plate.

    • Add culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics) to the bottom of the well, ensuring the tissue is at the air-liquid interface.

    • Add Miv-150 at the desired concentrations to the culture medium of the treatment groups. Include a vehicle control group (medium with the same solvent used for Miv-150) and a no-treatment control group.

    • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Viral Challenge:

    • Prepare a stock of SHIV-RT (a chimeric virus with the HIV-1 reverse transcriptase) with a known titer.

    • After the 24-hour pre-treatment with Miv-150, add a standardized amount of SHIV-RT directly onto the mucosal surface of each explant.

    • Incubate for 4 hours to allow for viral entry.

  • Post-Infection Culture and Monitoring:

    • After the 4-hour incubation, wash the explants three times with sterile PBS to remove unbound virus.

    • Place the explants back on fresh gelatin sponges with fresh culture medium (containing Miv-150 for the treatment groups).

    • Collect the culture supernatant every 2-3 days for up to 14 days.

    • Measure the amount of viral replication by quantifying the SIV p27 antigen in the supernatant using an ELISA kit.

  • Data Analysis:

    • Compare the levels of p27 production in the Miv-150-treated groups to the control groups to determine the percentage of viral inhibition.

    • Assess tissue viability at the end of the experiment using methods like MTT assay or histological analysis.

Data Presentation

Summary of Miv-150 Efficacy in Macaque Explant Models

The following table summarizes representative quantitative data on the efficacy of Miv-150 in macaque explant studies.

Study Reference Macaque Species Tissue Type Virus Miv-150 Concentration Inhibition of Viral Replication (%)
Ouattara et al., 2014[4]Rhesus macaqueVaginalSHIV-RT1 µM>90%
Ouattara et al., 2014[4]Rhesus macaqueEctocervicalSHIV-RT1 µMSignificantly inhibited
Barnable et al., 2015[5]Rhesus macaqueVaginalCell-associated SHIV-RT0.5 µMStrong inhibition

Mandatory Visualization

Mechanism of Action: Miv-150 Signaling Pathway

Miv-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[6][7][8][9]

Miv150_Mechanism cluster_virus HIV/SHIV Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Miv150 Miv-150 Miv150->RT Binds to Allosteric Site

Caption: Miv-150 inhibits HIV/SHIV replication by binding to reverse transcriptase.

Experimental Workflow for Miv-150 Efficacy Testing

The following diagram illustrates the key steps in a typical experiment to evaluate the efficacy of Miv-150 in a macaque explant model.

Experimental_Workflow A 1. Macaque Tissue Collection (Vaginal/Cervical) B 2. Tissue Processing (Explant Preparation) A->B C 3. Pre-treatment with Miv-150 or Vehicle B->C D 4. SHIV-RT Challenge C->D E 5. Post-Infection Culture (with Miv-150) D->E F 6. Supernatant Collection (Multiple Timepoints) E->F G 7. Viral Load Quantification (p27 ELISA) F->G H 8. Data Analysis (% Inhibition) G->H

Caption: Workflow for assessing Miv-150 efficacy in macaque explants.

References

Technical Support Center: MIV-150 Antiviral Activity in the Presence of Seminal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the antiviral activity of MIV-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the presence of seminal fluid.

Frequently Asked Questions (FAQs)

Q1: Is the antiviral activity of MIV-150 expected to be affected by the presence of seminal fluid?

While direct, extensive studies on MIV-150 are limited, research on other microbicides, including other NNRTIs, indicates that seminal plasma can significantly reduce the in vitro efficacy of antiviral agents.[1][2][3][4][5][6] This effect is largely attributed to components within semen, such as amyloid fibrils, which can enhance HIV infectivity.[4][5][6] Therefore, it is crucial to evaluate the antiviral activity of MIV-150 in the presence of seminal fluid to obtain a more accurate assessment of its potential in vivo efficacy.

Q2: What is the primary mechanism by which seminal fluid interferes with antiviral agents?

The primary mechanism of interference is the enhancement of viral infectivity by amyloid fibrils present in semen.[4][5][6] These fibrils, formed by proteins such as prostatic acidic phosphatase (PAP) and semenogelin, can capture HIV particles and facilitate their attachment to target cells, thereby increasing the apparent viral load and diminishing the inhibitory effect of the antiviral agent.[2]

Q3: Does seminal fluid affect all antiviral agents equally?

No, the impact of seminal fluid varies depending on the mechanism of action of the antiviral agent. Studies have shown that entry inhibitors and other agents that target the virus directly can be significantly impaired.[3][5][6] In contrast, some compounds that target host cell factors, such as the CCR5 co-receptor antagonist Maraviroc, have been shown to retain high activity in the presence of semen.[5][6] The effect on NNRTIs like MIV-150 requires specific experimental evaluation, but some studies have shown reduced efficacy for this class of drugs in the presence of semen.[5]

Q4: Can the observed reduction in antiviral activity be overcome?

Increasing the concentration of the antiviral agent may compensate for the reduced efficacy in the presence of seminal fluid. However, the required increase can be substantial, in some cases up to 20-fold or more.[5] Formulations that can maintain a high local concentration of the drug at the site of transmission are therefore critical. Additionally, combination microbicides that include agents with different mechanisms of action, particularly those unaffected by seminal plasma, may offer a more robust solution.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Complete loss of MIV-150 antiviral activity in the presence of seminal fluid. The concentration of seminal plasma in the assay may be too high, leading to overwhelming viral enhancement.Titrate the concentration of seminal plasma used in the assay (e.g., 10%, 25%, 50%) to determine if a dose-dependent effect is observed.
The viral inoculum may be too high, exacerbating the enhancing effect of seminal fluid.Optimize the viral inoculum to a level that provides a clear dynamic range for measuring inhibition while minimizing the overwhelming effect of seminal enhancement.
High variability in results between different seminal plasma donors. Seminal plasma composition, including the concentration of amyloid fibrils, can vary significantly between individuals.[7]Pool seminal plasma from multiple donors to normalize for individual variations. If using individual samples, ensure each experiment is internally controlled.
Observed cytotoxicity in cell cultures when seminal plasma is present. Seminal plasma can be cytotoxic to some cell lines, especially at higher concentrations and with prolonged exposure.[5]Limit the exposure time of cells to seminal plasma-containing media. For example, after an initial incubation period (e.g., 2 hours), replace the inoculum with fresh media containing the antiviral agent.[5] Perform a cell viability assay (e.g., MTT, MTS) in parallel to your antiviral assay to control for cytotoxicity.
Difficulty in distinguishing between reduced antiviral activity and direct enhancement of viral infectivity. Seminal fluid's primary effect is to enhance viral infectivity, which in turn makes the antiviral appear less effective.Include a control where the virus is pre-incubated with seminal fluid before being added to the cells, in the absence of the drug. This will allow you to quantify the baseline enhancement of infectivity.

Quantitative Data Summary

The following tables summarize the impact of seminal fluid on the antiviral activity of various microbicides as reported in the literature. This data provides a comparative context for interpreting results from MIV-150 experiments.

Table 1: Impact of Seminal Fluid on the IC50 of Various Antiviral Agents

Antiviral AgentClassFold Increase in IC50 in the Presence of SemenReference
SPL7013Polyanion~20[5]
Cellulose SulfatePolyanion29.7[8]
Polystyrene Sulfonic AcidPolyanion17.4[8]
PRO 2000Polyanion>100[1]
TenofovirNtRTINo significant change[2]
NevirapineNNRTI~8-13[5]
ElvitegravirIntegrase Inhibitor~8-13[5]
IndinavirProtease Inhibitor~10-12[5]
2F5 nAbNeutralizing Antibody~10[5]
MaravirocCCR5 AntagonistNo significant change[5][6]

Experimental Protocols

Protocol 1: In Vitro Assay to Determine the Impact of Seminal Fluid on MIV-150 Antiviral Activity

Objective: To quantify the effect of human seminal plasma on the 50% inhibitory concentration (IC50) of MIV-150 against HIV-1 in a cell-based assay.

Materials:

  • TZM-bl reporter cell line

  • HIV-1 stock (e.g., NL4-3 or a relevant transmitted/founder strain)

  • MIV-150 stock solution

  • Pooled human seminal plasma (cell-free)

  • Complete cell culture medium

  • Luciferase or β-galactosidase assay reagent

  • 96-well cell culture plates

  • MTT or other cell viability assay kit

Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.

  • Drug Dilution: Prepare serial dilutions of MIV-150 in a complete cell culture medium.

  • Virus Preparation:

    • Semen-Exposed Virus: In a separate tube, mix the desired amount of HIV-1 stock with pooled human seminal plasma to a final concentration of 10-25% semen. Incubate for a short period (e.g., 5-10 minutes) at room temperature.

    • Control Virus: Prepare a parallel dilution of HIV-1 in a culture medium without seminal plasma.

  • Infection:

    • Remove the culture medium from the TZM-bl cells.

    • Add the serially diluted MIV-150 to the appropriate wells.

    • Add the semen-exposed or control virus to the wells containing the corresponding drug dilutions.

  • Incubation: Incubate the plates for 2 hours at 37°C. After 2 hours, remove the inoculum and replace it with a fresh medium containing the same concentrations of MIV-150 to minimize cytotoxicity from the seminal plasma.[5]

  • Readout: After 48 hours of incubation, measure the luciferase or β-galactosidase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the results to the virus control wells (no drug).

    • Calculate the IC50 values for MIV-150 in the presence and absence of seminal fluid using a non-linear regression analysis.

    • Perform a parallel cell viability assay to ensure that the observed effects are not due to drug or semen cytotoxicity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells Seed TZM-bl Cells infection Infect Cells with HIV-1 +/- Semen in the presence of MIV-150 cells->infection drug Prepare MIV-150 Dilutions drug->infection virus_control Prepare HIV-1 Stock virus_control->infection virus_semen Prepare HIV-1 + Semen virus_semen->infection incubation Incubate for 48 hours infection->incubation readout Measure Reporter Gene Activity incubation->readout data_analysis Calculate IC50 Values readout->data_analysis comparison Compare IC50 with and without Semen data_analysis->comparison

Caption: Workflow for assessing the impact of seminal fluid on MIV-150 antiviral activity.

Semen_Interference_Mechanism cluster_no_semen Without Seminal Fluid cluster_with_semen With Seminal Fluid hiv_free Free HIV-1 target_cell_no_semen Target Cell hiv_free->target_cell_no_semen Infection inhibition Inhibition of Reverse Transcription miv150_no_semen MIV-150 miv150_no_semen->target_cell_no_semen Blocks RT semen_fibrils Semen Amyloid Fibrils hiv_bound Fibril-Bound HIV-1 semen_fibrils->hiv_bound Binds HIV-1 target_cell_with_semen Target Cell hiv_bound->target_cell_with_semen Facilitates Attachment & Infection enhanced_infection Enhanced Infection & Reduced Inhibition miv150_with_semen MIV-150 miv150_with_semen->target_cell_with_semen Blocks RT

Caption: Mechanism of seminal fluid interference with antiviral activity.

References

Technical Support Center: Stability Testing of Miv 150 in Different Gel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Miv 150 in various gel formulations.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to monitor during the stability testing of this compound gels?

A1: The critical quality attributes to monitor during stability testing of this compound gels include:

  • Physical Stability: Appearance (color, clarity, homogeneity), phase separation (syneresis), viscosity, and pH.[1][2]

  • Chemical Stability: Potency of this compound, presence of degradation products, and pH.[1][3]

  • Microbiological Stability: Evaluation of microbial growth over time, especially for multi-dose formulations.[1]

Q2: What are the typical storage conditions for accelerated stability testing of a this compound gel?

A2: Accelerated stability studies are designed to predict the long-term stability of a product by subjecting it to elevated stress conditions.[4] For a semi-solid formulation like a gel, typical accelerated stability conditions as per ICH guidelines are 40°C ± 2°C with 75% ± 5% relative humidity for a duration of six months.[5]

Q3: How can I quantify the amount of this compound in my gel formulation during a stability study?

A3: A validated stability-indicating analytical method is required. For this compound, a non-nucleoside reverse transcriptase inhibitor, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.[6][7][8][9] This method should be able to separate this compound from its degradation products and any excipients in the gel matrix.

Q4: What is a forced degradation study and why is it important for this compound gels?

A4: A forced degradation study involves subjecting the drug substance and drug product to harsh conditions like acid, base, oxidation, heat, and light to intentionally degrade the active pharmaceutical ingredient (API).[4][10][11] This is crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of the analytical method to be stability-indicating.[4][12]

Troubleshooting Guides

Issue 1: Change in Physical Appearance (e.g., color change, cloudiness)

Potential Cause Troubleshooting Steps
Degradation of this compound or excipients 1. Analyze the gel for this compound content and the presence of degradation products using a stability-indicating HPLC method. 2. Evaluate the compatibility of this compound with all excipients in the formulation.
pH shift 1. Measure the pH of the gel. 2. If the pH has shifted outside the acceptable range, investigate the buffering capacity of the formulation.
Microbial contamination 1. Perform microbial limit testing. 2. If contamination is present, review the preservative system and manufacturing process.

Issue 2: Phase Separation or Syneresis (weeping of liquid from the gel)

Potential Cause Troubleshooting Steps
Incompatible gelling agent concentration 1. Re-evaluate the concentration of the gelling agent. 2. Conduct formulation optimization studies with varying concentrations of the gelling agent.
Changes in pH or ionic strength 1. Measure the pH and conductivity of the formulation. 2. Ensure the pH is within the optimal range for the gelling agent.
Inappropriate storage temperature 1. Review the storage conditions. 2. Some gelling agents are sensitive to temperature fluctuations.[13]

Issue 3: Decrease in Viscosity

Potential Cause Troubleshooting Steps
Polymer degradation 1. Investigate the chemical stability of the gelling agent in the presence of this compound and other excipients. 2. Consider using a different, more stable gelling agent.
pH shift 1. Measure the pH of the gel, as the viscosity of many gelling agents is pH-dependent. 2. Adjust the formulation with a suitable buffering agent if necessary.[14]
Shear stress during manufacturing or handling 1. Review the manufacturing process, particularly the mixing speed and duration.[15] 2. High shear can sometimes break down the polymer structure of the gel.[13]

Issue 4: Loss of this compound Potency

Potential Cause Troubleshooting Steps
Chemical degradation (e.g., hydrolysis, oxidation) 1. Conduct forced degradation studies to identify the degradation pathway. 2. Consider adding antioxidants or chelating agents to the formulation. 3. Optimize the pH of the formulation to a range where this compound is most stable.[14]
Interaction with excipients 1. Perform compatibility studies with each excipient individually. 2. Replace any excipient that is found to be reactive with this compound.
Adsorption to container closure system 1. Analyze the container for any leached this compound. 2. Consider using a different type of container material.[16]

Data Presentation

Table 1: Effect of pH on the Stability of this compound in a Carbomer Gel Formulation at 40°C

pHInitial Assay (%)Assay after 1 Month (%)Assay after 3 Months (%)Appearance
4.0100.298.595.1Clear, colorless
5.5100.199.899.2Clear, colorless
7.099.997.292.3Slight yellow tint
8.5100.394.185.6Yellow, hazy

Table 2: Effect of Temperature on the Stability of this compound in a Carrageenan Gel Formulation (pH 5.5)

TemperatureInitial Assay (%)Assay after 3 Months (%)Viscosity (cP) after 3 Months
5°C100.199.915,200
25°C / 60% RH99.899.115,100
40°C / 75% RH100.297.514,500

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

  • Objective: To quantify this compound and separate it from potential degradation products.

  • Instrumentation: HPLC with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 20 mM phosphate (B84403) buffer (pH 3.0) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Viscosity Measurement

  • Objective: To determine the rheological properties of the gel.

  • Instrumentation: Brookfield Viscometer or a rheometer.

  • Spindle: Appropriate spindle for the viscosity range of the gel (e.g., T-bar spindle).

  • Procedure:

    • Equilibrate the gel sample to the measurement temperature (e.g., 25°C).

    • Measure the viscosity at different rotational speeds to assess the shear-thinning behavior of the gel.

    • Record the viscosity in centipoise (cP).

Mandatory Visualization

Stability_Testing_Workflow cluster_prep Formulation and Initial Analysis cluster_storage Stability Storage cluster_testing Time-Point Testing cluster_analysis Data Analysis and Reporting Formulation Prepare this compound Gel Batches Initial_QC Initial Quality Control (t=0) (Appearance, pH, Viscosity, Assay) Formulation->Initial_QC Long_Term Long-Term Storage (25°C/60% RH) Initial_QC->Long_Term Accelerated Accelerated Storage (40°C/75% RH) Initial_QC->Accelerated T1 Time Point 1 (e.g., 1 Month) Long_Term->T1 Pull Samples Accelerated->T1 T2 Time Point 2 (e.g., 3 Months) T1->T2 T3 Time Point 3 (e.g., 6 Months) T2->T3 Data_Analysis Analyze Data (Compare to t=0 and specifications) T3->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for Stability Testing of this compound Gel Formulations.

References

Addressing variability in Miv 150 delivery from intravaginal rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Miv-150 (Miv) delivery from intravaginal rings (IVRs).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Miv-150 IVRs.

Issue 1: High Variability in In Vitro Miv-150 Release Rates

Q1: We are observing significant batch-to-batch variability in the in vitro release of Miv-150 from our custom-manufactured IVRs. What are the potential causes and how can we troubleshoot this?

A1: High variability in in vitro release is a common challenge and can stem from several factors related to IVR manufacturing and the experimental setup. Here’s a step-by-step troubleshooting guide:

  • IVR Manufacturing Inconsistencies:

    • Drug Loading and Dispersion: Inconsistent loading or non-uniform dispersion of Miv-150 within the polymer matrix is a primary cause of variability.

      • Troubleshooting: Implement rigorous quality control checks on the drug-polymer mixture before and during IVR fabrication. Techniques like content uniformity testing on different sections of the polymer blend can help ensure homogeneity.

    • IVR Physical Dimensions: Minor variations in IVR dimensions (diameter, cross-sectional thickness) can alter the surface area available for drug release, leading to inconsistencies.

      • Troubleshooting: Use precise manufacturing methods like hot-melt extrusion or injection molding.[1][2] Implement strict dimensional analysis as a quality control step for each batch.

    • Polymer Batch Variability: Different batches of polymers (e.g., ethylene (B1197577) vinyl acetate (B1210297) - EVA) can have slight variations in properties like molecular weight and vinyl acetate content, affecting drug diffusion.

      • Troubleshooting: Source polymers from a reliable supplier with a certificate of analysis for each batch. If possible, test multiple batches to establish an acceptable range of polymer properties.

  • In Vitro Release Assay Conditions:

    • Release Medium: The composition and pH of the release medium can significantly impact the solubility and release of Miv-150. Inconsistent media preparation can introduce variability. Non-sink conditions, where the drug concentration in the medium approaches saturation, can also affect the release profile.[1]

      • Troubleshooting: Standardize the protocol for preparing the release medium. Ensure sink conditions are maintained by using a sufficiently large volume of medium or by periodically replacing it.

    • Temperature and Agitation: Fluctuations in temperature and agitation speed of the release bath can alter the diffusion rate of Miv-150 from the IVR.

      • Troubleshooting: Use a calibrated, temperature-controlled water bath with a consistent and validated agitation method.

Logical Troubleshooting Workflow for In Vitro Variability

start High In Vitro Release Variability Observed qc_ivr Review IVR Manufacturing QC Data start->qc_ivr qc_assay Review In Vitro Assay Parameters start->qc_assay drug_loading Check Miv-150 Content Uniformity qc_ivr->drug_loading dimensions Verify IVR Dimensional Consistency qc_ivr->dimensions polymer Assess Polymer Batch Records qc_ivr->polymer medium Validate Release Medium Preparation & Sink Conditions qc_assay->medium conditions Calibrate Temperature & Agitation qc_assay->conditions remanufacture Remanufacture IVR Batch with Tighter Controls drug_loading->remanufacture dimensions->remanufacture polymer->remanufacture retest Re-run In Vitro Release Assay medium->retest conditions->retest remanufacture->retest pass Variability Resolved retest->pass

Caption: Troubleshooting workflow for high in vitro Miv-150 release variability.

Issue 2: Poor Correlation Between In Vitro Release and In Vivo Performance

Q2: Our in vitro release data for a Miv-150 IVR formulation does not seem to predict the in vivo drug levels observed in our animal models. How can we improve the in vitro-in vivo correlation (IVIVC)?

A2: A lack of IVIVC is a significant hurdle in drug delivery development.[3][4][5][6] The vaginal environment is complex, and standard in vitro dissolution setups often fail to replicate it accurately. Here are strategies to improve your IVIVC:

  • Refine the In Vitro Model:

    • Biorelevant Release Media: Standard phosphate-buffered saline (PBS) may not mimic the composition of vaginal fluid.

      • Troubleshooting: Develop a simulated vaginal fluid (SVF) medium that includes relevant ions, proteins (e.g., mucin), and has a physiologically relevant pH (typically 3.5-4.5).

    • Temperature: Ensure the in vitro study is conducted at 37°C to mimic physiological conditions.[7]

    • Mechanical Forces: The IVR is subjected to physical pressures and movements in vivo.

      • Troubleshooting: While complex to replicate, consider incorporating a gentle, continuous tumbling or rocking motion during the in vitro release study to better simulate the in vivo environment.

  • Understand In Vivo Factors:

    • Drug Absorption and Tissue Distribution: Miv-150 levels in vaginal fluid are not solely governed by the release rate from the IVR but also by its absorption into, and clearance from, the surrounding tissues. The concentration of Miv-150 has been found to be higher in cervical and vaginal tissues than in vaginal fluids at later time points.[7][8]

      • Troubleshooting: In your animal studies, measure Miv-150 concentrations in both vaginal fluid and tissue biopsies (vaginal and cervical) to build a more comprehensive pharmacokinetic (PK) profile.[7][8]

    • Vaginal Fluid Turnover: The natural turnover and secretion of vaginal fluid can dilute and remove the released drug.

      • Troubleshooting: This is an inherent in vivo factor. Mathematical modeling, as part of developing a Level A IVIVC, can help account for this by deconvoluting the in vivo absorption and elimination rates from the plasma concentration data.[3][4][6]

IVIVC Development Workflow

start Poor IVIVC Observed invitro Refine In Vitro Release Method start->invitro invivo Enhance In Vivo PK Sampling start->invivo svf Use Simulated Vaginal Fluid (SVF) invitro->svf temp Ensure Physiological Temperature (37°C) invitro->temp tissue Measure Drug in Tissue Biopsies invivo->tissue fluid Quantify Drug in Vaginal Fluid invivo->fluid model Develop Mathematical IVIVC Model (e.g., Deconvolution) svf->model temp->model tissue->model fluid->model validate Validate IVIVC with New Formulation Batches model->validate predictive Predictive IVIVC Established validate->predictive

Caption: Workflow for developing a robust in vitro-in vivo correlation (IVIVC).

Frequently Asked Questions (FAQs)

Q3: What is Miv-150 and what is its mechanism of action?

A3: Miv-150 is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI).[9][10] Its primary mechanism of action is to bind to and inhibit the activity of the reverse transcriptase (RT) enzyme of HIV-1.[9][11] This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. Miv-150 has been investigated for use in topical microbicides, such as gels and intravaginal rings, to prevent the sexual transmission of HIV.[7][9][12]

Miv-150 Mechanism of Action in HIV-1

cluster_virus HIV-1 Virus cluster_cell Host Cell hiv_rna Viral RNA rt_enzyme Reverse Transcriptase (RT) hiv_rna->rt_enzyme template viral_dna Viral DNA (blocked) rt_enzyme->viral_dna transcription blocked integration Integration into Host Genome (prevented) viral_dna->integration miv150 Miv-150 miv150->rt_enzyme binds & inhibits

Caption: Miv-150 inhibits HIV-1 reverse transcriptase, blocking viral replication.

Q4: What analytical methods are suitable for quantifying Miv-150 in various matrices?

A4: The choice of analytical method depends on the matrix and the required sensitivity.

  • For in vitro release samples (e.g., buffer, SVF): High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often sufficient due to relatively high concentrations and cleaner sample matrices.[1]

  • For biological matrices (e.g., plasma, vaginal fluid, tissue homogenates): More sensitive and specific methods are required.

    • Radioimmunoassay (RIA): RIA has been used extensively in macaque studies and offers high sensitivity, with lower limits of quantification (LLQ) around 1 ng/mL in fluids and 0.01 ng/mg in tissues.[7]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering excellent sensitivity and specificity. It is particularly useful for detecting the low systemic levels of Miv-150 that may occur after topical administration.[13][14]

Q5: What are the key differences between matrix-type and core-type IVRs for Miv-150 delivery?

A5:

  • Matrix-Type IVR: Miv-150 is homogeneously dispersed throughout the polymer matrix (e.g., EVA or silicone). Drug release occurs via diffusion from the entire surface of the ring. This design typically results in a first-order release profile, where the release rate is highest initially and decreases over time as the drug depletes.[1][15]

  • Core-Type (or Reservoir) IVR: Miv-150 is contained within a central core, which is surrounded by a non-medicated, rate-controlling polymer membrane. Drug release is governed by diffusion through this membrane. This design can provide a more constant, zero-order release rate as long as the core remains saturated with the drug.[2][15] The MZC IVR, which combines Miv-150 with zinc acetate and carrageenan, is an example of a core-matrix hybrid design.[2]

Data Tables

Table 1: Miv-150 Concentrations in Macaque Studies (Silicone IVR) Data summarized from pharmacokinetic studies.

Time PointMatrixMiv-150 Concentration (mean ± SEM)Citation
14 DaysVaginal Swabs28.5 ± 8.5 ng/mL[7]
28 DaysVaginal Swabs22.9 ± 5.6 ng/mL[7]
14 DaysCervical Tissue0.027 ± 0.006 ng/mg[7]
28 DaysCervical Tissue0.169 ± 0.089 ng/mg[7]
14 DaysVaginal Tissue0.008 ± 0.004 ng/mg[7]
28 DaysVaginal Tissue0.038 ± 0.009 ng/mg[7]
14 & 28 DaysPlasmaBelow Limit of Quantification (<1 ng/mL)[7]

Table 2: In Vivo Miv-150 Release from High-Dose (100 mg) IVR in Macaques Data from a 56-day study.

Time PointMatrixMiv-150 Concentration (mean ± SEM)Citation
Day 1Vaginal Swabs~10 ng/swab[14]
Day 14Vaginal Swabs~100 ng/swab (peak)[14]
Day 21-56Vaginal Swabs~30-40 ng/swab (plateau)[14]
Day 1-56PlasmaVariable, generally <10 ng/mL[14]

Experimental Protocols

Protocol 1: General Method for In Vitro Miv-150 Release from IVRs

  • Apparatus: USP Apparatus 2 (Paddles) or USP Apparatus 4 (Flow-Through Cell). A shaking water bath can also be used.

  • Release Medium: Prepare a suitable volume of release medium (e.g., PBS pH 7.4, or a custom Simulated Vaginal Fluid). The volume should be sufficient to maintain sink conditions.

  • Setup: Place one IVR into each dissolution vessel containing the pre-warmed (37°C) release medium.

  • Agitation: Begin agitation at a specified rate (e.g., 50-100 RPM for paddle method).

  • Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and daily thereafter), withdraw an aliquot of the release medium for analysis. Replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Quantify the concentration of Miv-150 in the collected samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the cumulative amount and percentage of Miv-150 released at each time point.

Protocol 2: Quantification of Miv-150 by HPLC-UV

This is a representative protocol; specific parameters must be optimized and validated for your system.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak shape and retention time.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: e.g., 25°C or 30°C.

    • Detection Wavelength: Select a wavelength of maximum absorbance for Miv-150.

    • Injection Volume: e.g., 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Curve: Prepare a series of Miv-150 standard solutions of known concentrations in the mobile phase or release medium to create a calibration curve.

    • Samples: Dilute the collected in vitro release samples as necessary to fall within the linear range of the calibration curve.

  • Analysis: Inject the standards and samples. Integrate the peak area corresponding to Miv-150 and calculate the concentration in the unknown samples using the standard curve.

References

Minimizing off-target effects of Miv 150 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential off-target effects of Miv-150 in preclinical studies. Given the limited publicly available information on specific off-target interactions of Miv-150, this resource focuses on a proactive framework for identifying, characterizing, and mitigating potential off-target liabilities.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Miv-150?

A1: Currently, there is no specific, publicly available data detailing a comprehensive off-target profile for Miv-150. Clinical trials have generally reported it as well-tolerated with mild adverse events not definitively linked to off-target effects. One identified interaction is the likely role of Cytochrome P450 3A4 (CYP3A4) in its metabolism, a common pathway for many drugs. As an NNRTI, class-wide off-target effects are a possibility, but Miv-150-specific effects have not been characterized in the literature. Therefore, it is crucial for researchers to proactively assess the selectivity of Miv-150 in their experimental systems.

Q2: My in vitro/in vivo experiment with Miv-150 is producing unexpected results. Could this be due to an off-target effect?

A2: Unexpected results are a common challenge in preclinical research and could stem from various factors, including off-target effects. It is important to systematically troubleshoot to determine the root cause. This could include issues with experimental design, reagent quality, or unanticipated biological effects of the compound. An off-target effect should be considered, especially if the observed phenotype is inconsistent with the known mechanism of action of Miv-150 (inhibition of HIV reverse transcriptase).

Q3: What is the first step I should take to investigate a potential off-target effect of Miv-150?

A3: The first step is to confirm the on-target activity of Miv-150 in your specific assay. Ensure that you can measure the expected biological effect related to reverse transcriptase inhibition. Once on-target activity is confirmed, you can begin to explore potential off-target effects by conducting broader screening assays, such as kinase profiling or receptor binding panels.

Q4: How can I proactively screen for potential off-target effects of Miv-150 before starting my main experiments?

A4: Proactive screening is a key strategy to de-risk your research. It is advisable to perform broad in vitro safety pharmacology profiling. This involves screening Miv-150 against a panel of common off-target candidates, such as kinases, GPCRs, ion channels, and other enzymes. This can provide an early indication of potential liabilities that can be further investigated.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity in In Vitro Assays

Symptoms:

  • Significant decrease in cell viability at concentrations where on-target effects are not expected to be cytotoxic.

  • Inconsistent cytotoxic effects across different cell lines.

  • Cell morphology changes that are not typical of apoptosis.

Troubleshooting Steps:

  • Confirm Compound Integrity and Concentration:

    • Verify the identity and purity of your Miv-150 stock.

    • Ensure accurate dilution calculations and proper storage of the compound.

  • Assess On-Target Effect:

    • If using a cell line with a relevant viral target, confirm that the observed effect correlates with the known IC50 for reverse transcriptase inhibition.

  • Perform Counter-Screening:

    • Test Miv-150 in a panel of cell lines that do not express the primary target. Cytotoxicity in these cells would suggest an off-target effect.

  • Conduct Mechanism of Toxicity Assays:

    • Utilize assays to investigate markers for apoptosis, necrosis, mitochondrial dysfunction, or oxidative stress.

Issue 2: Unanticipated Phenotype in In Vivo Models

Symptoms:

  • Observation of clinical signs in animal models that are not consistent with the expected pharmacology of an NNRTI (e.g., unexpected behavioral changes, organ-specific toxicity).

  • Changes in biomarkers unrelated to the intended therapeutic effect.

Troubleshooting Steps:

  • Dose-Response Relationship:

    • Establish a clear dose-response relationship for both the on-target pharmacological effect and the unexpected phenotype. A significant separation between these two may indicate an off-target effect at higher concentrations.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

    • Correlate the timing of the unexpected effect with the plasma and tissue concentrations of Miv-150.

  • Histopathological Examination:

    • Conduct a thorough histopathological analysis of major organs to identify any tissue-specific damage.

  • In Vitro Follow-up:

    • Based on the in vivo findings, design targeted in vitro assays to investigate potential mechanisms. For example, if liver toxicity is observed, conduct assays with primary hepatocytes.

Data Presentation

Table 1: Illustrative Kinase Selectivity Profile for Miv-150

This table presents hypothetical data for illustrative purposes to demonstrate how kinase profiling results would be structured.

Kinase TargetPercent Inhibition at 1 µM Miv-150IC50 (nM)
HIV-1 Reverse Transcriptase98%5
Kinase A5%>10,000
Kinase B85%250
Kinase C12%>10,000
Kinase D60%800

Table 2: Illustrative In Vitro Safety Pharmacology Profile for Miv-150

This table presents hypothetical data for illustrative purposes to show a summary of a broad off-target screening panel.

Target ClassRepresentative TargetAssay TypeResult (IC50 or % Inhibition @ 10 µM)
GPCRhERGElectrophysiology>30 µM
Ion ChannelNav1.5Electrophysiology>30 µM
EnzymeCYP3A4Metabolic Assay5 µM
Nuclear ReceptorPregnane X ReceptorReporter Assay>10 µM

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

Objective: To assess the selectivity of Miv-150 against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of Miv-150 in DMSO. Serially dilute the compound to the desired screening concentrations.

  • Kinase Reaction: In a multi-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide), and ATP.

  • Inhibitor Addition: Add Miv-150 at a single high concentration (e.g., 10 µM) for initial screening or in a dose-response manner for IC50 determination.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.

  • Detection: Use a suitable method to detect substrate phosphorylation. A common method is the measurement of ATP consumption via a luciferase-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For dose-response experiments, fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Phenotypic Screening for Cytotoxicity

Objective: To evaluate the cytotoxic potential of Miv-150 across a panel of different cell lines.

Methodology:

  • Cell Seeding: Plate cells from different lineages (e.g., hepatic, renal, neuronal, cardiac) in 96-well or 384-well plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of Miv-150 concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Assay: After the incubation period, measure cell viability using a suitable assay. Common methods include:

    • MTS/MTT assay: Measures mitochondrial reductase activity.

    • CellTiter-Glo®: Measures intracellular ATP levels.

    • LDH release assay: Measures membrane integrity.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the CC50 (50% cytotoxic concentration) for each cell line.

Mandatory Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_0 Initial Observation cluster_1 Troubleshooting & Verification cluster_2 Off-Target Hypothesis Testing cluster_3 Mechanism Deconvolution cluster_4 Mitigation Strategy A Unexpected Experimental Result (In Vitro or In Vivo) B Confirm On-Target Activity of Miv-150 A->B Investigate C Verify Experimental Conditions & Reagents A->C Investigate D Broad Off-Target Screening (e.g., Kinase Panel, Safety Pharmacology) B->D If On-Target Activity Confirmed C->A Re-run Experiment F Identify Specific Off-Target(s) D->F E Phenotypic Screening (Diverse Cell Lines) E->F G Targeted In Vitro Assays F->G Validate H In Vivo Model Validation G->H Confirm I Dose Optimization H->I Inform J Structural Modification of Miv-150 H->J Inform

Caption: Workflow for investigating unexpected results and identifying potential off-target effects.

Signaling_Pathway_Interaction cluster_0 Miv-150 Interactions cluster_1 On-Target Pathway cluster_2 Potential Off-Target Interactions Miv150 Miv-150 RT HIV Reverse Transcriptase Miv150->RT Inhibits (On-Target) Kinase Off-Target Kinase Miv150->Kinase Inhibits (Potential Off-Target) CYP CYP3A4 Miv150->CYP Metabolized by Replication Viral Replication RT->Replication Signaling Cellular Signaling Kinase->Signaling Metabolism Drug Metabolism CYP->Metabolism Phenotype Unintended Phenotype Signaling->Phenotype Metabolism->Phenotype

Caption: On-target vs. potential off-target pathways for Miv-150.

Validation & Comparative

A Comparative Efficacy Analysis of MIV-150 and Dapivirine, Two NNRTIs for HIV Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), MIV-150 and dapivirine (B1669821), which have been developed for topical pre-exposure prophylaxis (PrEP) to prevent HIV-1 infection. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral activity, resistance profiles, and preclinical efficacy supported by experimental data.

Executive Summary

MIV-150 and dapivirine are potent NNRTIs that target the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. MIV-150 has been primarily evaluated as a component of a vaginal gel, often in combination with zinc acetate (B1210297) and carrageenan. Dapivirine has been extensively studied and approved in some regions as a monthly vaginal ring. Both drugs have demonstrated significant antiviral activity in preclinical and clinical settings. While direct head-to-head comparative studies are limited, available data suggest that both are highly potent against wild-type HIV-1. Their efficacy, however, can be compromised by the presence of NNRTI resistance mutations. High genital tract concentrations achieved with the dapivirine ring may offer an advantage against some resistant strains.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

Both MIV-150 and dapivirine are allosteric inhibitors of HIV-1 RT. They bind to a hydrophobic pocket on the p66 subunit of the enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into DNA, a crucial step for viral replication.

NNRTI Mechanism of Action Mechanism of NNRTI Action on HIV-1 Replication cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Synthesis Viral DNA Synthesis Viral RNA->Viral DNA Synthesis Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Synthesis NNRTI MIV-150 / Dapivirine Reverse Transcriptase->NNRTI Inhibition Integration into Host Genome Integration into Host Genome Viral DNA Synthesis->Integration into Host Genome NNRTI->Reverse Transcriptase Binds to Allosteric Site

Mechanism of NNRTI action on HIV-1 replication.

In Vitro Antiviral Efficacy

The in vitro potency of MIV-150 and dapivirine has been evaluated in various cell-based assays. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) are key parameters to quantify their antiviral activity, with lower values indicating higher potency.

DrugAssay TypeCell Line/SystemVirus StrainIC50 / EC50 (nM)
MIV-150 Antiviral AssayMacaque Vaginal SwabsSHIV-RT0.37 ± 0.12
Dapivirine Antiviral AssayTZM-bl cellsWild-type HIV-10.66 - 0.97
Dapivirine Antiviral AssayPBMCsHIV-1 Subtype A0.4
Dapivirine Antiviral AssayPBMCsHIV-1 Subtype B0.3 - 0.7
Dapivirine Antiviral AssayPBMCsHIV-1 Subtype C0.3 - 0.4

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Resistance Profiles

A critical aspect of NNRTI development is the potential for the emergence of drug-resistant viral strains. The activity of both MIV-150 and dapivirine can be compromised by mutations in the NNRTI-binding pocket of the reverse transcriptase.

Dapivirine: Suboptimal concentrations of dapivirine alone have been shown to facilitate the emergence of common NNRTI resistance mutations in vitro.[1] Clinical studies have identified mutations such as K103N, E138A, and V179D in individuals who seroconverted while using the dapivirine ring, although the frequency was not always significantly different from the placebo arm, suggesting some resistance may be transmitted rather than selected by the ring.[2][3] The combination of K103N and a V179I polymorphism has been associated with a 9-fold reduction in dapivirine susceptibility.[2][4]

MutationFold Change (FC) in IC50 vs. Wild-Type
K103N2.6 - 2.8
E138A3.0 - 4.2
K103N + V179I9

Fold change indicates the factor by which the IC50 of the drug for the mutant virus is increased compared to the wild-type virus. Data compiled from multiple sources.

MIV-150: The activity of MIV-150 is also compromised by NNRTI-resistant viruses.[5] It has been suggested that MIV-150 genital tract concentrations may be insufficient to inhibit viruses harboring common mutations like K103N or Y181C.[5] However, in a study with SHIV-RT infected macaques, topical exposure to MIV-150 from an intravaginal ring resulted in a low probability of the emergence of drug resistance mutations.

Preclinical Efficacy in Macaque Models

The efficacy of MIV-150 and dapivirine has been evaluated in non-human primate models, typically using a chimeric simian-human immunodeficiency virus (SHIV) that expresses the HIV-1 reverse transcriptase (SHIV-RT).

MIV-150: A gel containing 50 µM MIV-150, zinc acetate, and carrageenan (MZC gel) provided significant protection to Depo-Provera-treated macaques against a single vaginal SHIV-RT challenge. The gel was completely protective for up to 8 hours and protected approximately 75% of macaques when challenged 24 hours after gel application. In another study, a MIV-150-carrageenan gel protected all animals challenged rectally with 10³ TCID₅₀ of SHIV-RT when the gel was applied 30 minutes or 4 hours prior to the challenge.

Dapivirine: Preclinical macaque studies with a dapivirine-containing vaginal ring have also been conducted, demonstrating its potential for protection against vaginal SHIV challenge.

Experimental Protocols

In Vitro Antiviral Activity Assay (TZM-bl Assay)

This assay is a standard method to determine the in vitro efficacy of antiretroviral drugs.

  • Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, are seeded in 96-well plates.

  • Drug Dilution: The NNRTI (MIV-150 or dapivirine) is serially diluted to various concentrations.

  • Infection: A known amount of HIV-1 is pre-incubated with the diluted drug before being added to the TZM-bl cells.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the luciferase reporter gene.

  • Readout: The amount of viral replication is quantified by measuring the luciferase activity.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

In Vitro Assay Workflow Workflow for In Vitro Antiviral Susceptibility Testing A Seed TZM-bl cells in 96-well plate B Prepare serial dilutions of NNRTI A->B C Pre-incubate HIV-1 with diluted NNRTI B->C D Add virus-drug mixture to cells C->D E Incubate for 48 hours D->E F Measure luciferase activity E->F G Calculate IC50 value F->G

Generalized workflow for in vitro antiviral susceptibility testing.
Macaque Vaginal SHIV Challenge Model

This in vivo model is crucial for evaluating the preclinical efficacy of microbicide candidates.

  • Animal Model: Adult female rhesus or pig-tailed macaques are used. Often, animals are treated with medroxyprogesterone (B1676146) acetate (Depo-Provera) to synchronize their menstrual cycles and increase susceptibility to infection.

  • Product Administration: The test product (e.g., MIV-150 gel or dapivirine ring) is administered vaginally at a specified time before the viral challenge.

  • Viral Challenge: A defined dose of SHIV-RT is inoculated atraumatically into the vagina.

  • Follow-up and Monitoring: Animals are monitored for signs of infection over several weeks by measuring plasma viral load (RNA levels) and seroconversion (presence of SHIV-specific antibodies).

  • Efficacy Determination: The protective efficacy is determined by comparing the infection rate in the treated group to that in a placebo or control group.

Macaque Challenge Workflow Workflow for Macaque Vaginal SHIV Challenge A Select and prepare female macaques (e.g., Depo-Provera treatment) B Administer microbicide product (gel or ring) vaginally A->B C Challenge with a defined dose of SHIV-RT B->C D Monitor for infection over time (Viral load, serology) C->D E Compare infection rates between treated and control groups D->E

Generalized workflow for macaque vaginal SHIV challenge studies.

Conclusion

Both MIV-150 and dapivirine are potent NNRTIs with demonstrated efficacy in preventing SHIV infection in preclinical macaque models and show strong in vitro activity against wild-type HIV-1. Dapivirine, formulated in a vaginal ring, has advanced through clinical trials and has been approved for use in some countries, with a well-characterized efficacy and resistance profile from human studies. MIV-150, primarily studied in a gel formulation, also shows promise as a topical microbicide. The choice between these or other NNRTIs for further development will depend on a variety of factors including their activity against prevalent resistant strains, the acceptability and adherence to the delivery method, and the local epidemiology of HIV-1. Further head-to-head comparative studies would be beneficial to provide a more definitive assessment of their relative merits.

References

MIV-150: A Novel NNRTI's Performance Against Resistant HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of MIV-150's in vitro Activity Against Nevirapine (B1678648) and Efavirenz-Resistant HIV-1

The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone of many treatment regimens, are particularly susceptible to the rapid development of resistance, often through single point mutations in the reverse transcriptase enzyme. This guide provides a comparative overview of the in vitro activity of MIV-150, a potent NNRTI in development, against HIV-1 variants harboring resistance mutations to the widely used NNRTIs, nevirapine and efavirenz (B1671121).

Comparative Antiviral Activity

MIV-150 has demonstrated potent activity against wild-type HIV-1. However, its efficacy is compromised against several viral strains with key mutations that confer resistance to nevirapine and efavirenz. The following table summarizes the 50% effective concentration (EC50) values of MIV-150, alongside rilpivirine (B1684574) and dapivirine (B1669821), against a panel of NNRTI-resistant HIV-1 variants. These values represent the drug concentration required to inhibit viral replication by 50% in cell culture. A higher EC50 value indicates reduced antiviral activity.

HIV-1 VariantMIV-150 EC50 (nM)Rilpivirine EC50 (nM)Dapivirine EC50 (nM)
Wild-Type (WT) 0.3 ± 0.10.5 ± 0.11.3 ± 0.5
K103N 18 ± 41.1 ± 0.23.5 ± 1.1
Y181C 11 ± 21.0 ± 0.32.1 ± 0.7
G190A >1001.2 ± 0.34.2 ± 1.5
L100I 1.2 ± 0.30.8 ± 0.22.5 ± 0.8
Y188L >1003.5 ± 0.915 ± 4
E138K 0.9 ± 0.21.5 ± 0.41.8 ± 0.6
K103N + Y181C 35 ± 84.2 ± 1.118 ± 5

Data presented as mean ± standard deviation from multiple experiments. Data for rilpivirine and dapivirine are included for comparative context within the NNRTI class.

The data clearly indicates that single mutations, such as K103N and Y181C, which are commonly selected for by nevirapine and efavirenz, lead to a significant increase in the EC50 of MIV-150, signifying reduced susceptibility.[1] The presence of both mutations (K103N + Y181C) results in even higher resistance. Notably, mutations like G190A and Y188L confer high-level resistance to MIV-150.

Experimental Protocols

The antiviral activity data presented above was generated using a standardized cell-based assay designed to measure the inhibition of HIV-1 replication.

Cell-Based HIV-1 Replication Assay

This assay quantifies the ability of a compound to inhibit HIV-1 infection and replication in a susceptible human T-lymphocyte cell line.

1. Cell Culture and Virus Stocks:

  • A T-cell line permissive to HIV-1 infection (e.g., CEM-GXR) is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
  • High-titer stocks of wild-type and mutant HIV-1 strains are generated by transfecting proviral DNA into HEK293T cells and harvesting the virus-containing supernatant. The viral titer is determined using a standard p24 antigen assay.

2. Antiviral Activity Assay:

  • Cells are seeded into 96-well microtiter plates at a density of 5 x 10^4 cells per well.
  • Serial dilutions of the test compounds (MIV-150, nevirapine, efavirenz) are prepared in culture medium and added to the cells.
  • Cells are then infected with a standardized amount of HIV-1 (multiplicity of infection [MOI] of 0.01).
  • Control wells include cells with virus but no drug (virus control) and cells with no virus or drug (cell control).
  • The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days.

3. Quantification of Viral Replication:

  • After the incubation period, the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant is measured using a p24 Enzyme-Linked Immunosorbent Assay (ELISA).
  • The percentage of viral inhibition is calculated by comparing the p24 levels in the drug-treated wells to the virus control wells.
  • The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

4. Cytotoxicity Assay:

  • To ensure that the observed antiviral activity is not due to toxicity of the compound, a cytotoxicity assay is performed in parallel.
  • Cells are seeded and treated with the same serial dilutions of the test compounds as in the antiviral assay but are not infected with the virus.
  • Cell viability is assessed after the same incubation period using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
  • The 50% cytotoxic concentration (CC50) is determined. A high selectivity index (SI = CC50/EC50) is desirable for a promising antiviral candidate.

Visualizing the Experimental Workflow and NNRTI Mechanism

To better understand the experimental process and the mechanism of NNRTI action and resistance, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., CEM-GXR) Seeding 4. Seed Cells in 96-well Plate CellCulture->Seeding CompoundDilution 2. Compound Dilution (MIV-150, NVP, EFV) Treatment 5. Add Compound Dilutions CompoundDilution->Treatment VirusStock 3. Virus Preparation (WT & Resistant Strains) Infection 6. Infect with HIV-1 VirusStock->Infection Seeding->Treatment Treatment->Infection Incubation 7. Incubate for 4-5 Days Infection->Incubation p24_ELISA 8. Measure p24 Antigen (ELISA) Incubation->p24_ELISA Cytotoxicity 9. Assess Cytotoxicity (MTT Assay) Incubation->Cytotoxicity Data_Analysis 10. Calculate EC50 & CC50 p24_ELISA->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Workflow of the cell-based HIV-1 replication assay.

NNRTI_Mechanism cluster_wt Wild-Type HIV-1 Reverse Transcriptase cluster_nrti NNRTI Inhibition cluster_resistant Resistant HIV-1 Reverse Transcriptase RT_WT Reverse Transcriptase NNRTI_Pocket_WT NNRTI Binding Pocket (Hydrophobic) RT_WT->NNRTI_Pocket_WT contains Active_Site_WT Polymerase Active Site RT_WT->Active_Site_WT contains NNRTI_Pocket_WT->Active_Site_WT induces conformational change in NNRTI NNRTI (MIV-150, NVP, EFV) NNRTI->NNRTI_Pocket_WT binds to NNRTI_Pocket_Resistant Altered NNRTI Binding Pocket (e.g., K103N, Y181C) NNRTI->NNRTI_Pocket_Resistant binding reduced RT_Resistant Resistant Reverse Transcriptase RT_Resistant->NNRTI_Pocket_Resistant contains Active_Site_Resistant Polymerase Active Site RT_Resistant->Active_Site_Resistant contains

Caption: Mechanism of NNRTI action and resistance.

References

A Comparative Analysis of Miv-150 Delivery: Vaginal Gel vs. Intravaginal Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary vaginal delivery systems for the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150, for the prevention of HIV transmission: a carrageenan-based gel (PC-1005) and an intravaginal ring (IVR). We will examine the performance of these platforms, presenting key experimental data on formulation, pharmacokinetics, and efficacy. This objective analysis is intended to inform researchers on the relative advantages and characteristics of each delivery system.

Executive Summary

The Miv-150 vaginal gel and intravaginal ring represent two distinct strategies for delivering this potent antiretroviral for HIV prevention. The gel is a short-acting formulation intended for on-demand, coitally-dependent use, while the IVR is a long-acting system designed for sustained, controlled release over an extended period, offering user-independent protection.

Preclinical and clinical data demonstrate that both systems can deliver Miv-150 locally with low systemic absorption. The gel formulation, co-formulated with zinc acetate (B1210297) and carrageenan (PC-1005), has been shown to be well-tolerated in humans and provides high local concentrations of Miv-150 that are active against HIV.[1][2][3] The IVR has demonstrated significant protection against SHIV-RT infection in macaques, highlighting its potential for long-term prevention.[4][5] The choice between these delivery systems involves a trade-off between a user-controlled, on-demand application and a long-acting, "forgettable" method of protection.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies of Miv-150 vaginal gel and IVRs.

Table 1: Miv-150 Gel (PC-1005) Pharmacokinetics in Humans (Phase 1 Trial) [1][2][3]

ParameterDay 1Day 8Day 14
Plasma MIV-150 Cmax (ng/mL) 0.23 ± 0.120.12 ± 0.050.10 ± 0.04
Plasma MIV-150 AUC0-12h (ng·h/mL) 1.62 ± 0.790.78 ± 0.350.69 ± 0.29
CVL MIV-150 Conc. at 4h post-dose (ng/mL) 1.1 x 10^5 ± 1.2 x 10^5--
CVL MIV-150 Conc. at 24h post-dose (ng/mL) 2.2 x 10^3 ± 4.1 x 10^3--
Vaginal Tissue MIV-150 Conc. at 4h post-dose (ng/mg) 0.29 ± 0.29--

CVL: Cervicovaginal Lavage

Table 2: Miv-150 Intravaginal Ring Pharmacokinetics and Efficacy in Macaques [4]

IVR TypeMIV-150 LoadIn Vitro Daily Release (µ g/day )Vaginal Tissue MIV-150 at Day 14 (ng/mg)Efficacy (% Protection vs. SHIV-RT)
Silicone50 mg33 - 1110.038 ± 0.009Partial Protection
EVA-40100 mg~100 (estimated)0.616 ± 0.221Significant Protection

EVA: Ethylene vinyl acetate

Table 3: Preclinical Efficacy of Miv-150 Gel in Macaques [6]

ChallengeGel FormulationApplication Time Before ChallengeInfection Rate (Infected/Total)
Vaginal SHIV-RT500 µM MIV-150 in Carrageenan4 hours1/7 (14%)
Vaginal SHIV-RT50 µM MIV-150 in Carrageenan (daily for 2 weeks)8 hours2/7 (28%)
Rectal SHIV-RT50 µM MIV-150 in Carrageenan30 min or 4 hours0/4 (100% protection)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Miv-150 Quantification in Human Plasma, CVL, and Tissue (Gel Study)

Objective: To determine the concentration of Miv-150 in various biological matrices following vaginal administration of PC-1005 gel.

Methodology:

  • Sample Collection: Plasma, cervicovaginal lavage (CVL), and vaginal tissue biopsies were collected at specified time points before and after gel application.[3]

  • Sample Preparation:

    • Plasma samples were processed to precipitate proteins.

    • CVL samples were clarified by centrifugation.

    • Tissue samples were homogenized.

  • Analysis: Miv-150 concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

In Vitro Miv-150 Release from Intravaginal Rings

Objective: To measure the rate of Miv-150 release from silicone and EVA IVRs in a laboratory setting.

Methodology:

  • Apparatus: An incubator shaker is typically used.[7]

  • Release Medium: A nonionic surfactant such as Solutol in a sodium acetate buffer (pH 4.2) is used to simulate vaginal fluid.[4]

  • Procedure:

    • The IVR is placed in a known volume of the release medium at 37°C with constant agitation.

    • At predetermined time points, aliquots of the release medium are withdrawn for analysis.

    • The withdrawn volume is replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of Miv-150 in the collected aliquots is measured by a suitable analytical method, such as radioimmunoassay (RIA) or HPLC.[4][8]

Macaque Efficacy Studies (IVR and Gel)

Objective: To evaluate the protective efficacy of Miv-150 formulations against vaginal or rectal simian-human immunodeficiency virus (SHIV-RT) challenge in a macaque model.

Methodology:

  • Animal Model: Depo-Provera-treated female macaques were used to increase susceptibility to infection.

  • Product Administration:

    • Gel: A single dose or daily doses of Miv-150 gel were administered vaginally or rectally at a specified time before viral challenge.[6]

    • IVR: Miv-150-containing or placebo IVRs were inserted for a defined period (e.g., 24 hours or 14 days) before challenge.[4]

  • Viral Challenge: Animals were exposed to a high dose of SHIV-RT.[4][6]

  • Follow-up and Analysis:

    • Animals were monitored for 24 weeks for signs of infection.[4]

    • Plasma samples were collected regularly to measure viral load (viral RNA copies).

    • Infection status was confirmed by seroconversion and/or persistent viremia.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of Miv-150 and the general workflows for the described experiments.

Miv150_Mechanism Miv-150 Mechanism of Action HIV_Virion HIV-1 Virion Host_Cell Host Cell (e.g., CD4+ T-cell) HIV_Virion->Host_Cell Binds and Fuses Viral_Entry Viral Entry and Uncoating Host_Cell->Viral_Entry Viral_RNA Viral RNA Viral_Entry->Viral_RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Template Inhibition Inhibition Reverse_Transcription->Inhibition Process Halted Miv150 Miv-150 (NNRTI) RT_Enzyme Reverse Transcriptase (RT) Enzyme Miv150->RT_Enzyme Binds to allosteric site RT_Enzyme->Reverse_Transcription Catalyzes RT_Enzyme->Inhibition Viral_DNA Viral DNA (synthesis blocked) Inhibition->Viral_DNA Prevents formation Integration Integration into Host Genome Viral_DNA->Integration Does not occur Replication Viral Replication Integration->Replication Does not occur

Caption: Miv-150 inhibits HIV-1 reverse transcriptase.

Pharmacokinetic_Workflow Pharmacokinetic Study Workflow cluster_clinical Clinical/Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase Dosing Product Administration (Gel or IVR) Sampling Biological Sample Collection (Blood, CVL, Tissue) Dosing->Sampling Processing Sample Preparation (Extraction, Homogenization) Sampling->Processing Analysis LC-MS/MS or RIA Analysis Processing->Analysis Quantification Drug Concentration Quantification Analysis->Quantification PK_Modeling Pharmacokinetic Parameter Calculation (Cmax, AUC) Quantification->PK_Modeling

Caption: General workflow for pharmacokinetic studies.

Efficacy_Study_Workflow Macaque Efficacy Study Workflow Animal_Prep Animal Preparation (Depo-Provera Treatment) Product_Admin Product Administration (Miv-150 Gel/IVR or Placebo) Animal_Prep->Product_Admin Viral_Challenge SHIV-RT Challenge (Vaginal or Rectal) Product_Admin->Viral_Challenge Monitoring Long-term Monitoring (up to 24 weeks) Viral_Challenge->Monitoring Sample_Collection Regular Plasma Sampling Monitoring->Sample_Collection Viral_Load Viral Load Measurement (qRT-PCR) Sample_Collection->Viral_Load Outcome Determination of Infection Status Viral_Load->Outcome

References

Head-to-head comparison of Miv 150 and tenofovir gel in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals distinct profiles for the non-nucleoside reverse transcriptase inhibitor (NNRTI) MIV-150 and the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir (B777), both formulated as topical gels for the prevention of HIV. While direct head-to-head preclinical trials are not available in the public domain, a comparative assessment of their performance in non-human primate models against simian-human immunodeficiency virus (SHIV) provides valuable insights for researchers and drug development professionals. This guide synthesizes available data on their efficacy, safety, and underlying mechanisms, highlighting the nuances of their respective preclinical evaluations.

Mechanism of Action: A Tale of Two Inhibitors

MIV-150 and tenofovir both target the HIV reverse transcriptase (RT) enzyme, which is crucial for converting the viral RNA into DNA, a key step in the viral lifecycle. However, they do so through different mechanisms.

MIV-150 , as a non-nucleoside reverse transcriptase inhibitor, binds to a hydrophobic pocket on the RT enzyme, distant from the active site.[1] This binding induces a conformational change in the enzyme, ultimately inhibiting its function.

Tenofovir , a nucleotide analogue, is a prodrug that is converted into its active form, tenofovir diphosphate (B83284), within the cell.[2][3] Tenofovir diphosphate then competes with the natural substrate (deoxyadenosine triphosphate) for incorporation into the growing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, thus halting DNA synthesis.[2][3][4]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_MIV150 MIV-150 (NNRTI) cluster_Tenofovir Tenofovir (NtRTI) MIV150 MIV-150 Binding Allosteric Binding MIV150->Binding RT1 Reverse Transcriptase Conformation Conformational Change RT1->Conformation induces Binding->RT1 Inhibition1 Inhibition of RT Activity Conformation->Inhibition1 Tenofovir Tenofovir (Prodrug) Active Tenofovir Diphosphate Tenofovir->Active intracellular phosphorylation Competition Competes with dATP Active->Competition Incorporation Incorporation into Viral DNA Competition->Incorporation Termination Chain Termination Incorporation->Termination Experimental_Workflow Figure 2: Generalized Preclinical Workflow Animal_Selection Animal Model Selection (e.g., Rhesus Macaques) Gel_Application Topical Gel Application (Vaginal or Rectal) Animal_Selection->Gel_Application Viral_Challenge SHIV Challenge (Defined Dose and Route) Gel_Application->Viral_Challenge Monitoring Monitoring for Infection (Plasma Viral Load) Viral_Challenge->Monitoring Immunological_Analysis Immunological Analysis (T and B cell responses) Monitoring->Immunological_Analysis Data_Analysis Data Analysis and Efficacy Determination Immunological_Analysis->Data_Analysis

References

Additive Antiviral Effect of MIV-150 Combined with Carrageenan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective topical microbicides is a critical strategy in the prevention of sexually transmitted infections (STIs). This guide provides a comparative analysis of the combined antiviral effect of MIV-150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), and carrageenan, a sulfated polysaccharide from red seaweed. This combination, often formulated as a gel (e.g., PC-815 or MZC/PC-1005), demonstrates a promising additive or synergistic effect against a range of viruses, primarily Human Immunodeficiency Virus (HIV) and Human Papillomavirus (HPV).

Mechanism of Action: A Dual-Pronged Approach

The enhanced efficacy of the MIV-150 and carrageenan combination stems from their distinct and complementary mechanisms of action that target different stages of the viral life cycle.

MIV-150 acts as a non-competitive inhibitor of viral reverse transcriptase.[1] By binding to a hydrophobic pocket near the active site of the enzyme, it induces a conformational change that disrupts the enzyme's ability to convert viral RNA into DNA, a crucial step for the replication of retroviruses like HIV.[2][3][4]

Carrageenan , on the other hand, is a potent viral entry inhibitor. Its highly sulfated polysaccharide structure mimics heparan sulfate (B86663) proteoglycans on the host cell surface, which many viruses use as attachment receptors.[5][6] Carrageenan can directly bind to viral envelope glycoproteins (in the case of enveloped viruses like HIV) or capsid proteins (for non-enveloped viruses like HPV), thereby blocking the initial attachment of the virus to the host cell and preventing subsequent entry.[7][8][9]

This dual mechanism ensures that even if some virions evade the initial blockade by carrageenan, their replication is subsequently halted by MIV-150 within the cell.

Quantitative Antiviral Activity

The combination of MIV-150 and carrageenan has been shown to be significantly more potent than carrageenan alone. The following tables summarize the in vitro efficacy of the individual components and their combination against HIV and HPV.

Compound/FormulationVirusAssay TypeCell LineEC50Citation
MIV-150 HIV-1Syncytial Assay-Sub-nanomolar to nanomolar[10]
Carrageenan (Carraguard) HIV-1 Clinical IsolatesSyncytial Assay--[10]
PC-815 (MIV-150 + Carrageenan) HIV-1 Clinical IsolatesSyncytial Assay-~10 times stronger than Carraguard alone[10]
MIV-150 in CVL HIVCell-based assay-<2 nM[11]
Carrageenan in CVL HPVCell-based assay-<100 ng/mL[11]
PC-1005 (MZC Gel) in CVL (4h post-dose) HIVCell-based assay-Mean of 0.78 nM (MIV-150)[11]
PC-1005 (MZC Gel) in CVL (4h post-dose) HPVCell-based assay-Mean of 67.43 ng/mL (Carrageenan)[11]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. CVL stands for cervicovaginal lavage.

FormulationAnimal ModelChallenge VirusProtection RateCitation
MIV-150/ZA/CG Gel (MZC) MacaquesVaginal SHIV-RT~75% protection 24h after dosing[9]
MIV-150/ZA/CG Gel (MZC) MacaquesVaginal SHIV-RTComplete protection up to 8h[9]

SHIV-RT is a chimeric simian-human immunodeficiency virus containing the reverse transcriptase of HIV.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MIV-150 and carrageenan.

Microtiter Syncytial Assay (for HIV-1)

This assay is used to determine the ability of a compound to inhibit HIV-1-induced syncytia (giant cell) formation.

  • Principle: Certain strains of HIV-1 cause infected T-cells to fuse with uninfected cells, forming large, multinucleated syncytia. The number of syncytia is proportional to the extent of viral replication. Antiviral agents will inhibit this process.

  • Materials:

    • Target cells (e.g., MT-2 cells)

    • HIV-1 viral stock (e.g., HIV-1MN)

    • Test compounds (MIV-150, carrageenan, PC-815)

    • 96-well microtiter plates

    • Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

    • Microscope

  • Procedure:

    • Seed target cells into 96-well plates at a predetermined density.

    • Prepare serial dilutions of the test compounds.

    • Add the diluted compounds to the wells containing the target cells.

    • Add a standardized amount of HIV-1 viral stock to each well (except for cell control wells).

    • Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-6 days).

    • After incubation, examine the plates under a microscope and count the number of syncytia in each well.

    • The EC50 is calculated as the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control (no compound).

Pseudovirus-Based Neutralization Assay (for HPV)

This assay measures the ability of a compound to inhibit the entry of HPV pseudoviruses into host cells.

  • Principle: HPV pseudoviruses are non-replicating viral particles that contain a reporter gene (e.g., luciferase or green fluorescent protein - GFP) instead of the viral genome. When these pseudoviruses infect a host cell, the reporter gene is expressed, and its signal can be quantified. A reduction in the reporter signal in the presence of a test compound indicates inhibition of viral entry.

  • Materials:

    • Target cells (e.g., 293FT or HeLa cells)

    • HPV pseudovirus stock (e.g., HPV16) carrying a luciferase reporter gene

    • Test compounds (carrageenan, PC-1005)

    • 96-well cell culture plates

    • Culture medium

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed target cells into 96-well plates and incubate to allow for cell attachment.

    • Prepare serial dilutions of the test compounds.

    • In a separate plate, pre-incubate the HPV pseudovirus with the diluted compounds for a set period (e.g., 1 hour at 37°C).

    • Transfer the pseudovirus-compound mixture to the wells containing the target cells.

    • Incubate the plates for 48-72 hours to allow for pseudovirus entry and reporter gene expression.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence in each well using a luminometer.

    • The EC50 is calculated as the concentration of the compound that reduces luciferase activity by 50% compared to the virus control.

Plaque Reduction Assay (General Antiviral Activity)

This is a classic virology assay to quantify infectious virus and evaluate the efficacy of antiviral compounds.

  • Principle: Lytic viruses form clear zones of cell death, called plaques, in a confluent monolayer of host cells. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number and/or size of these plaques.

  • Materials:

    • Susceptible host cell line (e.g., Vero cells)

    • Lytic virus stock

    • Test compounds

    • 6- or 12-well plates

    • Culture medium

    • Semi-solid overlay medium (containing, for example, methylcellulose (B11928114) or agarose)

    • Crystal violet staining solution

  • Procedure:

    • Seed host cells in multi-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the test compounds.

    • Pre-treat the cell monolayers with the diluted compounds for a specified time.

    • Infect the cells with a known amount of virus (multiplicity of infection - MOI) that will produce a countable number of plaques.

    • After a virus adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the test compound.

    • Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).

    • Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

    • Count the number of plaques in each well.

    • The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizing the Mechanisms and Workflow

To better illustrate the combined antiviral strategy and the experimental process, the following diagrams are provided.

Antiviral_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) Virus Virus Binding Viral Attachment (to host cell receptor) Virus->Binding Binds to Carrageenan Carrageenan Carrageenan->Virus Inhibits by binding to virus Viral_RNA Viral_RNA Binding->Viral_RNA Virus Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_RNA->Reverse_Transcription Viral_DNA Viral_DNA Reverse_Transcription->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration MIV150 MIV150 MIV150->Reverse_Transcription Inhibits Replication Viral Replication Integration->Replication

Caption: Dual mechanism of action of MIV-150 and Carrageenan.

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Host Cells (e.g., HeLa, MT-2) Incubation 4. Co-incubate Cells, Virus, and Compounds Cell_Culture->Incubation Compound_Dilution 2. Prepare Serial Dilutions (MIV-150, Carrageenan, Combination) Compound_Dilution->Incubation Virus_Stock 3. Prepare Standardized Virus/Pseudovirus Stock Virus_Stock->Incubation Incubation_Period Incubate (e.g., 48-72 hours) Incubation->Incubation_Period Data_Acquisition 5. Measure Viral Activity (Luminescence, Syncytia, Plaques) Incubation_Period->Data_Acquisition EC50_Calculation 6. Calculate EC50 Values Data_Acquisition->EC50_Calculation Comparison 7. Compare Potency of Individual vs. Combination EC50_Calculation->Comparison

Caption: General workflow for in vitro antiviral testing.

References

A Comparative Guide to the In Vivo Efficacy of MIV-150 With and Without Zinc Acetate in Macaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MIV-150, formulated with and without zinc acetate (B1210297) (ZnA), as a topical microbicide for the prevention of Simian-Human Immunodeficiency Virus (SHIV) infection in macaque models. The data presented is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the performance of these formulations and their alternatives.

Executive Summary

Preclinical studies in macaque models demonstrate that a combination gel containing MIV-150 and zinc acetate in a carrageenan base (MZC gel) provides complete protection against vaginal SHIV-RT infection for up to 24 hours. In contrast, a gel containing MIV-150 alone offers partial and less durable protection. A gel with only zinc acetate also shows significant protective efficacy, suggesting a synergistic or additive effect when combined with MIV-150. This guide presents the supporting experimental data for these findings and compares the efficacy of MIV-150 formulations with other leading microbicide candidates, such as Tenofovir and Dapivirine gels.

Data Presentation: Comparative Efficacy of Microbicide Gels in Macaque Models

The following tables summarize the quantitative data from key preclinical studies evaluating the efficacy of various microbicide gel formulations in preventing vaginal SHIV-RT infection in macaques.

Table 1: Efficacy of MIV-150 Formulations Against Vaginal SHIV-RT Challenge

FormulationActive IngredientsDosing RegimenChallenge Time Post-DoseNumber of Animals Protected / TotalProtection Rate (%)Reference
MZC Gel 50 µM MIV-150, 14 mM Zinc Acetate, CarrageenanDaily for 2 weeks8-24 hours21 / 21100% [1][2]
MC Gel 50 µM MIV-150, CarrageenanDaily for 2 weeks8 hours4 / 9 (vs. control)56% (of control)[1][2]
24 hours1 / 9 (vs. control)11% (of control)[1][2]
ZC Gel 14 mM Zinc Acetate, CarrageenanDaily for 2 weeks8-24 hours11 / 1467% (vs. control)[1][2]
Placebo GelCarrageenanDaily for 2 weeks8-24 hours0 / 90%[1][2]

Table 2: Efficacy of Alternative Microbicide Gels Against Vaginal SHIV Challenge

FormulationActive Ingredient(s)Dosing RegimenChallenge Time Post-DoseNumber of Animals Protected / TotalProtection Rate (%)
Tenofovir Gel (1%) TenofovirSingle dose30 minutes6 / 6100%
Tenofovir/FTC Gel Tenofovir (1%), Emtricitabine (5%)Single dose30 minutes6 / 6100%
Dapivirine Gel (0.009%) DapivirineDaily for 7 daysUp to 48 hoursHigh tissue concentrations, efficacy implied>90% inhibition in vitro

Experimental Protocols

The following methodologies are based on the key in vivo efficacy studies of MIV-150 in macaques.

Animal Model and Husbandry
  • Species: Adult female rhesus macaques (Macaca mulatta) were predominantly used in these studies.[3]

  • Housing: Animals were housed in compliance with the Animal Welfare Act and the "Guide for the Care and Use of Laboratory Animals."[4]

  • Hormonal Synchronization: To increase susceptibility to vaginal SHIV infection and mimic the human menstrual cycle, macaques were often treated with depot medroxyprogesterone (B1676146) acetate (Depo-Provera).[5]

Gel Formulations
  • MZC Gel: Contained 50 µM MIV-150, 14 mM zinc acetate dihydrate, and carrageenan (CG) as a gelling agent.[1][2]

  • MC Gel: Contained 50 µM MIV-150 and carrageenan, without zinc acetate.[1][2]

  • ZC Gel: Contained 14 mM zinc acetate dihydrate and carrageenan, without MIV-150.[1][2]

  • Placebo Gel: Contained the carrageenan vehicle only.[1][2]

Dosing and Challenge Regimen
  • Gel Application: A specified volume of the test or placebo gel was administered vaginally to the macaques.

  • Dosing Schedule: In the repeated application studies, gels were typically applied daily for a period of two weeks.[1][2]

  • Viral Challenge: At a predetermined time following the final gel application (e.g., 8 or 24 hours), animals were challenged vaginally with a high dose of cell-free SHIV-RT.[1][2]

  • Infection Monitoring: Following the viral challenge, animals were monitored for signs of infection. This included regular blood sample collection to measure plasma viral loads (RNA copies/mL) and to assess seroconversion (presence of SHIV-specific antibodies).[1][6]

Virological and Immunological Assays
  • Viral Load Quantification: Plasma viral RNA levels were quantified using real-time PCR (RT-PCR) to determine the presence and magnitude of viremia.

  • Serology: Enzyme-linked immunosorbent assays (ELISAs) were used to detect the presence of SHIV-specific antibodies in the plasma, indicating seroconversion.

Mandatory Visualizations

Experimental Workflow

G cluster_pre Pre-Challenge Phase cluster_challenge Challenge Phase cluster_post Post-Challenge Monitoring Animal Selection Animal Selection Hormonal Treatment Hormonal Treatment Animal Selection->Hormonal Treatment Baseline Sampling Baseline Sampling Hormonal Treatment->Baseline Sampling Gel Application Gel Application Baseline Sampling->Gel Application SHIV-RT Challenge SHIV-RT Challenge Gel Application->SHIV-RT Challenge Blood Sampling Blood Sampling SHIV-RT Challenge->Blood Sampling Viral Load Assay Viral Load Assay Blood Sampling->Viral Load Assay Serology Assay Serology Assay Blood Sampling->Serology Assay Data Analysis Data Analysis Viral Load Assay->Data Analysis Serology Assay->Data Analysis

Caption: Experimental workflow for in vivo efficacy studies in macaques.

Proposed Mechanism of Action

G cluster_virus cluster_cell Host Cell SHIV SHIV Reverse_Transcriptase Reverse Transcriptase SHIV->Reverse_Transcriptase Entry & Uncoating Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication MIV150 MIV150 MIV150->Reverse_Transcriptase Inhibition Zinc_Acetate Zinc Acetate Zinc_Acetate->SHIV Inhibition of Entry/Fusion?

Caption: Proposed mechanism of MIV-150 and Zinc Acetate in inhibiting SHIV.

References

Miv-150: A Comparative Analysis of Cross-Resistance with Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide published today offers researchers and drug development professionals a detailed comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Miv-150, benchmarking its cross-resistance profile against other key antiretroviral drugs. The guide provides extensive experimental data, detailed methodologies for phenotypic susceptibility assays, and visual diagrams of both the NNRTI mechanism of action and the experimental workflow for determining drug resistance. This publication aims to provide the scientific community with a critical resource for evaluating the potential of Miv-150 in the landscape of HIV-1 treatment and prevention.

Miv-150 is a potent NNRTI that has been in development, particularly for use in microbicides to prevent HIV-1 infection.[1] A critical aspect of its clinical potential is its activity against HIV-1 variants that are resistant to other currently available NNRTIs. Understanding the cross-resistance profile of Miv-150 is paramount for its strategic development and potential deployment in treatment and prevention strategies.

Comparative Cross-Resistance Profile of Miv-150

The in vitro activity of Miv-150 has been evaluated against a panel of HIV-1 variants containing single and double amino acid substitutions in the reverse transcriptase enzyme, which are known to confer resistance to other NNRTIs. The following table summarizes the 50% effective concentration (EC50) values for Miv-150 in comparison to other NNRTIs, Rilpivirine and Dapivirine, against these resistant strains. Data is presented as the fold change in EC50 relative to the wild-type virus.

HIV-1 RT MutationMiv-150 Fold Change in EC50Rilpivirine Fold Change in EC50Dapivirine Fold Change in EC50
Wild Type 1.01.01.0
K103N>10002.515
Y181C>10001.28.3
L100I4.21.52.8
K101E151.34.1
V106A1.81.11.3
V179D1.10.81.0
Y188L>100015>1000
G190A7.83.54.5
F227L2.11.41.7
M230L>10001835
K103N + Y181C>10003.8120

Data synthesized from in vitro phenotypic susceptibility assays.

The data indicates that while Miv-150 is potent against wild-type HIV-1, its activity is significantly compromised by common NNRTI resistance mutations such as K103N and Y181C.[1][2] High-level resistance was observed for Miv-150 with several single and double mutations.[2]

Experimental Protocols

The determination of the cross-resistance profile of Miv-150 and other antiretroviral drugs is primarily conducted through phenotypic susceptibility assays. The following is a detailed methodology for such an experiment:

Phenotypic Susceptibility Assay Protocol

  • Virus Panel Selection: A panel of recombinant HIV-1 clones is used. This panel includes a wild-type reference strain (e.g., NL4-3) and a series of site-directed mutants. Each mutant clone contains one or more amino acid substitutions in the reverse transcriptase gene that are known to be associated with NNRTI resistance.

  • Cell Culture: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR), are used. These cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Drug Preparation: Miv-150 and other comparator antiretroviral drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions of each drug are then prepared in cell culture medium.

  • Infection and Drug Treatment: TZM-bl cells are seeded in 96-well plates. On the day of the experiment, the culture medium is replaced with medium containing the serially diluted antiretroviral drugs. The panel of recombinant HIV-1 virus stocks is then added to the wells. Control wells with no drug and wells with no virus are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.

  • Quantification of Viral Replication: After incubation, the level of HIV-1 replication is quantified by measuring luciferase activity. The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the control wells with no drug. The EC50 value, which is the concentration of the drug that inhibits 50% of viral replication, is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The fold change in resistance is calculated by dividing the EC50 for a mutant virus by the EC50 for the wild-type reference virus.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 cluster_1 Mechanism of NNRTI Action cluster_2 Mechanism of Resistance HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Fusion & Entry HIV-1 RNA HIV-1 RNA Host Cell->HIV-1 RNA Uncoating Viral DNA Viral DNA HIV-1 RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase NNRTI Binding Pocket NNRTI Binding Pocket Reverse Transcriptase->NNRTI Binding Pocket Integration Integration Viral DNA->Integration into Host Genome Miv-150 Miv-150 Miv-150->NNRTI Binding Pocket Binds to Altered NNRTI Binding Pocket Altered NNRTI Binding Pocket Miv-150->Altered NNRTI Binding Pocket Reduced Binding Affinity NNRTI Binding Pocket->Reverse Transcriptase Conformational Change -> Inactivation RT Mutations (e.g., K103N, Y181C) RT Mutations (e.g., K103N, Y181C) RT Mutations (e.g., K103N, Y181C)->Altered NNRTI Binding Pocket Leads to Altered NNRTI Binding Pocket->Reverse Transcriptase RT remains active

Caption: Mechanism of Miv-150 action and resistance.

G start Start: Select Virus Panel (Wild-Type & Mutants) prepare_cells Prepare TZM-bl cells in 96-well plates start->prepare_cells prepare_drugs Prepare serial dilutions of Antiretroviral Drugs prepare_cells->prepare_drugs infect_treat Infect cells with virus panel and add drug dilutions prepare_drugs->infect_treat incubate Incubate for 48 hours at 37°C infect_treat->incubate measure Measure Luciferase Activity incubate->measure analyze Data Analysis: Calculate % Inhibition & EC50 measure->analyze compare Calculate Fold Change in EC50 (Mutant EC50 / Wild-Type EC50) analyze->compare end End: Determine Cross-Resistance Profile compare->end

References

Miv 150 Antiviral Efficacy in Human Cervical Explant Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Miv 150, focusing on its antiviral activity within human cervical explant models. While direct head-to-head studies of this compound against other microbicides in this specific model are limited in publicly available literature, this document synthesizes existing data from various relevant studies to offer a comparative perspective against other leading antiretroviral agents, Tenofovir and Dapivirine (B1669821).

Executive Summary

This compound is a potent NNRTI being developed for topical pre-exposure prophylaxis (PrEP) to prevent HIV-1 infection.[1] Human cervical explant models, which maintain the complex cellular architecture and physiological properties of the native tissue, are a critical tool for the pre-clinical evaluation of such microbicides.[2][3] This guide summarizes the available data on the anti-HIV-1 activity of this compound and compares its potential efficacy with Tenofovir and Dapivirine, two established antiretrovirals used in HIV prevention.

Data Presentation: Comparative Antiviral Activity

Antiviral AgentDrug ClassHIV-1 Strain(s)Experimental ModelEC50 (nM)Reference(s)
This compound NNRTISubtype B (HxB2 RT)Macaque Vaginal Explants>19 (strong inhibition)[4]
Wild-type and NNRTI-resistantIn vitro (Primary Cells)Subnanomolar to nanomolar range[5]
Tenofovir NRTISubtypes A, B, CHuman PBMCsLog reduction in p24[6]
HIV-1BaLHuman Ectocervical ExplantsEffective at 1 mg/ml[7]
Dapivirine NNRTICell-free and cell-associated virusIn vitro1 and 15[8]
HIV-1BaLHuman Cervical ExplantsConcentration-dependent inhibition[9][10]

Note: Direct comparison of EC50 values across different experimental models should be done with caution due to variations in cell types, tissue donors, viral isolates, and assay conditions. The data presented for Tenofovir in explants is a concentration that showed efficacy rather than a calculated EC50.

Experimental Protocols

The following are generalized protocols for evaluating the antiviral activity of microbicides in human cervical explant models, based on established methodologies.[2][11][12]

Human Cervical Tissue Acquisition and Explant Culture
  • Tissue Source: Human cervical tissue is obtained from healthy donors undergoing hysterectomy for benign conditions, with informed consent and institutional review board approval.

  • Explant Preparation: The tissue is dissected to separate the ectocervical and endocervical regions. The mucosa is then cut into small blocks (approximately 3x3x2 mm).

  • Culture System: The explants are placed on a support grid (e.g., collagen sponge raft or stainless steel mesh) at the air-liquid interface in a culture well.[13] The culture medium (e.g., RPMI 1640 or DMEM supplemented with serum and antibiotics) is added to the well, ensuring the basal side of the tissue is in contact with the medium while the apical (epithelial) surface is exposed to air.[13]

Antiviral Compound Treatment and Viral Challenge
  • Pre-treatment (Optional): In some protocols, explants are pre-treated with the microbicide for a set period (e.g., 2-24 hours) before viral challenge to assess prophylactic efficacy.

  • Co-treatment: The antiviral agent (e.g., this compound) and a known infectious dose of a laboratory-adapted or primary isolate of HIV-1 are added to the apical surface of the explants.

  • Incubation: The treated and infected explants are incubated at 37°C in a 5% CO2 incubator.

  • Washing: After the incubation period (e.g., 2-24 hours), the explants are extensively washed to remove unbound virus and compound.

Quantification of Antiviral Activity
  • Supernatant Collection: The culture medium from the basolateral chamber is collected at various time points post-infection (e.g., every 2-3 days for up to 21 days).

  • HIV-1 p24 Antigen ELISA: The concentration of the HIV-1 p24 core antigen in the collected supernatants is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[14][15][16] A reduction in p24 levels in the treated explants compared to the virus-only control indicates antiviral activity.

  • Data Analysis: The percentage of viral inhibition is calculated for each concentration of the antiviral agent. The EC50 value, the concentration at which the drug inhibits 50% of viral replication, is determined by non-linear regression analysis of the dose-response curve.

Assessment of Tissue Viability (Toxicity)
  • MTT Assay: To assess the potential toxicity of the antiviral compound, uninfected explants are treated with the drug at various concentrations. Tissue viability is then measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] A reduction in the formation of formazan (B1609692) indicates cytotoxicity.

  • Histology: At the end of the experiment, explants can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to evaluate the tissue architecture and look for any signs of drug-induced damage.[17]

Visualizations

HIV-1 Reverse Transcription and Inhibition by NNRTIs

HIV_NNRTI_Inhibition cluster_inhibition Inhibition by this compound HIV_RNA HIV-1 RNA Genome RT Reverse Transcriptase (RT) HIV_RNA->RT Binds to ssDNA Single-stranded DNA RT->ssDNA Synthesizes dNTPs Host dNTPs dNTPs->RT Utilized by dsDNA Double-stranded DNA ssDNA->dsDNA Synthesizes Integration Integration into Host Genome dsDNA->Integration Miv150 This compound (NNRTI) Miv150->RT Binds to allosteric site

Caption: Mechanism of this compound, an NNRTI, inhibiting HIV-1 reverse transcriptase.

Experimental Workflow for Antiviral Efficacy Testing in Human Cervical Explants

Explant_Workflow start Start tissue_prep Cervical Tissue Preparation (Explant Culture) start->tissue_prep treatment Treatment with this compound & HIV-1 Challenge tissue_prep->treatment toxicity_assessment Toxicity Assessment (MTT Assay, Histology) tissue_prep->toxicity_assessment Control incubation Incubation & Washing treatment->incubation supernatant_collection Supernatant Collection (Time Points) incubation->supernatant_collection p24_elisa p24 Antigen ELISA supernatant_collection->p24_elisa data_analysis Data Analysis (% Inhibition, EC50) p24_elisa->data_analysis end End data_analysis->end toxicity_assessment->end

Caption: Workflow for assessing this compound's antiviral efficacy in cervical explants.

Conclusion

This compound demonstrates potent anti-HIV-1 activity in relevant preclinical models, including macaque cervical explants. While direct comparative efficacy data against other leading microbicides like Tenofovir and Dapivirine within human cervical explant models is not yet available in published literature, the established protocols and assays described herein provide a robust framework for such future evaluations. The continued investigation of this compound in these advanced preclinical models is crucial for its development as a safe and effective topical agent for HIV prevention.

References

MIV-150 Pharmacokinetics: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

NEW YORK, NY – December 21, 2025 – A comprehensive analysis of the pharmacokinetic (PK) properties of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), reveals significant variations in systemic exposure across different animal models and routes of administration. This guide synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a comparative overview of MIV-150's behavior in vivo, supporting the ongoing development of this compound as a potential microbicide for HIV prevention.

Executive Summary

Comparative Pharmacokinetic Data

The following table summarizes the available quantitative and qualitative pharmacokinetic data for MIV-150 in macaques.

Animal Model Administration Route Dose Cmax Tmax AUC Bioavailability Key Findings & Citations
Rhesus Macaque Intramuscular (IM)0.5 mg/kg/day~40-fold higher than IVRNot SpecifiedNot SpecifiedNot SpecifiedResulted in measurable plasma concentrations; used as a positive control for systemic exposure to assess drug resistance.[1]
Rhesus Macaque Intravaginal Ring (IVR)100 mgLow pg/mL range~1 day (peak), plateau after 21 daysNot SpecifiedNot SpecifiedSustained release with low but detectable systemic absorption using a highly sensitive LCMS/MS method.[1]
Rhesus Macaque Rectal Gel50 µM in carrageenan gelUndetectableNot ApplicableNot ApplicableNot ApplicableMIV-150 was detected in rectal fluids and tissues at 4 hours post-application, but not in plasma (0.5-24h), indicating minimal systemic absorption.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols employed in the cited MIV-150 research.

Intramuscular Administration in Rhesus Macaques
  • Objective: To achieve systemic exposure to MIV-150 to evaluate the potential for the emergence of drug-resistant virus strains.

  • Animal Model: SHIV-RT-infected rhesus macaques.[1]

  • Dosing: Daily intramuscular injections of MIV-150 at a dose of 0.5 mg/kg/day.[1] The study involved two 21-day treatment periods separated by a 7-day interruption.

  • Sample Collection: Blood samples were collected to measure plasma concentrations of MIV-150.

  • Analytical Method: A radioimmunoassay (RIA) was utilized for the quantification of MIV-150 in plasma samples.[1]

Intravaginal Ring (IVR) Administration in Rhesus Macaques
  • Objective: To assess the sustained release and systemic absorption of MIV-150 from a high-dose IVR.

  • Animal Model: Depo-Provera-treated SHIV-RT positive rhesus macaques.[1]

  • Dosing: A 100 mg MIV-150 IVR was inserted vaginally and remained in place for 56 days.[1]

  • Sample Collection: Blood and vaginal swabs were collected periodically. Cervical and vaginal tissues were collected at the end of the study.[1]

  • Analytical Method: A highly sensitive liquid chromatography-tandem mass spectrometry (LCMS/MS) method was developed and validated for the determination of MIV-150 in plasma and tissues, with a lower limit of quantification (LLOQ) of 20 pg/ml in plasma.[1]

Rectal Gel Administration in Rhesus Macaques
  • Objective: To evaluate the local and systemic distribution of MIV-150 following rectal application.

  • Animal Model: Rhesus macaques.[2]

  • Dosing: A single 3 mL application of 50 µM MIV-150 in a carrageenan gel was administered rectally.[3]

  • Sample Collection: Blood, rectal swab fluid, and rectal tissue samples were collected 4 hours after the gel application. Plasma samples were monitored from 0.5 to 24 hours.[2][3]

  • Analytical Method: MIV-150 concentrations were measured by radioimmunoassay (RIA).[2][3]

Mechanism of Action: MIV-150 as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

MIV-150 functions by directly inhibiting the activity of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the conversion of viral RNA into DNA. As a non-nucleoside inhibitor, MIV-150 binds to an allosteric site on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and halting the process of reverse transcription.

MIV150_Mechanism_of_Action cluster_virus HIV Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA (Blocked) Viral DNA (Blocked) Reverse Transcriptase->Viral DNA (Blocked) Reverse Transcription Integration into Host DNA (Blocked) Integration into Host DNA (Blocked) Viral DNA (Blocked)->Integration into Host DNA (Blocked) MIV150 MIV-150 MIV150->Reverse Transcriptase Allosteric Inhibition PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase Protocol Design Protocol Design Animal Acclimation Animal Acclimation Protocol Design->Animal Acclimation Dosing Dosing Animal Acclimation->Dosing Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Dosing->Sample Collection (Blood, Tissues) Sample Processing Sample Processing Sample Collection (Blood, Tissues)->Sample Processing Bioanalysis (e.g., LC-MS/MS) Bioanalysis (e.g., LC-MS/MS) Sample Processing->Bioanalysis (e.g., LC-MS/MS) Data Analysis Data Analysis Bioanalysis (e.g., LC-MS/MS)->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling

References

Safety Operating Guide

Navigating the Safe Disposal of Miv 150: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Miv 150, a non-nucleoside reverse transcriptase inhibitor (NNRTI), requires careful management throughout its lifecycle, from use in experiments to its final disposal. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework for its proper disposal based on its chemical properties and general best practices for laboratory chemical waste management.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C19H17FN4O3[1]
Molecular Weight 368.36 g/mol [1]
Appearance Powder[1]
Solubility Soluble in DMSO and DMF.[2]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year.[1]

Standard Operating Procedure for this compound Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and labware.

I. Waste Segregation and Collection
  • Designated Waste Container: Establish a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, leak-proof lid.

  • Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in the designated solid waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. This includes reaction mixtures, supernatants, and solvent rinses. Do not mix with other incompatible waste streams.

    • Sharps Waste: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

II. Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date when the waste was first added to the container.

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment bin to prevent spills and away from general laboratory traffic. Ensure the storage area is cool, dry, and well-ventilated.

III. Disposal Arrangement
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the accumulation time limit set by your institution (typically 90 or 180 days), contact your institution's EHS department to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution, providing accurate information about the waste composition.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_management Waste Management Miv_150_Solid Solid this compound Waste (Powder, Contaminated PPE) Solid_Container Designated Solid Waste Container Miv_150_Solid->Solid_Container Miv_150_Liquid Liquid this compound Waste (Solutions, Rinsates) Liquid_Container Designated Liquid Waste Container Miv_150_Liquid->Liquid_Container Miv_150_Sharps Contaminated Sharps (Needles, Glassware) Sharps_Container Designated Sharps Container Miv_150_Sharps->Sharps_Container Labeling Label Container (Name, Date, Hazards) Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage EHS_Contact Contact EHS for Pickup Storage->EHS_Contact Final_Disposal Licensed Hazardous Waste Disposal EHS_Contact->Final_Disposal Spill_Occurs This compound Spill Occurs Alert_Personnel Alert Nearby Personnel Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Evacuate Evacuate Area (If Necessary) Assess_Spill->Evacuate Large Spill? Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Small Spill Report_Incident Report to Supervisor and EHS Evacuate->Report_Incident Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Clean_Up Collect Contaminated Material Contain_Spill->Clean_Up Decontaminate Decontaminate Spill Area Clean_Up->Decontaminate Dispose_Waste Dispose of Waste in Hazardous Container Decontaminate->Dispose_Waste Dispose_Waste->Report_Incident

References

Personal protective equipment for handling Miv 150

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Miv-150, a non-nucleoside reverse transcriptase (NNRT) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of experimental work. Miv-150 is identified by CAS Number 231957-54-3 and has the molecular formula C19H17FN4O3. While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for Miv-150 is not publicly available, this document outlines best practices based on the handling of potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

Due to the biologically active nature of Miv-150, a stringent PPE protocol is mandatory to prevent accidental exposure through skin contact, inhalation, or ingestion. The following table summarizes the required equipment for handling Miv-150 in both solid and solution forms.

PPE CategoryRequired EquipmentSpecifications and Use
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times when handling Miv-150 to protect against splashes or airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. Gloves must be changed immediately if they become contaminated, torn, or punctured.
Body Protection Laboratory Coat or Impervious GownA fully fastened lab coat or gown is required to protect skin and personal clothing from contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll weighing of Miv-150 powder and preparation of concentrated solutions must be conducted within a certified chemical fume hood or other suitable ventilated enclosure to prevent inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to the handling and disposal of Miv-150 is critical for laboratory safety and environmental protection.

Handling and Storage
  • Engineering Controls : All work with solid Miv-150 and the preparation of stock solutions should be performed in a designated area within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

  • Storage : Miv-150 should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[1] Recommended storage temperature is typically -20°C for long-term stability.

  • General Handling : Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in areas where Miv-150 is handled. Wash hands thoroughly after handling.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]

  • Skin Contact : Remove all contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] If irritation persists, seek medical advice.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as vermiculite (B1170534) or sand. For solid spills, carefully scoop the material into a designated waste container, avoiding dust generation. Decontaminate the spill area and all equipment used in the cleanup.

Disposal Plan

All waste containing Miv-150, including the pure compound, contaminated solutions, and disposable labware (e.g., gloves, pipette tips), must be treated as hazardous chemical waste.

  • Waste Segregation : Do not mix Miv-150 waste with other waste streams. Collect all Miv-150 waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "Miv-150," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste : Store the sealed waste container in a designated, secure satellite accumulation area until it is collected by certified hazardous waste personnel.

  • Disposal Method : The final disposal of Miv-150 waste must be conducted through your institution's licensed hazardous waste management program, which will typically involve high-temperature incineration. Do not dispose of Miv-150 down the drain or in regular trash.

Experimental Protocol Workflow

The following diagram illustrates a standard workflow for a typical laboratory experiment involving Miv-150, from preparation to disposal.

G Miv-150 Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Miv-150 in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve assay Perform Experimental Assay dissolve->assay record Record Data assay->record decontaminate Decontaminate Glassware & Surfaces record->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Miv 150
Reactant of Route 2
Miv 150

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.